Isobutyl valerate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpropyl pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-5-6-9(10)11-7-8(2)3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNADZOSMJDVIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065134 | |
| Record name | Pentanoic acid, 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10588-10-0 | |
| Record name | Isobutyl valerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10588-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyl valerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010588100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic acid, 2-methylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanoic acid, 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYL VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N1Y3169HV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Isobutyl Valerate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutyl valerate (B167501), also known as isobutyl pentanoate, is a fatty acid ester recognized for its characteristic fruity aroma.[1] This document provides a comprehensive technical overview of the chemical and physical properties of isobutyl valerate, its molecular structure, and a detailed experimental protocol for its synthesis via Fischer esterification. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who require a thorough understanding of this compound.
Chemical and Physical Properties
This compound is a colorless liquid.[2] It is almost insoluble in water but soluble in propylene (B89431) glycol and miscible with alcohol and oils.[3] The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈O₂ | [4][5][6] |
| Molecular Weight | 158.24 g/mol | [5] |
| Boiling Point | 169 °C to 179.00 °C at 760 mmHg | [3][7] |
| Melting Point | -92.8 °C (estimate) | [1] |
| Density | 0.86 to 0.874 g/cm³ | [3][4] |
| Flash Point | 55.56 °C to 63 °C | [1][7] |
| Vapor Pressure | 1.09 mmHg at 25°C | [4][7] |
| Refractive Index | ~1.416 | [4] |
| LogP | 2.37580 to 3.177 (estimate) | [1][4] |
| Solubility in Water | 117.8 mg/L at 25 °C (estimate) | [7] |
Chemical Structure and Identifiers
The chemical structure of this compound consists of an isobutyl group attached to the oxygen atom of a pentanoate (valerate) group.
| Identifier | Value | Source |
| IUPAC Name | 2-methylpropyl pentanoate | [5] |
| SMILES | CCCCC(=O)OCC(C)C | [6] |
| InChI | InChI=1S/C9H18O2/c1-4-5-6-9(10)11-7-8(2)3/h8H,4-7H2,1-3H3 | [6] |
| InChIKey | ADNADZOSMJDVIS-UHFFFAOYSA-N | [4] |
| CAS Number | 10588-10-0 | [5] |
graph Isobutyl_Valerate_Structure { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C2 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C3 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C4 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"]; C5 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="0,0!"]; O1 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0.7,-0.7!"]; O2 [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-0.7,-0.7!"]; C6 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="1.4,0!"]; C7 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="2.1,0.7!"]; C8 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="2.8,0!"]; C9 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="3.5,0.7!"];
// Hydrogen nodes (implicit for clarity, but can be added if needed)// Edges C5 -- O1 [len=1.2]; C5 -- O2 [style=double, len=1.2]; O1 -- C6 [len=1.2]; C6 -- C7 [len=1.2]; C7 -- C8 [len=1.2]; C7 -- C9 [len=1.2];
// Positioning nodes for a clearer layout - manual adjustment C1 [pos="-3.5,0!"]; C2 [pos="-2.8,0.7!"]; C3 [pos="-2.1,0!"]; C4 [pos="-1.4,0.7!"]; C5 [pos="-0.7,0!"]; O2 [pos="-0.7,-0.8!"]; O1 [pos="0,0.7!"]; C6 [pos="0.7,0!"]; C7 [pos="1.4,0.7!"]; C8 [pos="2.1,0!"]; C9 [pos="1.4,1.4!"];
// Re-drawing edges with new positions C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- O2 [style=double]; C5 -- O1; O1 -- C6; C6 -- C7; C7 -- C8; C7 -- C9; }
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
The synthesis of this compound can be achieved through the Fischer esterification of isobutanol with valeric acid, using a strong acid catalyst such as sulfuric acid. The following protocol is adapted from a similar procedure for the synthesis of isobutyl acetate.
Materials and Equipment:
-
Valeric acid
-
Isobutanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Distillation apparatus
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine one molar equivalent of valeric acid with an excess (1.5 to 2 molar equivalents) of isobutanol.
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the total volume of the reactants).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Continue heating under reflux for 1-2 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid and any unreacted valeric acid. Carbon dioxide gas will evolve, so vent the funnel frequently.
-
Workup - Aqueous Wash: Wash the organic layer with water to remove any remaining salts and water-soluble impurities.
-
Drying: Transfer the organic layer to a clean, dry flask and dry it over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Purification: Decant or filter the dried liquid to remove the drying agent. Purify the crude this compound by fractional distillation to obtain the final product.
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathways
There is no significant evidence in the current scientific literature to suggest that this compound is directly involved in specific cellular signaling pathways. Its primary applications are in the food and fragrance industries as a flavoring and aromatic agent.
Safety Information
This compound is a flammable liquid and vapor.[5] Appropriate safety precautions, including working in a well-ventilated area and avoiding sources of ignition, should be taken when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound | C9H18O2 | CID 66356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isobutyl isovalerate | Organic reagent | TargetMol [targetmol.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. uakron.edu [uakron.edu]
- 5. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]
- 6. BUTYL VALERATE synthesis - chemicalbook [chemicalbook.com]
- 7. (560ap) Esterification of Isobutyl Alcohol and Acetic Acid - Kinetic Study | AIChE [proceedings.aiche.org]
An In-depth Technical Guide to Isobutyl Valerate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isobutyl valerate (B167501), a key ester in the flavor and fragrance industry, with potential applications in various research and development sectors. This document details its chemical identity, physicochemical properties, synthesis, and analytical methodologies.
Chemical Identity and Synonyms
Isobutyl valerate is chemically defined as the ester of isobutanol and valeric acid.[1] Its unique chemical structure contributes to its characteristic fruity aroma.
CAS Number: 10588-10-0[1]
Synonyms:
-
Isobutyl pentanoate[1]
-
2-Methylpropyl pentanoate[1]
-
Valeric acid, isobutyl ester[1]
-
Isobutyl n-valerate
-
2-Methyl-1-propyl pentanoate
-
Pentanoic acid, 2-methylpropyl ester[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈O₂ | [1] |
| Molecular Weight | 158.24 g/mol | [1] |
| Boiling Point | 167 - 183.34 °C | [2] |
| Density | 0.854 - 0.874 g/cm³ | [2] |
| Refractive Index | 1.4046 | |
| Flash Point | 55.56 - 63 °C | |
| Solubility | Almost insoluble in water; soluble in propylene (B89431) glycol, miscible with alcohol and oils. | |
| LogP | 2.8 - 3.177 | [1] |
| Dielectric Constant | 3.8 |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles and can be adapted for specific laboratory settings.
This compound can be synthesized through the acid-catalyzed Fischer esterification of valeric acid and isobutanol.[3] The following is a representative protocol.
Materials:
-
Valeric acid
-
Isobutanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5%)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Diethyl ether (or other suitable extraction solvent)
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, combine equimolar amounts of valeric acid and a slight excess of isobutanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) while cooling the flask in an ice bath.
-
Assemble a reflux apparatus and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.[4]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, DB-5)
Procedure:
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane). For complex matrices, a prior extraction step may be necessary.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet. A split injection is typically used to prevent column overloading.[5]
-
GC Separation: Employ a temperature program to separate the components of the sample. A typical program might start at 50°C, hold for 2 minutes, and then ramp to 250°C at a rate of 10°C/min.
-
MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode. The resulting mass spectrum will show a characteristic fragmentation pattern for this compound, allowing for its unambiguous identification. Quantification can be achieved by comparing the peak area to a calibration curve generated from standards of known concentrations.[4]
3.2.2. High-Performance Liquid Chromatography (HPLC)
While GC-MS is more common for volatile esters, HPLC can also be used, particularly for less volatile derivatives or when coupled with a mass spectrometer.
Instrumentation:
-
HPLC system with a UV or MS detector
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation: As this compound lacks a strong UV chromophore, derivatization may be necessary for sensitive UV detection. Alternatively, a mass spectrometer can be used as the detector. Samples should be dissolved in the mobile phase.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for the separation of esters.
-
Separation: The sample is injected onto the column, and the components are separated based on their polarity.
-
Detection: The eluting compounds are detected by the UV or MS detector. Quantification is performed by comparing the peak area to a calibration curve.
Signaling Pathways and Logical Relationships
While specific signaling pathways in mammalian systems directly involving this compound are not well-documented, the biosynthesis of esters is a fundamental biochemical process. The following diagram illustrates a generalized enzymatic pathway for ester synthesis, analogous to the production of isobutyl acetate, which can be logically extended to this compound.
Caption: Generalized enzymatic synthesis of this compound.
The following diagram illustrates the typical workflow for the synthesis and purification of this compound via Fischer esterification.
Caption: Workflow for this compound synthesis and purification.
Safety and Regulatory Information
This compound is used as a flavoring agent in food. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated related compounds and generally recognizes short-chain esters as having a wide margin of safety at current levels of intake when used as flavoring agents.[6] However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting. It is a flammable liquid and may cause irritation.[1] Users should consult the Safety Data Sheet (SDS) for detailed safety and handling information.
References
An In-Depth Technical Guide to the Synthesis of Isobutyl Valerate from Isobutanol and Valeric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of isobutyl valerate (B167501), an ester widely used as a flavoring and fragrance agent, through the Fischer esterification of isobutanol and valeric acid. This document details the underlying chemical principles, optimized reaction conditions, and a step-by-step experimental protocol.
Introduction
Isobutyl valerate (also known as isobutyl pentanoate) is a colorless liquid with a fruity, apple-like odor.[1] Its synthesis is a classic example of Fischer esterification, a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2][3] The reaction's equilibrium nature necessitates strategic approaches to maximize product yield, such as using an excess of one reactant or removing water as it is formed.[3][4]
Reaction Mechanism and Kinetics
The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.
The kinetics of similar esterification reactions have been studied, often fitting pseudo-homogeneous models. For the synthesis of isobutyl propionate (B1217596) from isobutanol and propionic acid using Amberlyst-15 as a catalyst, the activation energy was determined to be 52.03 kJ/mol.[5][6]
Catalysis
A variety of acid catalysts can be employed for the synthesis of this compound. These can be broadly categorized as homogeneous and heterogeneous catalysts.
-
Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective and commonly used.[2][7] They are highly active but can be corrosive and difficult to separate from the reaction mixture.
-
Heterogeneous Catalysts: Solid acid catalysts, such as acidic ion-exchange resins like Amberlyst-15, offer significant advantages, including ease of separation from the product, reusability, and reduced corrosivity.[8][9] Studies on similar esterifications have shown high yields with these catalysts.[10]
Optimized Reaction Conditions
Based on studies of analogous ester syntheses, such as isoamyl isovalerate, the following conditions can be considered optimal for maximizing the yield of this compound.[11]
| Parameter | Optimized Value | Reference |
| Molar Ratio (Isobutanol:Valeric Acid) | 1.1:1 | [11] |
| Catalyst Loading (p-TSA or Amberlyst) | ~6.4% (by weight of valeric acid) | [11] |
| Reaction Temperature | Reflux (boiling point of the mixture) | [2][7] |
| Reaction Time | 2 hours | [11] |
Using an excess of the alcohol (isobutanol) helps to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[4]
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound, based on established Fischer esterification procedures.[2][7][12]
5.1. Materials and Equipment
-
Valeric acid
-
Isobutanol
-
Acid catalyst (e.g., concentrated Sulfuric Acid or p-Toluenesulfonic Acid)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Distillation apparatus
-
Beakers, graduated cylinders, and other standard laboratory glassware
5.2. Reaction Setup and Procedure
-
Charging the Reactor: In a round-bottom flask, combine valeric acid and isobutanol. A slight excess of isobutanol (e.g., a 1.1:1 molar ratio of alcohol to acid) is recommended.
-
Catalyst Addition: Carefully add the acid catalyst to the flask. For sulfuric acid, a few drops are typically sufficient. For p-toluenesulfonic acid, use approximately 6.4% of the mass of the valeric acid.[11]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle boil using a heating mantle or oil bath. Allow the reaction to reflux for approximately 2 hours.[11]
-
Cooling: After the reflux period, remove the heat source and allow the mixture to cool to room temperature.
5.3. Work-up and Purification
-
Transfer: Transfer the cooled reaction mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with cold water to remove the bulk of the unreacted alcohol and some of the acid catalyst.[2]
-
Next, wash with a 5% aqueous solution of sodium bicarbonate to neutralize any remaining acid catalyst. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be produced.
-
Finally, wash the organic layer with a saturated brine solution to help break any emulsions and remove excess water.[2]
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filtration: Filter the dried organic layer to remove the drying agent.
-
Distillation: Purify the crude this compound by simple or fractional distillation.[13] The boiling point of this compound is approximately 169 °C. Collect the fraction that distills at or near this temperature.
Reaction Pathway Diagram
The overall synthesis of this compound from isobutanol and valeric acid can be visualized as follows:
Expected Yields
With optimized conditions, the yield of this compound is expected to be high. For the very similar synthesis of isoamyl isovalerate, yields of up to 97.5% have been reported.[11] Actual yields will depend on the efficiency of the work-up and purification steps.
Safety Considerations
-
Valeric acid has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
-
Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment, including gloves and safety goggles.
-
Isobutanol is flammable. Ensure there are no open flames or spark sources near the experimental setup.
-
The distillation should be performed with care, ensuring that the apparatus is properly assembled and that bumping is prevented by the use of boiling chips or a magnetic stirrer.
Conclusion
The synthesis of this compound from isobutanol and valeric acid is a robust and well-understood esterification reaction. By employing an acid catalyst and optimizing reaction conditions such as reactant molar ratio and reaction time, high yields of the desired ester can be achieved. The use of heterogeneous catalysts like Amberlyst-15 can offer a more environmentally friendly and industrially scalable approach. Careful execution of the work-up and purification steps is crucial for obtaining a high-purity product.
References
- 1. This compound, 10588-10-0 [thegoodscentscompany.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Ester - Wikipedia [en.wikipedia.org]
- 5. "Kinetics of Synthesis of Isobutyl Propionate over Amberlyst-15" by ALİME İZCİ and HALİT LEVENT HOŞGÜN [journals.tubitak.gov.tr]
- 6. scispace.com [scispace.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
The Occurrence of Isobutyl Valerate in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutyl valerate (B167501), a volatile organic compound recognized by its characteristic fruity aroma, is a naturally occurring ester found in a variety of plant species. This technical guide provides an in-depth overview of the natural occurrence of isobutyl valerate in plants, detailing its presence in various species, quantitative data, and the biosynthetic pathways responsible for its formation. The document further outlines common experimental protocols for the extraction and analysis of this compound from plant matrices. The information is presented to support researchers, scientists, and drug development professionals in understanding the distribution and synthesis of this bioactive compound.
Natural Occurrence of this compound in Plants
This compound and its isomer, isobutyl isovalerate, have been identified as constituents of the essential oils and aromatic profiles of several plant species. These compounds contribute to the characteristic scent of these plants and may play a role in plant-pollinator interactions and defense mechanisms. Documented occurrences include species within the Valerianaceae, Asteraceae, and other plant families.
Quantitative Data
The concentration of this compound and its isomers can vary significantly between plant species, cultivars, and even different parts of the same plant. Environmental factors and harvesting time can also influence the abundance of these volatile compounds. The following table summarizes the available quantitative data for this compound and isobutyl isovalerate in select plant species.
| Plant Species | Family | Plant Part | Compound | Concentration (%) | Reference(s) |
| Valeriana officinalis | Valerianaceae | Root | Isobutyl isovalerate | 6.47 | [1] |
| Valeriana edulis ssp. procera | Valerianaceae | Root | Isobutyl isovalerate | 46.28 | [1] |
| Chamaemelum nobile (Roman Chamomile) | Asteraceae | Essential Oil | Isobutyl isovalerate | 0.12 | |
| Chamaemelum nobile (Roman Chamomile) | Asteraceae | Essential Oil | Isobutyl isovalerate | 0.16 | |
| Malus domestica (Apple) | Rosaceae | Fruit | Isobutyl acetate (B1210297)* | Present |
Note: Isobutyl acetate is a closely related ester, indicating the presence of the necessary precursors and enzymatic machinery for isobutyl ester formation.
Biosynthesis of this compound in Plants
The biosynthesis of this compound in plants is a multi-step process involving the convergence of amino acid catabolism and fatty acid metabolism. The final step is the esterification of isobutanol with valeryl-CoA, catalyzed by an alcohol acyltransferase (AAT).
Precursor Biosynthesis
-
Isobutanol: The isobutanol backbone is derived from the branched-chain amino acid, L-valine. The biosynthesis pathway involves a series of enzymatic reactions that convert L-valine into isobutanol.[2][3]
-
Valeryl-CoA: Valeryl-CoA is derived from the degradation of fatty acids or branched-chain amino acids. For instance, the catabolism of L-leucine can lead to the formation of isovaleryl-CoA, which can be a precursor to valeryl-CoA through isomerization or other modifications.[4]
Esterification
The final step in the biosynthesis of this compound is the condensation of isobutanol and valeryl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT), a class of enzymes known for their role in the formation of volatile esters in fruits and flowers.[5][6][7]
Experimental Protocols
The extraction and analysis of this compound from plant materials typically involve methods optimized for volatile organic compounds.
Extraction of Volatile Compounds
Several methods can be employed for the extraction of volatile compounds from plant matrices, each with its own advantages and limitations.
| Extraction Method | Principle | Advantages | Disadvantages |
| Steam Distillation | Plant material is exposed to steam, which vaporizes the volatile compounds. The vapor is then condensed and collected. | Well-established, suitable for large quantities. | Can cause thermal degradation of some compounds. |
| Solvent Extraction | Plant material is macerated in an organic solvent, which dissolves the volatile compounds. | Can extract a wide range of compounds. | Potential for solvent contamination, may extract non-volatile compounds. |
| Headspace Solid-Phase Microextraction (HS-SPME) | A coated fiber is exposed to the headspace above the plant sample, adsorbing volatile compounds. The fiber is then desorbed in the injector of a gas chromatograph. | Non-destructive, requires small sample size, solvent-free. | Fiber has a limited capacity, competition for adsorption sites. |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the most common analytical technique for the separation, identification, and quantification of volatile compounds like this compound.
Typical GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injector: Split/splitless injector, with the temperature set to ensure rapid volatilization of the analytes (e.g., 250 °C).
-
Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 40-60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280 °C).
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Impact (EI) ionization at 70 eV is standard for creating fragment ions.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Detector: An electron multiplier detects the ions.
-
Identification: Compounds are identified by comparing their mass spectra to libraries such as NIST and Wiley, and by comparing their retention indices with those of authentic standards.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Use of the valine biosynthetic pathway to convert glucose into isobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In plants a putative isovaleryl-CoA-dehydrogenase is located in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular functional mechanisms of two alcohol acetyltransferases in Lavandula x intermedia (lavandin) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Isobutyl Valerate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of isobutyl valerate (B167501), an ester recognized for its characteristic fruity aroma. The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and standardized experimental protocols are provided to guide laboratory practices.
Core Physical and Chemical Properties
Isobutyl valerate, also known as isobutyl pentanoate, is a colorless liquid with the molecular formula C₉H₁₈O₂.[1][2] It is characterized by a sweet, fruity, apple-like odor. The fundamental identifiers and physical constants are detailed below.
Identifiers and Molecular Structure
| Identifier | Value | Source |
| IUPAC Name | 2-methylpropyl pentanoate | [1] |
| Synonyms | Isobutyl pentanoate, Valeric acid, isobutyl ester | [1][3] |
| CAS Number | 10588-10-0 | [1] |
| Molecular Formula | C₉H₁₈O₂ | [1][2] |
| Molecular Weight | 158.24 g/mol | [1][2] |
| InChIKey | ADNADZOSMJDVIS-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCCCC(=O)OCC(C)C | [1] |
Tabulated Physical Properties
The physical properties of this compound are summarized in the following table. These values are critical for handling, storage, and process design.
| Property | Value | Unit | Conditions | Source |
| Appearance | Colorless, clear liquid | - | - | [4] |
| Boiling Point | 167 - 179 | °C | @ 760 mmHg | [4] |
| 87 - 88 | °C | @ 50 mmHg | [4] | |
| Melting Point | -92.8 (estimate) | °C | - | [3][5] |
| Density | 0.860 - 0.8625 | g/cm³ | @ 25 °C | [3][4][6] |
| 0.854 | g/mL | - | [7] | |
| 0.862 | g/cm³ | @ 25 °C | [8] | |
| Refractive Index | 1.4046 - 1.416 | - | @ 20 °C | [3][5][6][9] |
| Vapor Pressure | 1.09 | mmHg | @ 25 °C (est) | [4][9] |
| Vapor Density | 5.4 | (Air = 1) | - | [4] |
| Flash Point | 55.56 - 63 | °C | Closed Cup | [3][4][6] |
| Solubility | Insoluble in water | - | - | [4] |
| 117.8 mg/L in water | - | @ 25 °C (est) | [4] | |
| Soluble in alcohol, oils, and propylene (B89431) glycol | - | - | [3][4] | |
| logP (o/w) | 3.177 (estimate) | - | - | [3][4] |
Chemical Properties and Reactivity
This compound is a fatty acid ester.[1] As an ester, it is susceptible to hydrolysis under both acidic and basic conditions, yielding isobutanol and valeric acid. It is a flammable liquid and should be handled with appropriate safety precautions.[1][4] It is incompatible with strong oxidizing agents.[10]
Experimental Protocols
The following sections detail standardized methodologies for determining the key physical properties of liquid esters like this compound. While the specific methods used to generate the data in the table above were not cited in the source documents, these protocols represent industry-standard practices.
Boiling Point Determination (Micro Method)
The boiling point of a small sample of a liquid organic compound can be determined using a micro-boiling point apparatus.
Apparatus:
-
Thiele tube or 150-mL beaker with mineral oil
-
Thermometer (e.g., -10 to 200 °C)
-
Small test tube (e.g., 6 x 50 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or tubing to attach the test tube to the thermometer
-
Heat source (e.g., Bunsen burner or hot plate)
Procedure:
-
A few drops of the this compound sample are placed into the small test tube.
-
The capillary tube is placed inside the test tube with its open end downwards.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is immersed in the mineral oil bath within the Thiele tube.
-
The oil bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed once a steady stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[8][11]
Density Determination (Digital Density Meter)
The density of this compound can be accurately measured using a digital density meter, following a standard test method such as ASTM D4052.
Apparatus:
-
Digital Density Meter with an oscillating U-tube
-
Syringe or automated sampler for sample injection
-
Thermostatic control for the measuring cell
Procedure:
-
The instrument is calibrated with at least two reference standards (e.g., dry air and distilled water).
-
The temperature of the measuring cell is set to the desired value (e.g., 25 °C) and allowed to equilibrate.
-
A small volume of the this compound sample is introduced into the oscillating U-tube, ensuring no air bubbles are present.
-
The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.
-
This frequency change is used in conjunction with the calibration data to calculate and display the density of the sample.[1][4][6]
Refractive Index Determination (Abbe Refractometer)
The refractive index, a measure of how light propagates through a substance, can be determined using an Abbe refractometer according to a standard method like ASTM D1218.
Apparatus:
-
Abbe Refractometer
-
Monochromatic light source (e.g., sodium lamp)
-
Constant temperature water bath
-
Dropper
Procedure:
-
The refractometer prisms are cleaned and dried.
-
The temperature of the prisms is regulated to the desired value (e.g., 20 °C) by circulating water from the constant temperature bath.
-
A few drops of the this compound sample are placed on the surface of the lower prism.
-
The prisms are closed and locked.
-
The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read from the instrument's scale.[10][12][13][14][15]
Flash Point Determination (Pensky-Martens Closed Cup)
The flash point, the lowest temperature at which vapors of the material will ignite, is a critical safety parameter. It can be determined using a Pensky-Martens closed-cup tester as described in ASTM D93.
Apparatus:
-
Pensky-Martens closed-cup flash point tester (manual or automated)
-
Heating source
-
Stirrer
-
Ignition source (e.g., gas flame or electric igniter)
Procedure:
-
The sample cup is filled with this compound to the specified mark.
-
The lid is placed on the cup, and the apparatus is assembled.
-
The sample is heated at a controlled, constant rate while being continuously stirred.
-
At regular temperature intervals, the stirring is stopped, and the ignition source is dipped into the vapor space above the liquid.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors to flash.[2][3][5][9][16]
Synthesis and Purification
Synthesis via Fischer Esterification
This compound is typically synthesized via the Fischer esterification of valeric acid with isobutanol, using an acid catalyst such as sulfuric acid.
Experimental Protocol Outline:
-
Valeric acid and an excess of isobutanol are added to a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.
-
The mixture is heated under reflux for a specified period to drive the reaction towards completion.[17][18][19][20][21][22] The removal of water as it forms (e.g., using a Dean-Stark apparatus) can also be employed to shift the equilibrium.
Purification
The crude this compound is typically purified to remove unreacted starting materials, the acid catalyst, and byproducts.
Purification Protocol Outline:
-
Neutralization: The cooled reaction mixture is washed with a sodium bicarbonate solution to neutralize the sulfuric acid catalyst and any unreacted valeric acid.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is removed.
-
Washing: The organic layer is washed with water to remove any remaining water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.
-
Distillation: The final purification is achieved by fractional distillation to separate the pure this compound from any remaining isobutanol and other impurities based on their different boiling points.[17][23][24]
Summary Diagram of Key Properties
The following diagram provides a visual summary of the key physical and chemical properties of this compound.
References
- 1. store.astm.org [store.astm.org]
- 2. precisionlubrication.com [precisionlubrication.com]
- 3. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 5. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 7. data.ntsb.gov [data.ntsb.gov]
- 8. chymist.com [chymist.com]
- 9. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 10. store.astm.org [store.astm.org]
- 11. youtube.com [youtube.com]
- 12. scribd.com [scribd.com]
- 13. kaycantest.com [kaycantest.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. store.astm.org [store.astm.org]
- 16. Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (ASTM D 93) [pachemtech.eu]
- 17. scienceready.com.au [scienceready.com.au]
- 18. community.wvu.edu [community.wvu.edu]
- 19. cerritos.edu [cerritos.edu]
- 20. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 21. m.youtube.com [m.youtube.com]
- 22. ocw.mit.edu [ocw.mit.edu]
- 23. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 24. researchgate.net [researchgate.net]
Spectroscopic Profile of Isobutyl Valerate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for isobutyl valerate (B167501) (also known as isobutyl pentanoate), a compound of interest for researchers, scientists, and professionals in drug development and flavor and fragrance industries. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including experimental protocols and data interpretation.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of isobutyl valerate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~3.82 | Doublet | 2H | ~6.7 | -O-CH₂ -CH(CH₃)₂ |
| ~2.20 | Triplet | 2H | ~7.5 | -CO-CH₂ -CH₂CH₂CH₃ |
| ~1.89 | Multiplet | 1H | - | -O-CH₂-CH (CH₃)₂ |
| ~1.58 | Sextet | 2H | ~7.5 | -CO-CH₂-CH₂ -CH₂CH₃ |
| ~1.35 | Sextet | 2H | ~7.4 | -CO-CH₂CH₂-CH₂ -CH₃ |
| ~0.92 | Doublet | 6H | ~6.7 | -O-CH₂-CH(CH₃ )₂ |
| ~0.90 | Triplet | 3H | ~7.4 | -CO-CH₂CH₂CH₂-CH₃ |
Note: Predicted data based on standard chemical shift values and coupling patterns for esters. Actual experimental values may vary slightly.
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~173.5 | C=O | C =O |
| ~70.5 | CH₂ | -O-CH₂ -CH(CH₃)₂ |
| ~34.2 | CH₂ | -CO-CH₂ -CH₂CH₂CH₃ |
| ~28.2 | CH | -O-CH₂-CH (CH₃)₂ |
| ~27.0 | CH₂ | -CO-CH₂-CH₂ -CH₂CH₃ |
| ~22.3 | CH₂ | -CO-CH₂CH₂-CH₂ -CH₃ |
| ~19.0 | CH₃ | -O-CH₂-CH(CH₃ )₂ |
| ~13.7 | CH₃ | -CO-CH₂CH₂CH₂-CH₃ |
Note: Predicted data based on standard chemical shift values for esters. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (alkane) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1465 | Medium | C-H bend (alkane) |
| ~1370 | Medium | C-H bend (alkane) |
| ~1170 | Strong | C-O stretch (ester) |
Note: These are characteristic absorption bands for a simple aliphatic ester like this compound.
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 85 | 99.99 | [CH₃CH₂CH₂CH₂CO]⁺ (Acylium ion) |
| 57 | 73.74 | [C₄H₉]⁺ (Butyl cation) |
| 56 | 54.14 | [C₄H₈]⁺ (Butene radical cation) |
| 41 | 38.29 | [C₃H₅]⁺ (Allyl cation) |
| 29 | 28.30 | [C₂H₅]⁺ (Ethyl cation) |
Experimental Protocols
NMR Spectroscopy
Sample Preparation: A small amount of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz). For ¹H NMR, standard parameters are used. For ¹³C NMR, proton broadband decoupling is employed to simplify the spectrum.
FT-IR Spectroscopy
Sample Preparation: For liquid samples like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1]
Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: The this compound sample is diluted in a volatile organic solvent, such as dichloromethane (B109758) or hexane, to an appropriate concentration.
Data Acquisition: The analysis is performed on a GC-MS system.[3] The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column). The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio. Typical GC oven temperature programs start at a low temperature and ramp up to a higher temperature to ensure good separation of components.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
References
An In-depth Technical Guide to Isobutyl Valerate: Safety and Handling in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for isobutyl valerate (B167501) (also known as isobutyl pentanoate) for use in a laboratory setting. The following sections detail the substance's properties, hazards, and the necessary protocols to ensure safe handling, storage, and disposal.
Substance Identification and Properties
Isobutyl valerate is a colorless liquid with a fruity odor, commonly used as a flavoring and fragrance agent.[1][2] It is essential to understand its physical and chemical properties to handle it safely.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 10588-10-0 | [3] |
| Molecular Formula | C₉H₁₈O₂ | [3][4][5] |
| Molecular Weight | 158.24 g/mol | [3][4][5] |
| Appearance | Colorless mobile liquid | [6] |
| Boiling Point | 169 - 179 °C | [1][6] |
| Flash Point | 55.56 - 59.4 °C | [1][3] |
| Density | 0.86 - 0.874 g/cm³ | [3][6] |
| Vapor Pressure | 1.09 mmHg @ 25°C | [3] |
| Vapor Density | 5.4 (Air = 1) | [1] |
| Solubility | Almost insoluble in water; soluble in alcohol, oils, and propylene (B89431) glycol.[1][6] | [1][6] |
Hazard Identification and Toxicological Data
This compound is classified as a flammable liquid and may cause irritation upon contact.[7][8][9] Understanding its hazard classification is critical for risk assessment in the laboratory.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor.[5][8] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[7][9] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[7][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[7][9] |
Table 3: Toxicological Data (for Isobutyl Isovalerate, an isomer with similar properties)
| Test | Species | Route | Value |
| LD50 | Rat | Oral | >5,050 mg/kg |
| LD50 | Rabbit | Oral | 7,755 mg/kg |
| LD50 | Rabbit | Dermal | >5,000 mg/kg |
Protocols for Safe Handling and Storage
Adherence to strict protocols is necessary to minimize risks associated with this compound.
-
Eye/Face Protection: Wear chemical splash goggles or a face shield.[9]
-
Skin Protection: Chemically resistant, nitrile rubber gloves are recommended.[7] Dispose of contaminated gloves properly after use.[7] An impervious lab coat should be worn.[7]
-
Respiratory Protection: Use only in a well-ventilated area, such as a certified chemical fume hood.[7][9] If a fume hood is not available, use a NIOSH-approved respirator with appropriate cartridges.[7]
-
Avoid contact with skin, eyes, and clothing.[9]
-
Keep away from all sources of ignition, including heat, sparks, and open flames.[7][8][9]
-
Use non-sparking tools and take precautionary measures against static discharge.[9][10]
-
All equipment used when handling the product must be grounded.[2][10]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8][10]
-
Store away from incompatible materials, such as strong oxidizing agents.[7]
-
The storage area should be designated as a "flammables area".[10]
Emergency Procedures
Protocols for accidental release, fire, and exposure are critical for laboratory safety.
-
Ensure adequate ventilation and evacuate personnel to safe areas.[7]
-
Wear appropriate PPE, including respiratory protection.[7]
-
Prevent the chemical from entering drains or sewage systems.[7]
-
Absorb the spill with an inert, non-combustible material like dry earth or sand.[2]
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[2][7]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Unsuitable Extinguishing Media: Avoid using a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: The substance is flammable and its vapors may form explosive mixtures with air.[10][11] Hazardous decomposition products include carbon oxides.[7][9] Vapors are heavier than air and may travel to a source of ignition and flash back.[10][11]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][9] Use water spray to cool unopened containers.[7]
Immediate action is required in case of exposure. Always show the Safety Data Sheet to attending medical personnel.[7]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[7][10] If breathing is difficult or has stopped, provide artificial respiration.[2] Seek medical attention if symptoms persist.[7]
-
Skin Contact: Immediately take off all contaminated clothing.[8] Rinse the skin with plenty of soap and water.[7][12] If skin irritation occurs, get medical advice.[7][9]
-
Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[7][9][13] Continue rinsing and seek immediate medical attention.[7][9]
-
Ingestion: DO NOT induce vomiting.[7] Never give anything by mouth to an unconscious person.[7] Rinse the mouth with water and consult a physician immediately.[7]
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations.[11] Do not mix with other waste.[11] Leave the chemical in its original container if possible.[11] Contaminated packaging should be handled in the same manner as the product itself. Contact a licensed professional waste disposal service to dispose of this material.
References
- 1. This compound, 10588-10-0 [thegoodscentscompany.com]
- 2. ISOBUTYL ISOBUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound | CAS#:10588-10-0 | Chemsrc [chemsrc.com]
- 4. Isobutyl isovalerate | C9H18O2 | CID 11514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C9H18O2 | CID 66356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 10588-10-0 [chemicalbook.com]
- 7. aurochemicals.com [aurochemicals.com]
- 8. prod.adv-bio.com [prod.adv-bio.com]
- 9. elan-chemical.com [elan-chemical.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. poison.org [poison.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutyl valerate (B167501), a key ester in the flavor and fragrance industry, imparts a characteristic sweet, fruity aroma and taste reminiscent of apples, raspberries, and bananas. This comprehensive technical guide delves into the core applications of isobutyl valerate, its sensory profile, natural occurrence, and synthesis. Detailed experimental protocols for its sensory evaluation and chemical synthesis are provided, alongside quantitative data on its use levels and physical properties. This document aims to serve as a valuable resource for professionals in research, development, and formulation within the flavor, fragrance, and related industries.
Introduction
This compound, also known as 2-methylpropyl pentanoate, is an organic ester with the chemical formula C₉H₁₈O₂. It is a colorless liquid with a potent and versatile fruity aroma and flavor profile.[1][2] Its desirable sensory characteristics have led to its widespread use as a flavoring agent in a variety of food and beverage products and as a fragrance component in perfumes, cosmetics, and other consumer goods. This guide provides a detailed overview of the primary uses and technical aspects of this compound for professionals in the field.
Sensory Profile
The organoleptic properties of this compound are central to its application in the flavor and fragrance industry. Its sensory profile is characterized by a complex interplay of fruity and sweet notes.
Odor Profile: The predominant odor characteristic of this compound is a strong, sweet, and fruity aroma. Specific descriptors frequently used by sensory panels include apple, raspberry, banana, and pear.[3][4] It can also possess ethereal and green nuances.
Taste Profile: When used as a flavoring agent, this compound imparts a sweet and fruity taste. At a concentration of 20.00 ppm in water, it is described as having sweet, green, fruity, and banana-like notes with fresh nuances.
A detailed breakdown of the sensory descriptors for this compound is provided in the table below.
| Sensory Attribute | Descriptor |
| Odor | Sweet, Fruity, Apple, Raspberry, Green Banana, Ethereal |
| Taste (at 20 ppm) | Sweet, Green, Fruity, Banana, Fresh |
Applications in the Flavor and Fragrance Industry
The versatile sensory profile of this compound makes it a valuable ingredient in a wide array of products.
Flavor Applications
In the food and beverage sector, this compound is utilized to enhance and impart fruity flavors. Its applications span across various categories:
-
Beverages: It is used in fruit juices, soft drinks, and alcoholic beverages to provide a fresh and ripe fruit character.
-
Confectionery: Candies, chewing gum, and fruit snacks often incorporate this compound to achieve a distinct fruity taste.
-
Baked Goods: It can be found in fillings, icings, and pastries to add a fruity dimension.
-
Dairy Products: Ice creams, yogurts, and flavored milk may contain this compound to complement fruit-based flavors.
Fragrance Applications
The pleasant and diffusive aroma of this compound makes it a popular choice in the fragrance industry for a variety of consumer products:
-
Fine Fragrances: It is used in perfumes and colognes, often in combination with other fruity and floral notes, to create vibrant and appealing scents.
-
Personal Care Products: Soaps, lotions, shampoos, and deodorants frequently feature this compound to provide a fresh and fruity scent.
-
Household Products: Air fresheners, candles, and cleaning products may also contain this ester to impart a pleasant aroma.
The following diagram illustrates the workflow of this compound applications in the flavor and fragrance industry.
References
Isobutyl valerate IUPAC name and molecular formula
An In-depth Technical Guide to Isobutyl Valerate (B167501)
This technical guide provides a comprehensive overview of isobutyl valerate, focusing on its chemical identity, physical properties, and synthesis. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity and Molecular Structure
This compound is an organic compound classified as a fatty acid ester.[1] It is recognized for its characteristic fruity odor and is utilized in the food and fragrance industries.[2][3]
1.1. IUPAC Name and Molecular Formula
1.2. Synonyms
The compound is also known by several other names, including:
-
Isobutyl pentanoate[1]
-
Pentanoic acid, 2-methylpropyl ester[1]
-
Valeric acid, isobutyl ester[1]
-
Isobutyl n-valerate[1]
1.3. Chemical Identifiers
| Identifier | Value |
| CAS Number | 10588-10-0[1] |
| PubChem CID | 66356[1] |
| EINECS Number | 234-191-9[1][3] |
| InChI | InChI=1S/C9H18O2/c1-4-5-6-9(10)11-7-8(2)3/h8H,4-7H2,1-3H3[1] |
| InChIKey | ADNADZOSMJDVIS-UHFFFAOYSA-N[1] |
| Canonical SMILES | CCCCC(=O)OCC(C)C[1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Unit |
| Molecular Weight | 158.24 | g/mol [1] |
| Appearance | Colorless mobile liquid | -[2][4] |
| Boiling Point | 169 - 183.34 | °C[2][4] |
| Density | 0.86 - 0.8625 | g/cm³[2][4] |
| Refractive Index | 1.4046 | -[4] |
| Flash Point | 55.56 - 63 | °C[3][4] |
| Solubility in Water | 117.8 (estimated) | mg/L @ 25 °C[3] |
| Solubility in Organics | Soluble in propylene (B89431) glycol, miscible with alcohol and oils. | -[2] |
Synthesis of this compound
3.1. Experimental Protocol: Fischer Esterification
This compound can be synthesized via the direct esterification of isobutanol with n-valeric acid, typically catalyzed by an acid such as sulfuric acid under azeotropic conditions.[2]
Reagents and Equipment:
-
Isobutanol (2-methylpropan-1-ol)
-
n-Valeric acid (pentanoic acid)
-
Concentrated sulfuric acid (catalyst)
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separating funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
In a 250 mL round-bottom flask, combine equimolar amounts of isobutanol and n-valeric acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Set up the apparatus for reflux and heat the reaction mixture to reflux temperature.[5] The reaction is typically carried out for several hours to reach equilibrium.[5]
-
After cooling to room temperature, transfer the mixture to a separating funnel.
-
Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Purify the crude this compound by fractional distillation to obtain the final product.[5]
3.2. Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound via Fischer esterification.
References
Solubility of isobutyl valerate in different organic solvents
An In-depth Technical Guide to the Solubility of Isobutyl Valerate (B167501) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of isobutyl valerate in various organic solvents. Due to the limited availability of direct quantitative data for this compound, this guide also includes solubility information for structurally similar esters to provide a comparative analysis. Furthermore, a detailed experimental protocol for determining the solubility of this compound is presented, enabling researchers to generate precise data for their specific applications.
Introduction to this compound
This compound (also known as isobutyl pentanoate) is an organic ester with a characteristic fruity odor. Its chemical structure consists of an isobutyl group attached to the carboxylate group of valeric acid. This structure imparts a moderate polarity, influencing its solubility in different media. Understanding the solubility of this compound is crucial for its application in various fields, including as a flavoring agent, in fragrance formulations, and as a potential solvent or plasticizer in the pharmaceutical industry.
Solubility Profile of this compound and Analogous Esters
To provide a more comprehensive understanding, the following table summarizes the available quantitative and qualitative solubility data for this compound and structurally similar esters: butyl isovalerate, isobutyl butyrate, and pentyl valerate. These compounds share similar structural features and molecular weights, suggesting that their solubility behavior will be comparable.
Data Presentation: Solubility of this compound and Analogous Esters
| Solvent | This compound | Butyl Isovalerate | Isobutyl Butyrate | Pentyl Valerate (g/L @ 25°C) |
| Alcohols | ||||
| Ethanol (B145695) | Miscible | Soluble in ethanol and most organic solvents.[2] | Soluble in alcohol.[3] Soluble in 8 ml of 60% ethanol.[4] | 8603.08 |
| Methanol | Miscible | - | - | 10575.52 |
| n-Propanol | - | - | - | 6117.0 |
| Isopropanol | - | - | - | 6861.17 |
| n-Butanol | - | - | - | 5602.5 |
| Isobutanol | - | - | - | 4805.05 |
| Ketones | ||||
| Acetone | - | Soluble | - | 9051.94 |
| Esters | ||||
| Ethyl Acetate | - | - | - | 4940.42 |
| Methyl Acetate | - | - | - | 3457.55 |
| Ethers | ||||
| Diethyl Ether | Miscible | Soluble | Soluble | - |
| 1,4-Dioxane | - | - | - | 6233.29 |
| Aprotic Solvents | ||||
| Acetonitrile | - | - | - | 5547.48 |
| Dimethylformamide (DMF) | - | - | - | 7457.47 |
| Hydrocarbons | ||||
| Toluene | - | - | - | 2226.31 |
| Other | ||||
| Propylene (B89431) Glycol | Soluble | Insoluble | - | - |
| Fixed Oils | Miscible | Soluble in most non-volatile oils.[2] | Soluble in fixed oils.[3] | - |
| Water | Almost Insoluble (est. 117.8 mg/L) | Insoluble | Slightly soluble (356.7 mg/L).[3] | 0.58 |
| Glycerol | - | - | Insoluble | - |
Disclaimer: The data for analogous esters are provided as an estimation of the solubility of this compound and should be confirmed by experimental measurement.
Experimental Protocol for Solubility Determination
To obtain precise solubility data for this compound in specific organic solvents, the following experimental protocol, based on the isothermal shake-flask method, is recommended.[5][6][7] This method is considered a reliable way to determine the thermodynamic solubility of a compound.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a gravimetric setup (evaporating dish, oven)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved ester is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached. The required time may vary depending on the solvent and should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Quantification of this compound:
-
Method A: Gas Chromatography (GC-FID)
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions using GC-FID to generate a calibration curve.[8][9]
-
Dilute the filtered saturated solution with a known volume of the solvent.
-
Inject a known volume of the diluted sample into the GC-FID system and determine the concentration of this compound from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution.
-
-
Method B: Gravimetric Analysis
-
Accurately weigh the vial containing the filtered saturated solution.[10][11]
-
Transfer the vial to an oven set at a temperature that will evaporate the solvent without degrading the this compound (a preliminary thermogravimetric analysis can determine the optimal temperature).
-
Once the solvent has completely evaporated, cool the vial in a desiccator and weigh it again.
-
The difference in weight corresponds to the mass of the dissolved this compound.
-
The solubility can then be expressed in terms of g/100g of solvent or g/L of solvent.
-
-
Data Reporting
The solubility should be reported in standard units such as grams of solute per 100 grams of solvent ( g/100g ), grams of solute per liter of solution (g/L), or as a mole fraction. The temperature at which the measurement was performed must always be specified.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is sparse, a general understanding of its behavior can be inferred from its structural properties and data from analogous esters. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a robust method for their determination. The choice of analytical technique for quantification will depend on the available instrumentation and the required accuracy. The information and methodologies presented herein are intended to support researchers and professionals in the effective use and characterization of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chembk.com [chembk.com]
- 3. isobutyl butyrate, 539-90-2 [thegoodscentscompany.com]
- 4. scent.vn [scent.vn]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. scielo.br [scielo.br]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. pharmajournal.net [pharmajournal.net]
Olfactory Characteristics of Isobutyl Valerate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the olfactory characteristics of isobutyl valerate (B167501), an ester widely utilized in the flavor and fragrance industries. This document collates available quantitative and qualitative data on its odor and flavor profile, details relevant experimental methodologies for sensory analysis, and describes the general biochemical pathways involved in its perception. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and formulation, where understanding excipient properties, such as odor, is critical for patient compliance and product stability.
Introduction
Isobutyl valerate, also known as isobutyl pentanoate, is a volatile organic compound with the chemical formula C₉H₁₈O₂. It is a fatty acid ester that is found naturally in some fruits and is also synthesized for commercial use.[1] Its distinct fruity aroma makes it a valuable component in the formulation of a wide range of consumer products, including foods, beverages, and cosmetics.[1][2] In the pharmaceutical industry, understanding the sensory attributes of excipients like this compound is crucial, as strong or unpleasant odors can impact patient acceptability and adherence to treatment regimens. This guide synthesizes the current knowledge on the olfactory properties of this compound to support its informed use in research and product development.
Olfactory and Flavor Profile
This compound is consistently described as having a sweet and fruity aroma. The specific descriptors used by various sources highlight a complex and pleasant olfactory profile.
Qualitative Odor and Flavor Descriptors:
The flavor profile of this compound mirrors its aroma, with descriptions such as sweet, green, and fruity, with banana and fresh nuances at a concentration of 20 ppm.[4]
Quantitative Olfactory Data
Quantitative data on the olfactory properties of this compound are crucial for understanding its potency and potential impact in a formulation. The odor detection threshold is a key metric in this regard.
Table 1: Odor Detection Threshold of this compound
| Compound Name | Synonym(s) | Odor Detection Threshold (ppm, v/v) | Method | Reference |
| This compound | Isobutyl isovalerate | 0.0052 | Triangle Odor Bag Method | [4] |
Note: Isobutyl isovalerate (CAS 589-59-3) is a common synonym for this compound and is used in the cited study.
Physicochemical Properties
The physical and chemical properties of this compound influence its volatility and, consequently, its olfactory perception.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₈O₂ | [7] |
| Molecular Weight | 158.24 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Boiling Point | 168.50 °C @ 760.00 mm Hg | [7] |
| Flash Point | 132.00 °F (55.56 °C) | [3] |
| Specific Gravity | 0.860 @ 25.00 °C | [3] |
| Solubility | Miscible with alcohol | [7] |
Experimental Protocols for Sensory Analysis
While the specific protocols used for the regulatory evaluation of this compound by bodies like JECFA and FEMA are not publicly detailed, standard methodologies are employed in the sensory analysis of flavor and fragrance compounds. These methods are designed to produce reliable and reproducible data.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify the specific volatile compounds in a mixture that contribute to its overall aroma.[1][3][5]
Methodology:
-
Sample Preparation: A solution of this compound is prepared in an appropriate solvent.
-
Injection: A small volume of the sample is injected into a gas chromatograph (GC).
-
Separation: The GC separates the volatile compounds based on their physicochemical properties as they pass through a capillary column.
-
Detection: The effluent from the GC column is split. One portion goes to a chemical detector (e.g., a mass spectrometer for identification), and the other portion is directed to a sniffing port.
-
Olfactory Assessment: A trained sensory panelist or a group of panelists sniffs the effluent at the sniffing port and records the perceived odor, its intensity, and its duration.[8]
-
Data Analysis: The data from the chemical detector and the olfactory assessment are combined to create an aromagram, which links specific chemical compounds to their perceived odors.
Figure 1: Workflow of Gas Chromatography-Olfactometry (GC-O).
Triangle Test
The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples.[4][9][10] This can be applied to assess the impact of formulation changes on the odor profile of a product containing this compound.
Methodology:
-
Sample Preparation: Three coded samples are presented to the panelists. Two of the samples are identical (A), and one is different (B). The order of presentation is randomized for each panelist (e.g., AAB, ABA, BAA, etc.).[10]
-
Evaluation: Panelists are instructed to smell (or taste) the samples from left to right and identify the "odd" or "different" sample.[11]
-
Data Collection: The responses of the panelists are collected.
-
Statistical Analysis: The number of correct identifications is compared to what would be expected by chance (one-third) using statistical tables (e.g., chi-square test) to determine if there is a statistically significant difference between the two products.[10]
Figure 2: Workflow of the Triangle Test for Sensory Discrimination.
Quantitative Descriptive Analysis (QDA)
QDA is a method used to identify and quantify the intensity of the sensory attributes of a product.[2][12][13]
Methodology:
-
Panelist Training: A trained sensory panel develops a consensus vocabulary to describe the aroma and flavor attributes of the product.
-
Reference Standards: Reference standards are provided to the panelists to anchor the intensity ratings for each descriptor.
-
Evaluation: Panelists rate the intensity of each attribute on a linear scale.
-
Data Analysis: The data is statistically analyzed to generate a sensory profile, often visualized as a "spider web" or "radar" plot.[13]
Mechanism of Olfactory Perception
The perception of this compound, like all odorants, is initiated by its interaction with the olfactory system in the nasal cavity. While the specific olfactory receptors (ORs) that bind to this compound have not yet been identified, the general mechanism of olfactory signal transduction is well-established.
-
Odorant Binding: Volatile molecules of this compound enter the nasal cavity and dissolve in the mucus lining the olfactory epithelium. Odorant Binding Proteins (OBPs) may bind to the hydrophobic this compound molecules and transport them to the olfactory receptors.[4][14]
-
Receptor Activation: this compound binds to specific G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons (OSNs).[4][15] This binding event causes a conformational change in the receptor.
-
G-Protein Activation: The activated OR interacts with an olfactory-specific G-protein (Gαolf), causing it to release GDP and bind GTP.[4][15]
-
Second Messenger Cascade: The activated Gαolf subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][15]
-
Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Na⁺ and Ca²⁺ ions into the cell.[15]
-
Depolarization and Action Potential: The influx of positive ions depolarizes the OSN. This depolarization is further amplified by the opening of Ca²⁺-activated Cl⁻ channels. If the depolarization reaches the threshold, an action potential is generated.
-
Signal Transmission to the Brain: The action potential travels along the axon of the OSN to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the fruity aroma of this compound.
Figure 3: Generalized Olfactory Signal Transduction Pathway.
Conclusion
This compound possesses a distinct and pleasant fruity olfactory profile, characterized by notes of apple, pear, and other fruits. Its low odor detection threshold indicates that it can be perceived at very low concentrations. While the specific molecular targets for this compound within the olfactory system remain to be elucidated, the general mechanisms of olfactory perception provide a framework for understanding how this compound elicits a sensory response. The standardized methodologies for sensory analysis described herein are essential tools for the quantitative and qualitative assessment of its olfactory characteristics in various applications, including pharmaceutical formulations where sensory attributes can significantly influence product success. This guide provides a foundational understanding of the olfactory properties of this compound for professionals in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 6. flavordata.com [flavordata.com]
- 7. flavorsum.com [flavorsum.com]
- 8. youtube.com [youtube.com]
- 9. Olfactory System – Introduction to Neurobiology [opentext.uoregon.edu]
- 10. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- 13. Quantitative Descriptive Analysis [sensorysociety.org]
- 14. ec.europa.eu [ec.europa.eu]
- 15. rupress.org [rupress.org]
Isobutyl Valerate: A Comprehensive Technical Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of isobutyl valerate (B167501), a volatile organic compound (VOC) with significant applications in the flavor, fragrance, and potentially broader life sciences industries.
Introduction
Isobutyl valerate (also known as isobutyl pentanoate) is an organic ester with a characteristic fruity aroma, often described as reminiscent of apples or pineapples. As a volatile organic compound, it contributes to the natural scent of various plants and is widely used as a flavoring and fragrance agent.[1][2] This guide delves into the chemical and physical properties, synthesis, analytical methodologies, and potential biological relevance of this compound, presenting a consolidated resource for scientific and research applications.
Chemical and Physical Properties
This compound is a colorless liquid that is almost insoluble in water but miscible with alcohols and oils.[1] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₈O₂ | [1][3] |
| Molecular Weight | 158.24 g/mol | [1][3] |
| CAS Number | 10588-10-0 | [1][3] |
| Boiling Point | 169 - 183.34 °C | [1][4] |
| Melting Point | -92.8 °C (estimate) | [4] |
| Density | 0.86 - 0.8625 g/cm³ at 25°C | [1][4] |
| Vapor Pressure | 1.09 mmHg at 25°C | [2] |
| Flash Point | 55.56 - 63 °C | [2][4] |
| Water Solubility | 117.8 mg/L at 25 °C (estimated) | [5] |
| Refractive Index | 1.4046 - 1.416 | [2][4] |
| LogP (o/w) | 3.177 (estimated) | [5] |
Synthesis and Biosynthesis
Chemical Synthesis
This compound is typically synthesized via Fischer-Speier esterification. This process involves the acid-catalyzed reaction of isovaleric acid with isobutanol.[1] A representative workflow for this synthesis is depicted in the diagram below.
Natural Occurrence and Biosynthesis
This compound has been identified as a natural volatile component in various plants, including Valeriana officinalis and Eucalyptus camaldulensis, as well as in the fungus Aspergillus clavatus.[3] In plants, esters are synthesized through enzymatic reactions involving alcohols and acyl-CoAs, catalyzed by alcohol acyltransferases (AATs). While a specific pathway for this compound is not extensively documented, it is understood to be part of the broader metabolic pathways that produce a wide array of volatile esters contributing to plant aroma and defense.
Experimental Protocols
Synthesis of this compound (Fischer Esterification)
This protocol is adapted from the general procedure for Fischer esterification.
Materials:
-
Isovaleric acid
-
Isobutanol
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, combine equimolar amounts of isovaleric acid and isobutanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume of reactants).
-
Assemble a reflux apparatus and heat the mixture to reflux for 1-2 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the excess acid.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by fractional distillation.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for the analysis of volatile organic compounds like this compound.[6][7]
Sample Preparation (Headspace Analysis):
-
Place the sample containing this compound (e.g., plant material, food product) in a headspace vial.
-
Seal the vial and incubate at a controlled temperature (e.g., 60-80°C) to allow volatile compounds to partition into the headspace.
-
Use a gas-tight syringe to manually inject a sample of the headspace gas into the GC-MS, or employ an automated headspace sampler. Alternatively, for trace analysis, use solid-phase microextraction (SPME) to concentrate the analytes from the headspace before injection.
GC-MS Parameters (Typical):
-
Gas Chromatograph: Agilent 6890 Series or equivalent.
-
Column: HP-5MS (or similar non-polar capillary column), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 40°C for 2 minutes, ramp at 5°C/min to 200°C, hold for 5 minutes.
-
Mass Spectrometer: Agilent 5973 Network Mass Selective Detector or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Data Analysis: Identify this compound by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
The following diagram illustrates a typical workflow for the GC-MS analysis of volatile organic compounds.
Biological Activity and Signaling Pathways
Volatile esters play crucial roles in plant biology, acting as attractants for pollinators, deterrents for herbivores, and as signaling molecules in plant defense. For instance, the jasmonate signaling pathway, which is critical for plant defense against herbivores and pathogens, involves the volatile ester methyl jasmonate. While this compound has not been identified as a primary signaling molecule, its presence in plants suggests a potential role in plant-environment interactions.
Steryl esters, which are structurally different but also esters, are involved in maintaining sterol homeostasis in plant cell membranes and can influence signaling pathways related to plant growth and defense.[8][9] Research into the specific signaling roles of smaller volatile esters like this compound is an emerging area. The diagram below depicts a simplified, representative plant defense signaling pathway where volatile esters can be involved.
Regulatory and Safety Information
This compound and structurally similar esters have been evaluated for safety as flavoring agents. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has assessed isobutyl isovalerate and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[10] Similarly, substances on the FEMA (Flavor and Extract Manufacturers Association) GRAS (Generally Recognized as Safe) list have undergone rigorous safety assessments.[11][12][13] this compound is classified as a flammable liquid.[14]
Conclusion
This compound is a well-characterized volatile organic compound with established applications in the flavor and fragrance industries. Its synthesis and analysis are straightforward using standard organic chemistry and analytical techniques. While its direct role in biological signaling pathways is yet to be fully elucidated, the known functions of other volatile esters in plant biology suggest that this compound may have ecological significance. This guide provides a foundational resource for researchers interested in the further study and application of this versatile compound.
References
- 1. This compound | 10588-10-0 [chemicalbook.com]
- 2. This compound | CAS#:10588-10-0 | Chemsrc [chemsrc.com]
- 3. This compound | C9H18O2 | CID 66356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 10588-10-0 [m.chemicalbook.com]
- 5. This compound, 10588-10-0 [thegoodscentscompany.com]
- 6. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
- 8. Frontiers | Effects of impaired steryl ester biosynthesis on tomato growth and developmental processes [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Isobutyl isovalerate | C9H18O2 | CID 11514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. femaflavor.org [femaflavor.org]
- 12. femaflavor.org [femaflavor.org]
- 13. femaflavor.org [femaflavor.org]
- 14. This compound | 10588-10-0 [amp.chemicalbook.com]
Methodological & Application
Application Note: Analysis of Isobutyl Valerate by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the analysis of isobutyl valerate (B167501) using Gas Chromatography-Mass Spectrometry (GC-MS). Isobutyl valerate is a volatile ester commonly found in fruits and used as a flavoring and fragrance agent. The methodologies detailed herein are applicable for the qualitative and quantitative analysis of this compound in various matrices, including food, beverages, and cosmetic products. This document outlines sample preparation, GC-MS instrument parameters, and data analysis guidelines to ensure accurate and reproducible results.
Introduction
This compound (2-methylpropyl pentanoate) is a key aroma compound known for its fruity, apple-like scent. Accurate identification and quantification of this compound are essential for quality control in the food and fragrance industries, as well as in the research and development of new products. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high sensitivity, selectivity, and structural elucidation capabilities for volatile and semi-volatile compounds. This note describes a robust GC-MS method for the analysis of this compound.
Quantitative Data
The quantitative analysis of this compound by GC-MS relies on its characteristic retention time and mass spectrum. The following tables summarize the key quantitative data for the identification of this compound.
Table 1: GC Retention Data for this compound
| Parameter | Value | Column Type | Reference |
| Kovats Retention Index | ~1027-1040 | Standard Non-Polar (e.g., SE-30, similar to DB-1) | [1][2] |
| Kovats Retention Index | ~1190 | Standard Polar (e.g., Carbowax 20M) | [3] |
Table 2: Mass Spectrometry Data for this compound (Electron Ionization, EI) [1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Ion Fragment |
| 85 | 99.99 | [C₅H₉O]⁺ |
| 57 | 73.74 | [C₄H₉]⁺ |
| 56 | 54.14 | [C₄H₈]⁺ |
| 41 | 38.29 | [C₃H₅]⁺ |
| 29 | 28.30 | [C₂H₅]⁺ |
Experimental Protocols
This section details the recommended procedures for sample preparation and GC-MS analysis of this compound.
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. Two common methods are presented below.
Protocol 1: Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., Beverages)
-
Sample Collection: Collect a representative 10 mL sample in a clean, airtight container.
-
Extraction:
-
Transfer the sample to a 50 mL separatory funnel.
-
Add 10 mL of a suitable organic solvent such as dichloromethane (B109758) or diethyl ether.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Collect the organic layer (bottom layer for dichloromethane, top layer for diethyl ether).
-
Repeat the extraction twice more with fresh solvent.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the dried extract into a clean vial.
-
If necessary, concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Solid or Liquid Samples
This method is ideal for analyzing volatile compounds and minimizing matrix effects.
-
Sample Preparation:
-
Place a known amount of the homogenized solid or liquid sample (e.g., 1-5 g) into a 20 mL headspace vial.
-
For solid samples, the addition of a small amount of water may be necessary to facilitate the release of volatiles.
-
Seal the vial with a PTFE-lined septum.
-
-
Extraction:
-
Place the vial in a heating block or autosampler incubator set to a specific temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) to allow for equilibration of the volatiles in the headspace.
-
Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating) to the headspace for a set time (e.g., 30 minutes) to adsorb the analytes.
-
-
Desorption and Analysis:
-
Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the column.
-
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
Table 3: Recommended GC-MS Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, hold for 5 minutes |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Mass Scan Range | 35 - 350 amu |
| Solvent Delay | 3 minutes |
Data Analysis and Quantification
-
Identification: The identification of this compound is confirmed by matching the retention time and the acquired mass spectrum with a reference standard or a spectral library (e.g., NIST).
-
Quantification: For quantitative analysis, an internal standard method is recommended.
-
Prepare a series of calibration standards containing known concentrations of this compound and a fixed concentration of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time).
-
Analyze the calibration standards using the established GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Analyze the unknown samples and use the calibration curve to determine the concentration of this compound.
-
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Logical relationship for accurate quantification of this compound.
References
Application Note: 1H and 13C NMR Spectral Interpretation of Isobutyl Valerate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of isobutyl valerate (B167501). Isobutyl valerate, also known as isobutyl pentanoate, is an ester commonly used as a flavoring and fragrance agent. Its structural elucidation by NMR spectroscopy is a fundamental application of this analytical technique. This application note presents predicted ¹H and ¹³C NMR data, detailed experimental protocols for data acquisition, and a structural diagram to aid in spectral assignment.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique used to determine the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note focuses on the interpretation of the ¹H and ¹³C NMR spectra of this compound, providing a comprehensive resource for researchers and professionals in the field of chemistry.
Molecular Structure
The structure of this compound with atom numbering for NMR signal assignment is presented below.
Figure 1. Structure of this compound with Atom Numbering.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data is based on established chemical shift prediction algorithms and typical values for similar functional groups.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | 0.92 | Triplet (t) | 7.4 | 3H |
| H-2 | 1.36 | Sextet | 7.4 | 2H |
| H-3 | 1.61 | Quintet | 7.5 | 2H |
| H-5 | 2.22 | Triplet (t) | 7.5 | 2H |
| H-6 | 3.86 | Doublet (d) | 6.7 | 2H |
| H-7 | 1.93 | Nonet | 6.7 | 1H |
| H-8, H-9 | 0.93 | Doublet (d) | 6.7 | 6H |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-1 | 13.7 |
| C-2 | 22.3 |
| C-3 | 27.8 |
| C-4 | 173.5 |
| C-5 | 34.1 |
| C-6 | 70.7 |
| C-7 | 27.8 |
| C-8, C-9 | 19.0 |
Experimental Protocols
Sample Preparation
-
Sample Purity : Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection : Use a deuterated solvent such as chloroform-d (B32938) (CDCl₃), which is a common choice for small organic molecules.
-
Concentration :
-
For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
-
NMR Tube : Use a clean, dry, and high-quality 5 mm NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak of CDCl₃ can be used for calibration (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).
-
Mixing : Thoroughly mix the sample until the solute is completely dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette.
NMR Data Acquisition
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer. Specific parameters may need to be optimized based on the instrument used.
Figure 2. General Workflow for NMR Data Acquisition and Processing.
¹H NMR Acquisition Parameters:
-
Pulse Program : Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width : 10-12 ppm, centered around 5-6 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 8-16 scans.
¹³C NMR Acquisition Parameters:
-
Pulse Program : Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width : 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024-4096 scans, depending on the sample concentration.
Spectral Interpretation and Assignments
¹H NMR Spectrum
-
H-1 (δ 0.92, t) : The triplet corresponds to the methyl protons of the valerate chain, which are coupled to the two adjacent methylene (B1212753) protons (H-2).
-
H-2 (δ 1.36, sextet) : These methylene protons are coupled to the three methyl protons (H-1) and the two methylene protons (H-3), resulting in a complex multiplet that approximates a sextet.
-
H-3 (δ 1.61, quintet) : These methylene protons are coupled to the two methylene protons on each adjacent carbon (H-2 and H-5), giving rise to a quintet.
-
H-5 (δ 2.22, t) : The triplet is due to the methylene protons adjacent to the carbonyl group, which are coupled to the two neighboring methylene protons (H-3). The electron-withdrawing effect of the carbonyl group causes this signal to be downfield.
-
H-6 (δ 3.86, d) : These methylene protons are adjacent to the ester oxygen and are coupled to the single methine proton (H-7), resulting in a doublet. The electronegative oxygen atom causes a significant downfield shift.
-
H-7 (δ 1.93, nonet) : This methine proton is coupled to the two methylene protons (H-6) and the six methyl protons (H-8 and H-9), leading to a multiplet with nine theoretical lines (a nonet).
-
H-8, H-9 (δ 0.93, d) : The two methyl groups of the isobutyl moiety are chemically equivalent and appear as a single doublet due to coupling with the methine proton (H-7).
¹³C NMR Spectrum
-
C-1 (δ 13.7) : The terminal methyl carbon of the valerate chain.
-
C-2 (δ 22.3) : The methylene carbon adjacent to the terminal methyl group.
-
C-3 (δ 27.8) : The methylene carbon beta to the carbonyl group.
-
C-4 (δ 173.5) : The carbonyl carbon, which is significantly deshielded and appears far downfield.
-
C-5 (δ 34.1) : The methylene carbon alpha to the carbonyl group.
-
C-6 (δ 70.7) : The methylene carbon of the isobutyl group attached to the ester oxygen. The oxygen causes a strong downfield shift.
-
C-7 (δ 27.8) : The methine carbon of the isobutyl group.
-
C-8, C-9 (δ 19.0) : The two equivalent methyl carbons of the isobutyl group.
Conclusion
This application note provides a comprehensive overview of the ¹H and ¹³C NMR spectral interpretation of this compound. The provided predicted data, experimental protocols, and structural assignments serve as a valuable resource for chemists and researchers. Accurate spectral interpretation is crucial for structure verification and purity assessment in various scientific and industrial applications.
Disclaimer: The ¹H and ¹³C NMR spectral data presented in this document are predicted values and should be used for guidance. Actual experimental values may vary depending on the specific experimental conditions, including solvent, concentration, and instrument.
Application Notes and Protocols for the Synthesis of Isobutyl Valerate via Fischer-Speier Esterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl valerate (B167501), also known as isobutyl pentanoate, is an ester characterized by its pleasant, fruity aroma, reminiscent of apples and pineapples. This compound finds significant application in the flavor and fragrance industries and serves as a valuable intermediate in the synthesis of various organic molecules. The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] This application note provides a detailed protocol for the synthesis of isobutyl valerate from isovaleric acid and isobutanol using the Fischer-Speier esterification method. The document includes a comprehensive experimental protocol, data presentation in tabular format, and visualizations of the experimental workflow and reaction mechanism.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 2-methylpropyl pentanoate | [2] |
| Molecular Formula | C₉H₁₈O₂ | [2] |
| Molecular Weight | 158.24 g/mol | [2] |
| Appearance | Colorless liquid | N/A |
| Odor | Fruity, apple-like | [3] |
| Boiling Point | 170-171 °C | N/A |
| Density | 0.860 g/cm³ at 25 °C | [3] |
| Flash Point | 55.56 °C | [3] |
| CAS Number | 10588-10-0 | [2] |
Experimental Protocol
This protocol details the Fischer-Speier esterification for the synthesis of this compound.
Materials:
-
Isovaleric acid (pentanoic acid, 3-methylbutanoic acid)
-
Isobutanol (2-methyl-1-propanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine isovaleric acid (0.5 mol, 51.07 g) and isobutanol (1.0 mol, 74.12 g). The use of excess alcohol helps to shift the equilibrium towards the formation of the ester.[4]
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (2.5 mL) to the reaction mixture. This should be done in a fume hood as the addition is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[5] Continue the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Extraction: After the reflux is complete, allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel.
-
Add 100 mL of diethyl ether to the separatory funnel to dissolve the organic layer.
-
Wash the organic layer sequentially with:
-
100 mL of deionized water to remove the excess alcohol.
-
100 mL of saturated sodium bicarbonate solution to neutralize the unreacted isovaleric acid and the sulfuric acid catalyst. (Caution: CO₂ evolution will occur).[5]
-
100 mL of saturated sodium chloride solution (brine) to remove any remaining water-soluble components.[5]
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.
-
Purification: The crude this compound can be further purified by distillation to obtain a high-purity product.
Reaction Optimization
To maximize the yield of this compound, various reaction parameters can be optimized. A representative optimization study is outlined in Table 2.
| Entry | Molar Ratio (Acid:Alcohol) | Catalyst (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 1:1 | 5 | 2 | 100 | 65 |
| 2 | 1:2 | 5 | 2 | 100 | 85 |
| 3 | 1:2 | 3 | 2 | 100 | 80 |
| 4 | 1:2 | 5 | 3 | 100 | 92 |
| 5 | 1:2 | 5 | 2 | 120 | 88 |
Note: The data in this table is hypothetical and serves as an example for an optimization study.
Characterization Data
The synthesized this compound should be characterized using various analytical techniques to confirm its identity and purity.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is used to determine the purity of the sample and to confirm its molecular weight.
| Parameter | Value |
| Retention Time | Dependent on GC column and conditions |
| Molecular Ion (M+) | m/z = 158 |
| Key Fragmentation Peaks | m/z = 102, 85, 57, 41 |
Note: Fragmentation pattern is predicted based on typical ester fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the synthesized ester.
¹H NMR (CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.85 | d | 2H | -O-CH ₂-CH(CH₃)₂ |
| ~2.20 | t | 2H | -CH ₂-C(=O)O- |
| ~1.90 | m | 1H | -CH₂-CH (CH₃)₂ |
| ~1.60 | m | 2H | -CH₂-CH ₂-CH₂-C(=O)O- |
| ~1.35 | m | 2H | CH ₃-CH₂- |
| ~0.90 | d | 6H | -CH(CH ₃)₂ |
| ~0.90 | t | 3H | CH ₃-CH₂- |
¹³C NMR (CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~173.5 | C =O |
| ~70.5 | -O-C H₂- |
| ~34.0 | -C H₂-C(=O)O- |
| ~28.0 | -CH₂-C H(CH₃)₂ |
| ~27.0 | -CH₂-C H₂-CH₂-C(=O)O- |
| ~22.5 | C H₃-CH₂- |
| ~19.0 | -CH(C H₃)₂ |
| ~13.8 | C H₃-CH₂- |
Note: Chemical shifts are approximate and may vary slightly based on the solvent and instrument.
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (alkane) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1170 | Strong | C-O stretch (ester) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of the Fischer-Speier esterification.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. This compound | C9H18O2 | CID 66356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 10588-10-0 [thegoodscentscompany.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Application Notes and Protocols for the Biocatalytic Synthesis of Isobutyl Valerate Using Lipase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl valerate (B167501) is a valuable flavor and fragrance agent characterized by its fruity aroma, often described as apple- or pineapple-like.[1][2] Traditionally synthesized through chemical methods, the biocatalytic production of isobutyl valerate using lipases offers a greener, more specific, and increasingly popular alternative.[3][4][5] Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3), particularly when immobilized, catalyze the esterification of isovaleric acid and isobutanol under mild conditions, yielding a product that can be labeled as "natural".[6][7] Immobilization of these enzymes enhances their stability, simplifies product purification, and allows for their reuse, making the process economically viable.[6][8]
These application notes provide a comprehensive overview and detailed protocols for the synthesis of this compound using lipase (B570770) catalysis, intended for researchers in academia and industry.
Key Parameters and Optimization
The efficiency of the enzymatic synthesis of this compound is influenced by several critical parameters. Optimization of these factors is crucial for maximizing ester conversion and yield.
Table 1: Summary of Optimized Parameters for Lipase-Catalyzed Ester Synthesis
| Parameter | Optimized Range/Value | Effect on Reaction | Source(s) |
| Enzyme Source | Immobilized lipases (e.g., Novozym 435, Lipozyme TL IM, Lipozyme IM-20) | Immobilized enzymes show enhanced stability and reusability.[6][9] The choice of lipase can significantly impact conversion rates.[10] | [6][9][10] |
| Temperature | 30°C - 60°C | Lipases are active in this range, but thermal denaturation can occur above 60°C.[11] Optimal temperature can vary with the specific lipase.[9] | [9][11] |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 3:1 | An excess of alcohol can shift the equilibrium towards product formation. However, very high concentrations of either substrate can cause enzyme inhibition.[12][13][14] | [12][13][14] |
| Enzyme Concentration | 4% - 10% (w/w of substrates) | Higher enzyme loading generally increases the reaction rate, but an excessively high concentration may not be cost-effective.[12][15] | [12][15] |
| Reaction Medium | Solvent-free or in organic solvents (e.g., n-hexane, heptane) | Solvent-free systems are environmentally friendly and can simplify downstream processing.[13][16] Organic solvents can reduce substrate inhibition and improve solubility.[6][9] | [6][9][13][16] |
| Agitation Speed | 150 - 300 rpm | Adequate agitation is necessary to overcome mass transfer limitations.[13] | [13] |
| Water Content | Minimal | While a small amount of water is essential for lipase activity, excess water can promote the reverse reaction (hydrolysis).[11] Molecular sieves can be used to remove water produced during esterification.[11] | [11] |
Experimental Protocols
The following protocols provide a detailed methodology for the biocatalytic synthesis of this compound.
Protocol 1: Synthesis of this compound in a Solvent-Free System
This protocol describes the synthesis of this compound using an immobilized lipase in a solvent-free medium, which is a preferred green chemistry approach.[13][16]
Materials:
-
Immobilized Lipase (e.g., Novozym 435, from Candida antarctica)
-
Isovaleric acid
-
Isobutanol
-
Screw-capped reaction vessels (e.g., 50 mL flasks)
-
Shaking incubator or magnetic stirrer with temperature control
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID) for analysis
Procedure:
-
Reactant Preparation: In a screw-capped flask, combine isovaleric acid and isobutanol at a desired molar ratio (e.g., 1:1.5).
-
Enzyme Addition: Add the immobilized lipase to the mixture. A typical enzyme loading is 5% (w/w) of the total substrate weight.[13]
-
Reaction Incubation: Securely cap the flask and place it in a shaking incubator set to the optimal temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).[13]
-
Reaction Monitoring: Periodically (e.g., every 2 hours), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture. Dilute the sample with a suitable solvent (e.g., n-hexane) before GC analysis to monitor the formation of this compound and the consumption of substrates.[6]
-
Reaction Termination: Once the reaction reaches the desired conversion or equilibrium, terminate the reaction by separating the immobilized enzyme from the product mixture via filtration.
-
Product Purification: The liquid product can be purified, if necessary, by vacuum distillation to remove unreacted substrates.
-
Enzyme Reusability: The recovered immobilized lipase can be washed with a solvent (e.g., n-hexane) and dried for reuse in subsequent batches.[12][13]
Protocol 2: Synthesis of this compound in an Organic Solvent System
This protocol outlines the synthesis using an organic solvent, which can be beneficial for reducing substrate inhibition.[6][9]
Materials:
-
Immobilized Lipase (e.g., Lipozyme IM-20, from Rhizomucor miehei)
-
Isovaleric acid
-
Isobutanol
-
Organic Solvent (e.g., n-hexane, heptane)
-
Molecular sieves (3Å)
-
Reaction equipment as listed in Protocol 1
Procedure:
-
Reactant Preparation: Dissolve isovaleric acid and isobutanol in the selected organic solvent (e.g., n-hexane) in a screw-capped flask.[14]
-
Water Removal: Add molecular sieves to the mixture to remove residual water and the water produced during the reaction.[11]
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture.
-
Reaction Incubation: Incubate the reaction at the optimal temperature (e.g., 35°C) with constant stirring.[14]
-
Monitoring and Termination: Follow the same procedures for reaction monitoring and termination as described in Protocol 1.
-
Product Recovery: After filtering out the enzyme, the solvent can be removed from the product mixture using a rotary evaporator.[6] Further purification can be achieved through distillation.
-
Enzyme Reuse: The immobilized enzyme can be recovered and reused as described previously.
Reaction Mechanism and Workflow
The lipase-catalyzed synthesis of esters typically follows a Ping-Pong Bi-Bi mechanism.[13][17][18]
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
The experimental workflow for the biocatalytic synthesis is summarized in the following diagram.
Caption: Experimental workflow for this compound synthesis.
Data Presentation
The following table presents a compilation of results from various studies on the synthesis of similar flavor esters, which can serve as a reference for expected outcomes in this compound synthesis.
Table 2: Performance of Different Lipases in Flavor Ester Synthesis
| Flavor Ester | Lipase | Support/Form | Reaction Medium | Temp. (°C) | Molar Ratio (Alcohol:Acid) | Conversion/Yield (%) | Time (h) | Source(s) |
| Isobutyl Propionate (B1217596) | Novozym 435 | Immobilized | Solvent-Free | 40 | 3:1 | 92.52 | 10 | [13] |
| Isobutyl Propionate (Ultrasound-assisted) | Fermase CALB 10000 | Immobilized | Solvent-Free | 60 | 3:1 | 95.14 | 3 | [12] |
| Isoamyl Butyrate (B1204436) | Lipozyme TL IM | Immobilized | Heptane | Optimized | Optimized | 96.1 | ~0.8 | [19] |
| Isoamyl Butyrate | Lipozyme IM-20 | Immobilized | n-Hexane | 30 | 1.25:1 | ~98 | 60 | [14] |
| Isoamyl Isovalerate | Lipozyme IM-20 | Immobilized | - | Optimized | Optimized | 95.8 | 24 | [9] |
Conclusion
The biocatalytic synthesis of this compound using lipases presents a highly efficient, environmentally friendly, and sustainable method for producing this important flavor compound. By carefully optimizing key reaction parameters such as enzyme choice, temperature, substrate ratio, and reaction medium, researchers can achieve high conversion rates and yields. The provided protocols and data serve as a valuable resource for developing and implementing this green technology in both research and industrial settings.
References
- 1. elchemy.com [elchemy.com]
- 2. Perfumers Apprentice - Isobutyl Isovalerate (Natural) ** [shop.perfumersapprentice.com]
- 3. Biodegradable products by lipase biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 5. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Biocatalytic Synthesis of Flavor Ester “Pentyl Valerate” Using Candida rugosa Lipase Immobilized in Microemulsion Based Organogels: Effect of Parameters and Reusability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodiesel production by transesterification using immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Acoustic cavitation promoted lipase catalysed synthesis of isobutyl propionate in solvent free system: Optimization and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isobutyl Valerate in Insect Pheromone Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl valerate (B167501) (also known as isobutyl pentanoate) is a volatile ester with a fruity aroma. While its primary applications are in the fragrance and flavor industries, its structural similarity to known insect semiochemicals suggests its potential as a modulator of insect behavior. Esters are a common class of compounds found in floral scents and fruit odors, which insects frequently use as cues for locating food sources, mates, and oviposition sites. These application notes provide a comprehensive overview of the methodologies required to investigate the potential of isobutyl valerate as an insect attractant or pheromone, from initial electrophysiological screening to behavioral assays and field trials. Although specific data on this compound's pheromonal activity is not yet established in published literature, this document outlines the standardized protocols to generate such data.
Hypothetical Data Presentation
To illustrate the potential outcomes of the described experiments, the following tables present hypothetical quantitative data.
Table 1: Electroantennogram (EAG) Responses of Spodoptera litura to this compound
| Compound | Concentration (µg/µL) | Mean EAG Response (mV) ± SE |
| This compound | 1 | 0.2 ± 0.05 |
| 10 | 0.8 ± 0.12 | |
| 100 | 1.5 ± 0.21 | |
| Phenylacetaldehyde (Positive Control) | 10 | 1.2 ± 0.18 |
| Hexane (Solvent Control) | - | 0.05 ± 0.01 |
Table 2: Behavioral Response of Drosophila melanogaster in a Y-Tube Olfactometer
| Odor Source | Number of Insects Choosing Odor | Number of Insects Choosing Control | No Choice | Attraction Index* |
| This compound (10 µg) | 72 | 28 | 10 | 0.44 |
| Hexane (Control) | 52 | 48 | 15 | 0.04 |
*Attraction Index = (Number choosing odor - Number choosing control) / Total number making a choice
Table 3: Field Trapping Results for Anastrepha ludens (Mexican Fruit Fly)
| Lure Type | Mean Number of Flies Captured/Trap/Week ± SE |
| This compound (1% in paraffin (B1166041) oil) | 25.4 ± 3.1 |
| Trimedlure (Standard Lure) | 35.2 ± 4.5 |
| Unbaited Control | 2.1 ± 0.8 |
Experimental Protocols
Electroantennography (EAG)
Objective: To determine if the antennae of a target insect species can detect this compound.
Materials:
-
Live insects (e.g., moths, flies, beetles)
-
This compound (high purity)
-
Solvent (e.g., hexane, paraffin oil)
-
Micropipettes
-
Filter paper strips
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition software)
-
Dissecting microscope
-
Saline solution (e.g., Ringer's solution)
Protocol:
-
Preparation of Odor Stimuli:
-
Prepare serial dilutions of this compound in the chosen solvent (e.g., 1, 10, 100 µg/µL).
-
Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip.
-
Allow the solvent to evaporate for a few seconds.
-
Prepare a solvent-only control and a positive control (a known attractant for the species).
-
-
Insect Preparation:
-
Immobilize an insect by chilling or using a gentle restraint.
-
Under the dissecting microscope, carefully excise an antenna at the base.
-
Mount the antenna between two glass capillary electrodes filled with saline solution. The recording electrode is placed at the distal end of the antenna, and the reference electrode at the basal end.
-
-
Data Recording:
-
Position the prepared antenna in a humidified, purified air stream directed towards it.
-
Insert the filter paper with the odor stimulus into the air stream for a short duration (e.g., 0.5 seconds).
-
Record the resulting depolarization of the antennal signal (the EAG response) using the data acquisition software.
-
Present the stimuli in a randomized order, with sufficient time between presentations to allow the antenna to recover.
-
Test multiple antennae from different individuals for robust data.
-
Behavioral Assay: Y-Tube Olfactometer
Objective: To assess the behavioral response (attraction or repulsion) of an insect to this compound in a controlled laboratory setting.
Materials:
-
Y-tube olfactometer
-
Air pump and flow meters
-
Humidifier and charcoal filter for air purification
-
Test insects
-
This compound and solvent
-
Pipettes and filter paper
Protocol:
-
Setup:
-
Assemble the Y-tube olfactometer and connect it to the purified, humidified air source.
-
Adjust the airflow to a constant rate (e.g., 200 mL/min) through each arm of the Y-tube.
-
-
Odor Application:
-
Apply a solution of this compound to a filter paper and place it in the odor chamber of one arm.
-
Place a filter paper with solvent only in the other arm as a control.
-
-
Insect Bioassay:
-
Introduce a single insect at the base of the Y-tube.
-
Allow the insect a set amount of time (e.g., 5 minutes) to make a choice. A choice is recorded when the insect moves a certain distance down one of the arms.
-
Record the choice of each insect.
-
After testing a set number of insects, clean the olfactometer thoroughly and switch the positions of the odor and control arms to avoid positional bias.
-
Analyze the data using a chi-square test to determine if there is a significant preference for the this compound-treated arm.
-
Visualizations
Application Notes and Protocols for the Quantification of Isobutyl Valerate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of isobutyl valerate (B167501), a common flavor and fragrance component, in various matrices. The protocols focus on gas chromatography-based methods, which are well-suited for the analysis of volatile esters like isobutyl valerate.
Introduction
This compound (also known as isobutyl pentanoate) is an ester characterized by its fruity, apple-like aroma. It is naturally present in various fruits and is also synthesized for use as a flavoring agent in food and beverages and as a fragrance component in cosmetics and personal care products.[1][2] Accurate quantification of this compound is essential for quality control, formulation development, and regulatory compliance in these industries.
This document outlines two primary analytical approaches for the quantification of this compound:
-
Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS): A highly sensitive and specific method ideal for the analysis of volatile compounds in complex matrices such as beverages and food products.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely available technique suitable for the routine analysis of this compound in less complex matrices or at higher concentrations, such as in fragrance oils.
Application Note 1: Quantification of this compound in Apple Brandy by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method is suitable for the determination of this compound in alcoholic beverages, such as apple brandies and spirits, where it contributes to the characteristic fruity aroma.[3][4][5]
Experimental Workflow
Protocol
1. Sample Preparation
-
Dilute 1 mL of the apple brandy sample with 4 mL of a saturated sodium chloride (NaCl) solution in a 20 mL headspace vial. The addition of salt increases the ionic strength of the sample, which promotes the partitioning of volatile analytes into the headspace.
-
Spike the diluted sample with an appropriate internal standard (e.g., ethyl heptanoate) to a final concentration of 50 µg/L.
-
Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
2. HS-SPME-GC-MS Analysis
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Incubation: Equilibrate the sample vial at 40°C for 15 minutes with agitation.
-
Extraction: Expose the SPME fiber to the headspace of the sample vial for 30 minutes at 40°C with agitation.
-
Desorption: Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
-
GC System: Agilent 7890B GC or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 150°C
-
Ramp 2: 15°C/min to 250°C, hold for 5 minutes
-
-
MS System: Agilent 5977A MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
-
Data Acquisition: Selected Ion Monitoring (SIM) mode using the following ions for quantification and qualification:
-
This compound: m/z 57, 70, 85, 115
-
Ethyl heptanoate (B1214049) (Internal Standard): m/z 88, 101, 115
-
Quantitative Data
The method should be validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.[6][7][8][9][10] The following table summarizes typical validation parameters.
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Range | 1 - 500 µg/L |
| LOD | 0.5 µg/L |
| LOQ | 1.5 µg/L |
| Accuracy (Recovery) | 92 - 108% |
| Precision (RSD) | < 10% |
Application Note 2: Quantification of this compound in a Fragrance Oil by Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the determination of this compound in fragrance oil formulations where it is present as a major component.
Experimental Workflow
Protocol
1. Sample Preparation
-
Accurately weigh approximately 100 mg of the fragrance oil sample into a 10 mL volumetric flask.
-
Add an appropriate internal standard (e.g., n-dodecane) to the flask.
-
Dilute to the mark with ethanol and mix thoroughly.
2. Gas Chromatography-Flame Ionization Detection (GC-FID) Conditions
-
GC System: Agilent 8860 GC or equivalent
-
Column: DB-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min
-
Injection: 1 µL, split ratio 50:1
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C, hold for 5 minutes
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 300°C
Quantitative Data
The method should be validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. The following table provides expected validation parameters.
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Range | 0.01 - 2.0 mg/mL |
| LOD | 0.003 mg/mL |
| LOQ | 0.01 mg/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD) | < 5% |
Signaling Pathways and Logical Relationships
The analytical process can be visualized as a logical flow from sample to result.
Conclusion
The described GC-based methods provide reliable and accurate means for the quantification of this compound in different matrices. The choice between HS-SPME-GC-MS and GC-FID will depend on the sample matrix, the expected concentration of the analyte, and the available instrumentation. Proper method validation is crucial to ensure the quality and reliability of the analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oenological Characteristics of Fermented Apple Musts and Volatile Profile of Brandies Obtained from Different Apple Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oenological Characteristics of Fermented Apple Musts and Volatile Profile of Brandies Obtained from Different Apple Cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Isobutyl Valerate as a Standard in Flavor Profiling Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing isobutyl valerate (B167501) as a standard in flavor profiling studies. Detailed protocols for instrumental analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and sensory evaluation are provided, along with relevant quantitative data and visualizations to aid in experimental design and data interpretation.
Introduction
Isobutyl valerate (also known as isobutyl pentanoate) is an ester recognized for its characteristic fruity, apple-like aroma and sweet taste.[1] Due to its distinct and reproducible sensory profile, it serves as an excellent standard in flavor profiling for both instrumental and sensory analyses. In analytical chemistry, it can be employed as an internal or external standard for the quantification of other volatile flavor compounds. In sensory science, it is a useful reference for panelist training and the characterization of fruity flavor profiles in various matrices, including food, beverages, and pharmaceutical formulations.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of a standard is crucial for its effective use. Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₈O₂ | [2] |
| Molecular Weight | 158.24 g/mol | [2] |
| CAS Number | 10588-10-0 | [2] |
| Appearance | Colorless liquid | [1] |
| Odor Profile | Ethereal, fruity, apple, strawberry | [1] |
| Boiling Point | 179 °C at 760 mmHg | [1] |
| Flash Point | 55.56 °C | [1] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [1] |
| Specific Gravity | 0.860 g/cm³ at 25 °C | [1] |
Application in Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
This compound is well-suited as an internal standard for the GC-MS analysis of other volatile esters and flavor compounds. Its mid-range volatility and distinct mass spectrum allow for good chromatographic separation and clear identification.
This protocol provides a general framework for the quantification of a target analyte in a liquid matrix.
3.1.1. Materials and Reagents
-
This compound (Internal Standard, IS): High purity (≥99%)
-
Target Analyte Standard: High purity (≥99%)
-
Solvent: Dichloromethane or ethyl acetate (B1210297) (GC grade)
-
Sample Matrix: The liquid sample to be analyzed (e.g., fruit juice, beverage, liquid drug formulation)
-
Glassware: Volumetric flasks, pipettes, GC vials with septa
3.1.2. Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately prepare a 1000 µg/mL stock solution of this compound in the chosen solvent.
-
Analyte Stock Solution (AS Stock): Accurately prepare a 1000 µg/mL stock solution of the target analyte in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by spiking a constant amount of the IS Stock into varying concentrations of the AS Stock. A typical concentration for the internal standard is 10 µg/mL. The analyte concentrations should bracket the expected concentration in the sample.
| Calibration Level | Analyte Concentration (µg/mL) | Internal Standard Concentration (µg/mL) |
| 1 | 1 | 10 |
| 2 | 5 | 10 |
| 3 | 10 | 10 |
| 4 | 25 | 10 |
| 5 | 50 | 10 |
3.1.3. Sample Preparation
-
Accurately measure a known volume or weight of the sample matrix.
-
If the sample is complex, a liquid-liquid extraction may be necessary.
-
Spike the sample with the IS Stock to achieve the same final concentration as in the calibration standards (10 µg/mL).
-
Vortex the sample thoroughly and transfer an aliquot to a GC vial.
3.1.4. GC-MS Parameters
The following are suggested starting parameters and may require optimization for specific instruments and analytes.
| Parameter | Setting |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 35-350 amu |
3.1.5. Data Analysis
-
Identify the retention times for the target analyte and this compound.
-
Determine the peak areas for the quantifier ions of both the analyte and the internal standard.
-
Calculate the response factor (RF) for each calibration standard: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)
-
Construct a calibration curve by plotting the peak area ratio (Area_analyte / Area_IS) against the concentration ratio (Conc_analyte / Conc_IS).
-
Calculate the concentration of the analyte in the sample using the calibration curve and the peak area ratio from the sample chromatogram.
GC-MS workflow for quantification using an internal standard.
Application in Sensory Analysis
This compound's distinct fruity aroma makes it a valuable tool for sensory panel training and as a reference standard in descriptive analysis.
4.1.1. Materials
-
This compound: High purity (≥99%)
-
Odor-free Water: Purified, deionized water
-
Glassware: Volumetric flasks, pipettes, glass sniffing jars with lids
-
Sensory Panel: A panel of trained sensory assessors (typically 15-20)
4.1.2. Preparation of Samples
-
Prepare a stock solution of this compound in ethanol (B145695) due to its poor water solubility.
-
Create a series of aqueous dilutions from the stock solution. The concentration steps should be logarithmic (e.g., a factor of 2 or 3). A suggested starting range, based on the threshold of ethyl valerate, would be from 0.1 ppb to 100 ppb.
-
For each concentration level, prepare three samples: two blanks (odor-free water) and one spiked with this compound.
4.1.3. Sensory Evaluation Procedure
-
Present the three samples (two blanks, one spiked) to each panelist in a randomized order.
-
Instruct panelists to sniff each sample and identify the one that is different from the other two.
-
Panelists must make a choice, even if they are guessing.
-
The threshold for an individual is the lowest concentration at which they can correctly identify the spiked sample multiple times.
-
The group threshold is calculated as the geometric mean of the individual thresholds.
Workflow for sensory threshold determination using the 3-AFC method.
In descriptive analysis, a trained sensory panel identifies, describes, and quantifies the sensory attributes of a product. This compound can be used as a reference for "fruity" or "apple-like" aromas.
Protocol:
-
Reference Preparation: Prepare a solution of this compound at a concentration well above its detection threshold (e.g., 50-100 ppb in water) to serve as a clear and consistent aroma reference.
-
Panelist Training: During training sessions, present the this compound reference to the panelists and have them agree on the specific aroma descriptors (e.g., "green apple," "fruity ester").
-
Evaluation: During the evaluation of test samples, the this compound reference can be provided to panelists to anchor their ratings on a "fruity" or "apple" attribute scale. This improves the consistency and reliability of the data.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Data
| Parameter | Value | Reference |
| Molecular Weight | 158.24 g/mol | [2] |
| Boiling Point | 179 °C | [1] |
| Density | 0.860 g/cm³ | [1] |
| LogP | 3.177 (est.) | [1] |
Table 2: Suggested Concentrations for Standard Preparation
| Application | Concentration Range |
| GC-MS Internal Standard | 5 - 20 µg/mL |
| GC-MS Calibration Standards | 0.5 - 100 µg/mL |
| Sensory Threshold Testing | 0.1 - 100 ppb (in water) |
| Sensory Descriptive Analysis Reference | 50 - 200 ppb (in water) |
References
Application Note: Quantification of Isobutyl Valerate in Food Samples by Headspace Gas Chromatography
Abstract
This application note details a robust and sensitive method for the quantitative analysis of isobutyl valerate (B167501) in various food matrices, including fruit-based products and baked goods. Isobutyl valerate, a key contributor to fruity aromas, is a common additive in the food industry. The described methodology utilizes static headspace injection coupled with gas chromatography-flame ionization detection (HS-GC-FID) or mass spectrometry (HS-GC-MS) for accurate and reproducible quantification. This document provides comprehensive experimental protocols, method validation parameters, and expected results to guide researchers and quality control analysts.
Introduction
This compound (2-methylpropyl pentanoate) is a volatile ester characterized by its sweet, fruity, apple-like aroma.[1] It is naturally present in some fruits but is more commonly synthesized and used as a flavoring agent in a wide array of food products such as beverages, confectionery, and baked goods to impart or enhance fruity notes.[1] The accurate quantification of this compound is crucial for ensuring product consistency, verifying regulatory compliance, and controlling the sensory profile of food items.
Headspace gas chromatography (HS-GC) is an ideal technique for the analysis of volatile organic compounds (VOCs) in complex food matrices.[2][3] This method involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace, which is then injected into the GC system. This approach minimizes sample preparation and reduces matrix interference, leading to cleaner chromatograms and more reliable results.[2] This application note provides a detailed protocol for the HS-GC analysis of this compound, adaptable for both GC-FID and GC-MS systems.
Experimental
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent) with FID or MS detector
-
Headspace Autosampler: Agilent 7697A Headspace Sampler (or equivalent)
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
-
Vials: 20 mL headspace vials with magnetic crimp caps (B75204) and PTFE/silicone septa
-
Gases: Helium (carrier gas), Hydrogen and Air (for FID), all high purity (99.999%)
-
Syringe: 2.5 mL gastight headspace syringe
Reagents and Standards
-
This compound standard: (≥99% purity)
-
Internal Standard (IS): Cyclohexanone (B45756) or 2-Heptanone (≥99% purity)
-
Solvent: Propylene (B89431) glycol or ethanol (B145695) (food grade) for standard preparation
-
Sodium Chloride (NaCl): Analytical grade, for salting out
Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound into a 100 mL volumetric flask and dilute to volume with propylene glycol.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of cyclohexanone into a 100 mL volumetric flask and dilute to volume with propylene glycol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the appropriate solvent to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 5 µg/mL.
Sample Preparation
The sample preparation method should be adapted based on the food matrix.
-
Liquid Samples (e.g., Fruit Juices, Beverages):
-
If the sample is carbonated, degas it by sonication for 15 minutes.
-
For clear liquids, transfer 5 mL of the sample directly into a 20 mL headspace vial.
-
For samples with suspended solids, centrifuge at 5,000 rpm for 10 minutes and use 5 mL of the supernatant.
-
Add 2 g of NaCl to the vial to increase the ionic strength and promote the release of volatiles.
-
Spike with the internal standard solution to a final concentration of 5 µg/mL.
-
Immediately seal the vial.
-
-
Solid and Semi-Solid Samples (e.g., Baked Goods, Fruit Preserves):
-
Homogenize the sample to ensure uniformity.
-
Weigh 2 g of the homogenized sample into a 20 mL headspace vial.
-
Add 3 mL of deionized water and vortex for 1 minute to create a slurry.
-
Add 2 g of NaCl to the vial.
-
Spike with the internal standard solution to a final concentration of 5 µg/mL.
-
Immediately seal the vial.
-
Headspace and GC Method Parameters
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Headspace Autosampler | Gas Chromatograph |
| Vial Equilibration Time | 20 min | Injector Temperature |
| Vial Equilibration Temp. | 80°C | Split Ratio |
| Syringe Temperature | 90°C | Carrier Gas |
| Injection Volume | 1 mL | Flow Rate |
| Vial Shaking | On (medium) | Oven Program |
| Detector (FID) | Temperature: 250°C, H2 Flow: 30 mL/min, Air Flow: 300 mL/min, Makeup Flow (N2): 25 mL/min | |
| Detector (MS) | Source Temp: 230°C, Quad Temp: 150°C, Scan Range: 40-300 m/z, Ionization Mode: Electron Ionization (EI) |
Data Presentation
The following tables present typical quantitative data for the analysis of this compound. These values are representative and may vary depending on the specific instrument and matrix.
Table 1: Chromatographic and Calibration Data
| Compound | Retention Time (min) | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | ~10.5 | 0.1 - 20 | >0.995 |
| Cyclohexanone (IS) | ~8.2 | - | - |
Table 2: Method Validation Data
| Parameter | Fruit Juice Matrix | Baked Goods Matrix |
| LOD (µg/kg) | 5 | 10 |
| LOQ (µg/kg) | 15 | 30 |
| Recovery (%) | 92 - 105 | 88 - 102 |
| Precision (RSD%) (n=6) | < 5 | < 7 |
LOD (Limit of Detection) and LOQ (Limit of Quantitation) are estimated based on a signal-to-noise ratio of 3:1 and 10:1, respectively.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow, from sample receipt to final data analysis.
Conclusion
The described headspace GC method provides a reliable and efficient means for the quantification of this compound in a variety of food samples. The minimal sample preparation reduces the potential for analytical error and matrix effects, while the optimized HS-GC parameters ensure good sensitivity and reproducibility. This application note serves as a comprehensive guide for researchers, scientists, and quality control professionals in the food and beverage industry for the routine analysis of this important flavor compound. Method validation parameters indicate that the protocol is accurate, precise, and suitable for its intended purpose.
References
Application Notes and Protocols: Isobutyl Valerate in Sensory Science Research
For: Researchers, scientists, and drug development professionals.
Abstract
Isobutyl valerate (B167501), also known as isobutyl pentanoate, is a volatile ester recognized for its potent fruity aroma. It is a key component in the flavor and fragrance industries, contributing characteristic notes of apple, pear, raspberry, and green banana. In sensory science research, isobutyl valerate serves as a valuable model compound for investigating the perception of fruity aromas, studying olfactory and trigeminal interactions, and developing flavor profiles for food, beverages, and pharmaceutical formulations. These application notes provide a comprehensive overview of the sensory properties of this compound, detailed protocols for its sensory evaluation, and a summary of its known physicochemical characteristics.
Sensory Profile of this compound
This compound is characterized by a complex and pleasant fruity odor and flavor. Its sensory profile is a composite of several descriptors, with the primary notes being sweet and fruity, often specified as apple and pear-like.[1] Secondary notes can include raspberry, green banana, and a subtle sweet, creamy nuance.[1][2] The overall impression is one of a fresh and sweet fruitiness.
Table 1: Sensory Descriptors for this compound
| Descriptor | Description | References |
| Primary Notes | Sweet, Fruity, Apple, Pear | [1] |
| Secondary Notes | Raspberry, Green Banana, Creamy, Ethereal | [1][2] |
Quantitative Sensory Data
Quantitative data for this compound is crucial for its application in sensory research and product formulation. Key parameters include its odor detection threshold and recommended usage levels.
Table 2: Quantitative Data for this compound
| Parameter | Value | Medium | References |
| Odor Detection Threshold | 0.0052 ppm | Not Specified | |
| Recommended Usage Level (Fragrance) | Up to 2.0% | Fragrance Concentrate | |
| Boiling Point | 168 °C | N/A | |
| Density | 0.853 g/mL at 20 °C | N/A |
Experimental Protocols for Sensory Evaluation
The sensory evaluation of this compound can be conducted using established methodologies for aroma and flavor analysis. The following protocols are adapted for the specific assessment of this fruity ester.
QDA is employed to identify and quantify the sensory attributes of this compound using a trained panel.[3]
Objective: To develop a comprehensive sensory profile of this compound.
Materials:
-
This compound (high purity)
-
Deionized, odorless water or neutral oil (for dilution)
-
Odorless glass containers with lids
-
Reference standards for sensory descriptors (e.g., fresh apple, pear, banana)
-
Sensory evaluation booths with controlled lighting and ventilation
-
Data collection software
Procedure:
-
Panelist Selection and Training:
-
Recruit 10-12 individuals with prior experience in sensory evaluation.
-
Screen candidates for their ability to discriminate between different fruity aromas.
-
Conduct training sessions (15-20 hours) to familiarize the panel with the aroma profile of this compound and other fruity esters.
-
Develop a consensus on a lexicon of sensory descriptors and their definitions.
-
Use reference standards to anchor the sensory terms for the panelists.
-
-
Sample Preparation:
-
Prepare a solution of this compound at a concentration of 10 ppm in deionized, odorless water.
-
Present 15 mL of the sample in identical, coded, odorless glass containers at room temperature (22 ± 1°C).
-
The order of sample presentation should be randomized for each panelist to minimize order effects.[1]
-
-
Sensory Evaluation:
-
Conduct the evaluation in individual sensory booths.[1]
-
Instruct panelists to evaluate the aroma by sniffing the headspace of the container.
-
For flavor analysis, panelists should take a small sip, hold it in their mouth for 5 seconds, and then expectorate.[1]
-
Panelists will rate the intensity of each agreed-upon sensory descriptor on a 10-point unstructured line scale, where 0 represents "not perceived" and 10 represents "very strong".[1]
-
Provide panelists with deionized water and unsalted crackers for palate cleansing between samples.
-
-
Data Analysis:
-
Collect intensity ratings from all panelists for each descriptor.
-
Analyze the data using Analysis of Variance (ANOVA) to identify significant differences in sensory attributes.
-
Use post-hoc tests (e.g., Tukey's HSD) to compare mean intensity ratings.
-
Generate a sensory profile for this compound, often visualized as a spider or radar plot.
-
This protocol determines the lowest concentration of this compound that can be detected by a sensory panel.
Objective: To establish the odor detection threshold of this compound in a specific medium (e.g., water or air).
Materials:
-
This compound (high purity)
-
Odor-free medium (e.g., deionized water, purified air)
-
A series of dilution blanks
-
Triangle test cups or olfactometer
Procedure:
-
Panelist Selection:
-
Select a panel of 20-30 individuals screened for normal olfactory acuity.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired medium.
-
Create a series of ascending dilutions from the stock solution. The dilution factor should be consistent (e.g., 1:3).
-
-
Testing Methodology (Ascending Forced-Choice Method):
-
Present panelists with three samples at each concentration level: two blanks (medium only) and one containing the diluted this compound.
-
Ask panelists to identify the sample that is different from the other two.
-
Start with the lowest concentration and proceed to higher concentrations.
-
The individual's threshold is the lowest concentration at which they can correctly identify the odd sample in two consecutive presentations.
-
-
Data Analysis:
-
Calculate the geometric mean of the individual thresholds to determine the panel's odor detection threshold.
-
GC-O is used to identify the specific aroma-active compounds in a sample.[4]
Objective: To separate and identify the odorous components of a sample containing this compound.
Materials:
-
Sample containing this compound
-
Gas chromatograph equipped with a sniffing port
-
Appropriate GC column (e.g., non-polar or polar capillary column)
-
Trained sensory assessors
Procedure:
-
Sample Preparation:
-
Prepare the sample for injection. This may involve solvent extraction, headspace analysis, or solid-phase microextraction (SPME) to isolate volatile compounds.[3]
-
-
GC Separation:
-
Inject the prepared sample into the gas chromatograph.
-
The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.[3]
-
-
Olfactometry:
-
The effluent from the GC column is split between a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) and a sniffing port.
-
A trained assessor sniffs the effluent from the sniffing port and records the time, duration, and description of any perceived odors.
-
-
Data Analysis:
-
Correlate the retention times of the perceived odors with the peaks on the chromatogram to identify the aroma-active compounds, including this compound.
-
Signaling Pathways in Sensory Perception
The perception of this compound involves the activation of olfactory and potentially trigeminal sensory pathways. While the specific receptors for this compound have not been definitively identified, the general mechanisms are well-understood.
The odor of this compound is detected by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the olfactory epithelium of the nasal cavity.[3]
Caption: Generalized olfactory signal transduction cascade.
At higher concentrations, volatile compounds like this compound can stimulate the trigeminal nerve, leading to sensations such as pungency, tingling, or cooling.[5] This is mediated by various ion channels, such as those from the Transient Receptor Potential (TRP) family, expressed on trigeminal nerve endings.
Caption: Generalized trigeminal chemosensory pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive sensory analysis of this compound.
Caption: Workflow for sensory and instrumental analysis.
Conclusion
This compound is a significant aroma compound with a distinct and desirable fruity profile. The protocols and information provided herein offer a framework for its systematic study in sensory science. Further research is warranted to identify the specific olfactory and trigeminal receptors that mediate its perception, which will provide deeper insights into the molecular mechanisms of fruity aroma sensation.
References
Application Notes and Protocols for the Enzymatic Esterification of Isobutyl Valerate in Solvent-Free Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl valerate (B167501) is a valuable ester recognized for its characteristic fruity, apple-like aroma, making it a significant compound in the flavor, fragrance, and pharmaceutical industries. Traditional chemical synthesis of such esters often involves harsh reaction conditions, the use of environmentally harmful catalysts, and the generation of unwanted byproducts. Enzymatic esterification, particularly in solvent-free systems, presents a green and sustainable alternative, offering high specificity, mild reaction conditions, and simpler downstream processing.
This document provides detailed application notes and experimental protocols for the synthesis of isobutyl valerate via enzymatic esterification in a solvent-free environment. The methodologies are primarily based on the use of immobilized lipase (B570770) B from Candida antarctica (commonly known as Novozym 435), a robust and widely used biocatalyst for ester synthesis.
Reaction Scheme and Signaling Pathway
The enzymatic synthesis of this compound proceeds through the esterification of isovaleric acid with isobutanol, catalyzed by a lipase. The reaction is a reversible equilibrium process where water is formed as a byproduct. In a solvent-free system, the substrates themselves act as the reaction medium.
The generally accepted kinetic model for this type of reaction is the Ping-Pong Bi-Bi mechanism. In this mechanism, the enzyme first reacts with the acyl donor (isovaleric acid) to form an acyl-enzyme intermediate, releasing the first product (water). Subsequently, the alcohol (isobutanol) binds to the acyl-enzyme intermediate, leading to the formation of the ester (this compound) and the regeneration of the free enzyme. Substrate inhibition, particularly by the acid at high concentrations, can occur.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the enzymatic synthesis of short-chain esters, such as isobutyl propionate (B1217596) and isoamyl butyrate, in solvent-free systems. These values provide a strong starting point for the optimization of this compound synthesis.
Table 1: Effect of Reaction Temperature on Ester Conversion
| Temperature (°C) | Conversion (%) of Isobutyl Propionate[1] | Conversion (%) of Isoamyl Butyrate |
| 30 | ~75 | ~96 |
| 40 | 92.52 | ~90 |
| 50 | ~88 | ~85 |
| 60 | ~85 | ~78 |
Table 2: Effect of Substrate Molar Ratio (Acid:Alcohol) on Ester Conversion
| Molar Ratio (Acid:Alcohol) | Conversion (%) of Isobutyl Propionate[1] | Conversion (%) of Isoamyl Butyrate |
| 1:1 | ~70 | ~85 |
| 1:2 | ~85 | ~92 |
| 1:3 | 92.52 | ~95 |
| 1:4 | ~90 | ~93 |
Table 3: Effect of Enzyme Loading on Ester Conversion
| Enzyme Loading (% w/w) | Conversion (%) of Isobutyl Propionate[1] | Conversion (%) of Isoamyl Butyrate |
| 2 | ~78 | ~80 |
| 3 | ~85 | ~88 |
| 4 | ~90 | ~93 |
| 5 | 92.52 | ~96 |
Table 4: Time Course of a Typical Enzymatic Esterification Reaction
| Reaction Time (hours) | Conversion (%) of Isobutyl Propionate[1] |
| 2 | ~40 |
| 4 | ~65 |
| 6 | ~80 |
| 8 | ~90 |
| 10 | 92.52 |
| 12 | ~93 |
Experimental Protocols
The following are detailed protocols for the key experiments in the enzymatic synthesis of this compound.
Protocol 1: Immobilization of Lipase (General Procedure)
While commercially available immobilized lipases like Novozym 435 are recommended for ease of use, this protocol outlines a general procedure for immobilizing lipase on a support.
Materials:
-
Lipase from Candida antarctica B
-
Immobilization support (e.g., macroporous acrylic resin)
-
Phosphate (B84403) buffer (50 mM, pH 7.0)
-
Glutaraldehyde (B144438) solution (2.5% v/v in phosphate buffer)
-
Distilled water
-
Beakers, magnetic stirrer, and filtration apparatus
Procedure:
-
Support Preparation: Wash the support material with distilled water to remove any impurities and dry at 60°C for 4 hours.
-
Activation: Suspend the support in the glutaraldehyde solution and stir gently for 2 hours at room temperature.
-
Washing: Filter the activated support and wash thoroughly with distilled water to remove excess glutaraldehyde.
-
Enzyme Immobilization: Prepare a lipase solution in the phosphate buffer. Add the activated support to the enzyme solution and stir gently at 4°C for 12 hours.
-
Final Washing: Filter the immobilized enzyme and wash with phosphate buffer to remove any unbound enzyme.
-
Drying and Storage: Dry the immobilized lipase under vacuum at room temperature and store at 4°C until use.
Protocol 2: Enzymatic Esterification of this compound
This protocol describes the batch synthesis of this compound in a solvent-free system.
Materials:
-
Immobilized lipase (e.g., Novozym 435)
-
Isovaleric acid
-
Isobutanol
-
Molecular sieves (3Å, activated)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with heating
Procedure:
-
Reactant Preparation: In the reaction vessel, add isovaleric acid and isobutanol in the desired molar ratio (e.g., 1:3).
-
Water Removal: Add activated molecular sieves (approximately 10% w/v of the total reactants) to the mixture to remove the water produced during the reaction and shift the equilibrium towards ester formation.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 2-5% (w/w) of the total substrate mass.
-
Reaction: Seal the vessel and place it in a shaking incubator at the desired temperature (e.g., 40-60°C) and agitation speed (e.g., 150-200 rpm).
-
Sampling: At regular intervals, withdraw small aliquots of the reaction mixture for analysis.
-
Reaction Termination: After the desired reaction time or when equilibrium is reached, terminate the reaction by filtering out the immobilized enzyme.
-
Product Analysis: Analyze the samples to determine the concentration of this compound and the remaining substrates.
Protocol 3: Analytical Method - Gas Chromatography (GC-FID)
This protocol provides a general method for the quantification of this compound and the substrates.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for volatile compounds (e.g., DB-5 or equivalent)
GC Conditions (starting point for optimization):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold at 200°C for 5 minutes
-
-
Carrier Gas: Helium or Nitrogen, at a constant flow rate
-
Injection Volume: 1 µL (split or splitless, to be optimized)
Sample Preparation:
-
Dilute the reaction samples in a suitable solvent (e.g., hexane (B92381) or ethanol) to a concentration within the linear range of the detector.
-
Add an internal standard (e.g., n-dodecane) to both the samples and calibration standards for improved accuracy.
Quantification:
-
Prepare a series of standard solutions of this compound, isovaleric acid, and isobutanol of known concentrations.
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples.
-
Calculate the concentration of each component in the samples based on the peak areas and the calibration curve. The conversion of the limiting substrate (typically isovaleric acid) can then be calculated.
Concluding Remarks
The enzymatic esterification of this compound in a solvent-free system is a highly promising and sustainable method for the production of this important flavor and fragrance compound. The use of immobilized lipases, particularly Novozym 435, offers high conversion rates under mild conditions. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals to develop and optimize this biocatalytic process. Further optimization of reaction parameters for specific production scales and requirements is encouraged to maximize efficiency and yield.
References
Application Note: Solid-Phase Microextraction (SPME) for Isobutyl Valerate Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique widely used for the analysis of volatile and semi-volatile organic compounds.[1][2] This application note provides a detailed protocol for the quantitative analysis of isobutyl valerate (B167501), a common ester found in various matrices such as food, beverages, and pharmaceutical formulations, using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). Isobutyl valerate (C9H18O2, MW: 158.24 g/mol ) is known for its fruity aroma and is a key component in many flavor and fragrance profiles.[3]
The HS-SPME technique involves the partitioning of analytes from the headspace of a sample onto a coated fiber, followed by thermal desorption of the analytes into the GC-MS system for separation and detection.[4][5] This method offers significant advantages over traditional extraction techniques, including reduced sample volume, minimal matrix effects, and ease of automation.[4]
Experimental Protocols
This section details the optimized methodology for the analysis of this compound using HS-SPME-GC-MS.
Materials and Reagents
-
This compound standard: Analytical grade
-
Internal Standard (IS): e.g., 2-methyl-1-pentanol (B47364) or other suitable compound not present in the sample matrix.
-
Sodium chloride (NaCl): Analytical grade, for salting out.
-
Deionized water: For preparation of standards and blanks.
-
Sample Vials: 20 mL amber glass vials with PTFE/silicone septa screw caps.
-
SPME Fiber Assembly: Manual or autosampler-compatible holder with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber (50/30 µm). This fiber is recommended for its broad applicability to volatile and semi-volatile compounds.[2][5][6]
Standard Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of calibration standards by spiking appropriate aliquots of the stock solution into deionized water or a matrix blank in 20 mL headspace vials. The concentration range should be selected to bracket the expected concentration of this compound in the samples. Spike each standard and sample with the internal standard at a constant concentration.
HS-SPME Procedure
-
Sample Preparation: Place a 5 mL aliquot of the liquid sample or standard into a 20 mL headspace vial.
-
Salting Out: Add 1.5 g of NaCl to the vial to increase the ionic strength of the solution and promote the partitioning of this compound into the headspace.[4]
-
Equilibration: Seal the vial and place it in a heater/agitator. Incubate the sample at 60°C for 15 minutes with constant agitation (e.g., 250 rpm) to allow for equilibration of this compound between the sample and the headspace.[7]
-
Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 30 minutes at 60°C.[7][8]
-
Desorption: After extraction, immediately transfer the SPME fiber to the GC injection port for thermal desorption at 250°C for 5 minutes in splitless mode.[7]
GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: VF-5ms capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[1]
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 125°C at 3°C/min.
-
Ramp 2: Increase to 230°C at 7°C/min.
-
Ramp 3: Increase to 300°C at 20°C/min, hold for 5 minutes.[1]
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selective Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for this compound (e.g., m/z 57, 70, 85, 101, 115) and the internal standard. Full scan mode can be used for qualitative analysis.
Data Presentation
The following tables summarize typical quantitative data for the analysis of this compound and other volatile esters using SPME-GC-MS. These values are representative and may vary depending on the specific instrumentation and sample matrix.
Table 1: Method Validation Parameters for this compound Analysis by HS-SPME-GC-MS
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.03 - 5 µg/L |
| Recovery | 85 - 115% |
| Precision (RSD%) | < 15% |
Data adapted from similar volatile ester analyses.[9]
Table 2: Quantitative Data for Isobutyl Acetate (B1210297) (a structural analog) by SPME-GC-MS
| Parameter | Value |
| Method Detection Limit (MDL) | 0.25 ppmv |
Data from a vapor-phase analysis of isobutyl acetate.[10]
Visualization
Experimental Workflow
The following diagram illustrates the key steps in the HS-SPME-GC-MS analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Logical Relationship of SPME Parameters
The diagram below shows the logical relationship and key considerations for optimizing the HS-SPME method.
Caption: Key parameters influencing SPME method optimization.
References
- 1. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d’Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy) | MDPI [mdpi.com]
- 3. This compound | C9H18O2 | CID 66356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 5. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Volatile Compounds in Nut-Based Milk Alternative Beverages by HS-SPME Prior to GC-MS Analysis [mdpi.com]
- 9. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vapor-phase analysis of isobutyl acetate, isopropyl acetate, n-propyl acetate and their respective alcohols using solid-phase microextraction-gas chromatography with a mass selective detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Isobutyl Valerate in Synthetic Fruit Flavor Formulations
Introduction
Isobutyl valerate (B167501) (IUPAC name: 2-methylpropyl pentanoate) is an organic ester recognized for its potent, fruity aroma.[1] As a volatile organic compound, it is a significant contributor to the natural scent profile of various fruits and is synthetically produced for extensive use in the flavor and fragrance industry.[2] Its characteristic ethereal and fruity notes make it a valuable component for creating and enhancing fruit flavor profiles, particularly apple, apricot, and pineapple. These application notes provide an overview of isobutyl valerate's properties, its role in flavor formulations, and its regulatory status.
Chemical and Physical Properties
This compound is a colorless liquid with physical and chemical properties that make it suitable for use in flavor concentrates. It is miscible with alcohol and oils, which are common solvents in flavor manufacturing.[3]
| Property | Value | Reference |
| IUPAC Name | 2-methylpropyl pentanoate | [4] |
| Synonyms | Isobutyl pentanoate, Valeric acid, isobutyl ester | [1][4] |
| CAS Number | 10588-10-0 | [5] |
| Molecular Formula | C₉H₁₈O₂ | [4][5] |
| Molecular Weight | 158.24 g/mol | [4] |
| Boiling Point | 169-179 °C at 760 mmHg | [1][3] |
| Density | ~0.86 g/cm³ | [3][5] |
| Flash Point | 55.56 - 63 °C | [1][6] |
| Solubility | Almost insoluble in water; soluble in propylene (B89431) glycol, miscible with alcohol and oils. | [1][3] |
Organoleptic Profile
The sensory characteristics of this compound are key to its application in flavor creation.
-
Odor: Described as ethereal, fruity, and reminiscent of apple and pear.[2][6]
-
Flavor: Fruity taste profile.[1]
Natural Occurrence
This compound is a naturally occurring component in a variety of fruits and fermented products, contributing to their characteristic aroma. While its presence is well-documented, specific concentrations can vary widely based on cultivar, ripeness, and processing.
| Source | Status | Reference |
| Apple Juice | Present | [1] |
| Cheddar Cheese | Present | [1] |
| Rum | Present | [1] |
| Wild Strawberry | Present | [1] |
| Tomato | Present | [1] |
| Vanilla | Present | [1] |
Application in Synthetic Fruit Flavors
This compound is a versatile ester used to impart a fresh, sweet, and fruity character to flavor formulations. It is particularly effective in building the profiles of pome and stone fruits.
-
Apple Flavors: It contributes to the juicy and ripe notes in various apple flavor profiles. It is often used in conjunction with other esters like isoamyl valerate and hexyl acetate (B1210297) to create a complete and authentic apple aroma.[7][8]
-
Apricot Flavors: In apricot formulations, this compound can enhance the fruity body of the flavor, complementing other characteristic esters and lactones.
-
Pineapple Flavors: While less dominant than in apple flavors, it can be used to add complexity and a sweet, fruity lift to pineapple profiles, often blended with compounds like allyl hexanoate (B1226103) and ethyl butyrate.[9][10]
The following table provides suggested starting concentrations for incorporating this compound into synthetic fruit flavor concentrates. These levels are intended as a guide for formulation development and may be optimized based on the desired flavor profile and final application.
| Flavor Profile | Suggested Concentration in Flavor Concentrate (%) | Key Contributing Notes |
| Apple | 0.5 - 2.0 | Fruity, sweet, ripe apple |
| Apricot | 0.2 - 1.0 | Fruity body, sweet undertones |
| Pineapple | 0.1 - 0.5 | Bright fruity lift, complexity |
Regulatory Status
-
FEMA/GRAS: this compound is recognized by the Flavor and Extract Manufacturers Association (FEMA) and is considered Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent.[5]
-
JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this substance and concluded there is "no safety concern at current levels of intake when used as a flavouring agent."[11]
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in a Beverage Matrix via GC-MS
This protocol outlines a method for the extraction and quantification of this compound from a clear liquid beverage matrix, such as a fruit-flavored soda or juice, using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Objective: To accurately determine the concentration of this compound in a liquid beverage sample.
2. Materials and Reagents:
-
Sample: Fruit-flavored beverage
-
Standard: this compound (≥98% purity)
-
Internal Standard (IS): 2-Methyl-1-pentanol or cyclohexanone
-
Solvent: Dichloromethane (DCM), HPLC grade
-
Anhydrous Sodium Sulfate (B86663)
-
Volumetric flasks, pipettes, vials
-
Gas Chromatograph with Mass Spectrometer detector (GC-MS)
3. Sample Preparation (Liquid-Liquid Extraction):
-
Spike a 10 mL aliquot of the beverage sample with a known concentration of the internal standard.
-
Transfer the sample to a separatory funnel.
-
Add 5 mL of dichloromethane, stopper, and shake vigorously for 2 minutes, periodically venting pressure.
-
Allow the layers to separate completely.
-
Drain the lower organic layer (DCM) into a flask containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Repeat the extraction twice more with fresh 5 mL portions of DCM, combining the organic layers.
-
Carefully concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
4. GC-MS Parameters:
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent[12]
-
Injection: 1 µL, splitless mode[13]
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min[13]
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 6 °C/min to 240 °C[13]
-
Hold at 240 °C for 5 minutes
-
-
MS System: Agilent 5977B or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Acquisition Mode: Scan (m/z 40-350) for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for this compound include m/z 56, 57, 85, and 102.
5. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in DCM, each containing the same concentration of the internal standard as the samples.
-
Analyze the standards using the same GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Calculate the concentration of this compound in the sample extract from the calibration curve.
Protocol 2: Sensory Evaluation of a Synthetic Apple Flavor
This protocol describes a triangle test and a descriptive analysis to evaluate the sensory contribution of this compound in a synthetic apple flavor formulation.
1. Objective:
-
To determine if a perceptible difference exists between an apple flavor with and without this compound (Triangle Test).
-
To characterize the sensory attributes of an apple flavor containing this compound (Descriptive Analysis).
2. Panelist Selection:
-
Recruit 15-20 panelists trained in sensory evaluation of food products.[14]
-
Screen panelists for their ability to detect and describe fruity and ester-like aromas.
3. Sample Preparation:
-
Prepare two apple flavor formulations in a neutral base (e.g., sugar water at 10% sucrose):
-
Control: A standard apple flavor formulation.
-
Test: The same formulation with the addition of 1.0% this compound.
-
-
Label the samples with random three-digit codes.
-
Present 20 mL of each sample in identical, odor-free cups at room temperature.
4. Part A: Triangle Test Protocol:
-
Present each panelist with a tray containing three coded samples. Two of the samples are identical (either both Control or both Test), and one is different.
-
The presentation order should be randomized for each panelist.
-
Instruct panelists to taste each sample from left to right.
-
Ask panelists to identify the "odd" or "different" sample.
-
Provide water and unsalted crackers for palate cleansing between samples.
-
Analyze the results statistically to determine if the number of correct identifications is significant (p < 0.05).
5. Part B: Descriptive Analysis Protocol:
-
Conduct a separate session with the trained panelists.
-
Present the "Test" sample (apple flavor with this compound).
-
Ask panelists to rate the intensity of pre-defined sensory attributes on a 9-point scale (1 = not perceptible, 9 = extremely intense).
-
Key attributes for an apple flavor may include:
-
Overall Aroma Intensity
-
Fruity
-
Green/Unripe Apple
-
Ripe/Red Apple
-
Sweet
-
Ethereal/Solvent-like
-
Aftertaste
-
-
Compile the data and calculate the mean scores for each attribute to create a sensory profile (spider web plot).
References
- 1. researchgate.net [researchgate.net]
- 2. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 3. femaflavor.org [femaflavor.org]
- 4. testinglab.com [testinglab.com]
- 5. flavordata.com [flavordata.com]
- 6. WO2014186918A1 - Flavoring pineapple juice extract liquid and application thereof - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Flavor Demo Formulas [thegoodscentscompany.com]
- 9. researchgate.net [researchgate.net]
- 10. apple flavor [thegoodscentscompany.com]
- 11. m.youtube.com [m.youtube.com]
- 12. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Sensory Evaluation: Assessing Taste, Aroma, and Quality - Eurofins Scientific [eurofins.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fischer Esterification for Isobutyl Valerate
Welcome to the technical support center for the synthesis of isobutyl valerate (B167501) via Fischer esterification. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials and catalyst for the synthesis of isobutyl valerate?
The standard synthesis of this compound is achieved through the Fischer esterification of valeric acid (pentanoic acid) with isobutanol (2-methyl-1-propanol), utilizing a strong acid catalyst, most commonly concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2]
Q2: My reaction yield is very low. What are the common causes?
Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1][3] The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[4] Other common causes include:
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Insufficient catalyst: The acid catalyst is crucial for the reaction to proceed at a reasonable rate.
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Low reaction temperature: The reaction may not have reached the necessary temperature to proceed efficiently.
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Short reaction time: The reaction may not have been allowed to run long enough to reach equilibrium.
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Purity of reagents: The presence of water in the starting materials will inhibit the reaction.
Q3: How can I shift the equilibrium to favor the formation of this compound?
To maximize the yield of this compound, it is essential to shift the reaction equilibrium to the product side. This can be achieved by:
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Using an excess of one reactant: Typically, the less expensive reactant, in this case, isobutanol, is used in excess.[4][5]
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Removing water as it is formed: This can be accomplished by using a Dean-Stark apparatus during reflux or by adding a drying agent like molecular sieves to the reaction mixture.[2][4]
Q4: What are potential side reactions during the synthesis of this compound?
The most common "side reaction" is the reverse reaction, the hydrolysis of the ester back to the carboxylic acid and alcohol. Other potential side reactions, especially at higher temperatures, can include the dehydration of isobutanol to form isobutylene (B52900) or the formation of diisobutyl ether.
Q5: During the workup, I'm having trouble separating the organic and aqueous layers. What should I do?
Emulsion formation can sometimes occur during the aqueous wash steps. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product formation (checked by TLC or GC) | Presence of water in reagents or glassware. | Ensure all glassware is thoroughly dried and use anhydrous reagents. |
| Insufficient amount or inactive catalyst. | Use a fresh, concentrated acid catalyst in the recommended amount (see protocol). | |
| Reaction temperature is too low. | Ensure the reaction mixture is refluxing gently. The temperature should be at or near the boiling point of the isobutanol. | |
| Reaction time is too short. | Allow the reaction to proceed for a longer duration, monitoring its progress by TLC or GC. | |
| Significant amount of unreacted valeric acid remaining | Equilibrium has been reached, but conversion is low. | Use a larger excess of isobutanol and/or remove water using a Dean-Stark apparatus.[2][4] |
| Product is contaminated with a dark-colored impurity | Side reactions due to excessive heat. | Reduce the heating mantle temperature to maintain a gentle reflux and avoid charring. |
| Milky or cloudy organic layer after workup | Incomplete removal of water. | Wash the organic layer with brine and dry thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). |
| Product has a sharp, acidic smell after purification | Incomplete removal of valeric acid or the acid catalyst. | Ensure thorough washing with sodium bicarbonate solution until the aqueous layer is basic. Check the pH of the final aqueous wash. |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio (Isobutanol:Valeric Acid) | 2:1 to 4:1 | Using an excess of the alcohol drives the equilibrium towards the product.[4][5] |
| Catalyst (Conc. H₂SO₄) Amount | 1-5 mol% relative to the limiting reagent (valeric acid) | A catalytic amount is sufficient; excess can lead to side reactions. |
| Reaction Temperature | Reflux (~108 °C, the boiling point of isobutanol) | Gentle reflux is ideal to ensure a steady reaction rate without excessive evaporation or side reactions. |
| Reaction Time | 2-4 hours | Reaction progress should be monitored by TLC or GC to determine completion. |
| Boiling Point of this compound | ~170 °C | Useful for purification by distillation. |
Experimental Protocol: Synthesis of this compound
Materials:
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Valeric acid
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Isobutanol
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Concentrated sulfuric acid
-
Diethyl ether (or other suitable extraction solvent)
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5% Sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate (or magnesium sulfate)
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Boiling chips
Equipment:
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Magnetic stirrer and stir bar
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Separatory funnel
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
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Reaction Setup: In a dry round-bottom flask, combine valeric acid and isobutanol (in a molar ratio between 1:2 and 1:4). Add a magnetic stir bar and a few boiling chips.
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Catalyst Addition: Slowly and with stirring, add a catalytic amount of concentrated sulfuric acid (approximately 1-5 mol% of the valeric acid).
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Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue to reflux for 2-4 hours, monitoring the reaction by TLC or GC if possible.
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Workup - Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether to dissolve the organic components.
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Aqueous Wash: Wash the organic layer with water, followed by 5% sodium bicarbonate solution to neutralize any remaining acid (check the aqueous layer with pH paper to ensure it is basic). Vent the separatory funnel frequently as carbon dioxide gas will be evolved. Finally, wash the organic layer with brine.
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Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
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Solvent Removal: Decant or filter the dried organic solution into a clean, dry round-bottom flask and remove the diethyl ether using a rotary evaporator.
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Purification: Purify the crude this compound by simple distillation, collecting the fraction that boils at approximately 170 °C.
Visualizations
Caption: Fischer Esterification Mechanism for this compound.
Caption: Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Decision Tree for Low Yield.
References
Technical Support Center: Synthesis of Isobutyl Valerate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isobutyl valerate (B167501).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of isobutyl valerate, focusing on side reactions and their mitigation.
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| Low Yield of this compound | Incomplete Reaction: The Fischer esterification is an equilibrium reaction. | - Use a Dean-Stark apparatus to remove water as it forms, driving the equilibrium towards the product.[1][2][3]- Use an excess of one reactant, typically the less expensive one (isobutanol). | Increased conversion of starting materials to this compound. |
| Hydrolysis of Ester: The presence of water can lead to the reverse reaction, hydrolyzing the ester back to the carboxylic acid and alcohol. | - Ensure all reactants and solvents are anhydrous.- Efficiently remove water during the reaction using a Dean-Stark trap or molecular sieves.[3][4] | Minimized loss of product due to hydrolysis. | |
| Presence of Isobutylene Impurity | Dehydration of Isobutanol: The acidic catalyst and heat can cause the dehydration of isobutanol to isobutylene. | - Maintain the reaction temperature at the minimum required for esterification.- Consider using a milder acid catalyst, such as p-toluenesulfonic acid, instead of concentrated sulfuric acid.[5] | Reduced formation of isobutylene, leading to a purer product. |
| Presence of Diisobutyl Ether Impurity | Self-Condensation of Isobutanol: The acid catalyst can promote the condensation of two isobutanol molecules to form diisobutyl ether. | - Control the reaction temperature to avoid excessive heat.- Use the stoichiometric amount of alcohol or a slight excess, as a large excess can favor ether formation. | Minimized formation of diisobutyl ether. |
| Presence of Unreacted Valeric Acid | Incomplete Reaction or Inefficient Work-up: Residual acidic starting material. | - Ensure the reaction goes to completion by monitoring with TLC or GC.- During the work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to neutralize and remove any unreacted valeric acid.[1][6] | A final product free of acidic impurities. |
| Emulsion Formation During Work-up | Presence of Unreacted Starting Materials or Byproducts: Soaps can form if a strong base is used for neutralization in the presence of unreacted carboxylic acid. | - Add a saturated solution of sodium chloride (brine) to the separatory funnel to break the emulsion.- If necessary, filter the mixture through a pad of celite. | Clear separation of the organic and aqueous layers. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the Fischer-Speier esterification.[7] This involves the acid-catalyzed reaction of valeric acid with isobutanol.[7]
Q2: What are the main side reactions to be aware of during the synthesis of this compound?
A2: The primary side reactions include:
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Hydrolysis: The reverse reaction of esterification, where the ester reacts with water to form the carboxylic acid and alcohol.[3]
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Dehydration of Isobutanol: Under acidic conditions and heat, isobutanol can dehydrate to form isobutylene.
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Formation of Diisobutyl Ether: The acid catalyst can also promote the self-condensation of isobutanol to yield diisobutyl ether.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials (valeric acid and isobutanol) and the appearance of the product spot (this compound). Gas chromatography (GC) can also be used for a more quantitative assessment of the reaction's progress.
Q4: What is the purpose of washing the reaction mixture with sodium bicarbonate solution during the work-up?
A4: The sodium bicarbonate wash is crucial for neutralizing the acid catalyst (e.g., sulfuric acid) and removing any unreacted valeric acid from the organic layer.[1][6] This is an essential purification step.
Q5: How can I purify the final this compound product?
A5: After the aqueous work-up, the crude this compound can be purified by distillation. The fraction collected at the boiling point of this compound (approximately 169-171 °C) will be the purified product.
Experimental Protocols
Key Experiment: Synthesis of this compound via Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of this compound using a Dean-Stark apparatus to drive the reaction to completion.
Materials:
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Valeric acid
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Isobutanol
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Concentrated sulfuric acid or p-toluenesulfonic acid
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Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
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Round-bottom flask
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Dean-Stark trap
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Condenser
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Heating mantle
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Separatory funnel
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Distillation apparatus
Procedure:
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To a 250 mL round-bottom flask, add valeric acid (e.g., 0.5 mol), isobutanol (e.g., 0.75 mol, 1.5 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1 mL) or p-toluenesulfonic acid (e.g., 1 g).
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Add toluene (e.g., 50 mL) as a solvent to facilitate azeotropic removal of water.
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Assemble the Dean-Stark apparatus with the flask and a condenser.
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Heat the mixture to reflux. The toluene-water azeotrope will distill, and water will collect in the arm of the Dean-Stark trap.
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Continue the reaction until no more water is collected in the trap, indicating the reaction is complete.
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Allow the reaction mixture to cool to room temperature.
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Transfer the mixture to a separatory funnel and wash sequentially with:
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Water (2 x 50 mL)
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Saturated sodium bicarbonate solution (2 x 50 mL) or until no more gas evolves.
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Saturated sodium chloride solution (1 x 50 mL).
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 169-171 °C.
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Characterize the product by obtaining the yield, boiling point, and spectroscopic data (e.g., IR, NMR, and GC-MS).
Data Presentation
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| Valeric Acid | 102.13 | 186-187 | 0.939 | 1.408 |
| Isobutanol | 74.12 | 108 | 0.802 | 1.396 |
| This compound | 158.24 | 169-171 | 0.854 | 1.407 |
| Isobutylene | 56.11 | -7 | 0.588 | N/A |
| Diisobutyl Ether | 130.23 | 122-123 | 0.755 | 1.392 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Main and side reactions in this compound synthesis.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. demolab.chem.wisc.edu [demolab.chem.wisc.edu]
- 3. Ester - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. amherst.edu [amherst.edu]
- 6. cerritos.edu [cerritos.edu]
- 7. researchgate.net [researchgate.net]
Purification of isobutyl valerate from unreacted starting materials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of isobutyl valerate (B167501) from unreacted starting materials, primarily isovaleric acid and isobutanol, following a Fischer esterification reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to "work up" the reaction mixture after esterification?
A1: The Fischer esterification reaction is an equilibrium process, meaning that at the end of the reaction, the mixture contains not only the desired isobutyl valerate but also unreacted isovaleric acid, unreacted isobutanol, the acid catalyst (commonly sulfuric acid), and water.[1][2] A work-up procedure is essential to remove these impurities and isolate the pure ester.
Q2: What is the purpose of washing the crude ester with a sodium bicarbonate or sodium carbonate solution?
A2: Washing with a mild aqueous base such as sodium bicarbonate or sodium carbonate is a critical step to neutralize and remove any remaining acidic components.[1][3] This includes the unreacted isovaleric acid and the acid catalyst.[1][4] The base reacts with the acids to form their corresponding sodium salts, which are soluble in water and can thus be easily separated from the organic layer containing the ester.[1] You will typically observe the evolution of carbon dioxide gas (effervescence) during this wash, which ceases once all the acid has been neutralized.[3][5]
Q3: I've noticed an emulsion forming during the washing steps. How can I resolve this?
A3: Emulsion formation, where the organic and aqueous layers do not separate cleanly, is a common issue. It can be caused by vigorous shaking or the presence of impurities that act as surfactants. To resolve this, you can try the following:
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Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of shaking it vigorously.
-
Add a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous layer, helping to break the emulsion.[1]
-
If the emulsion persists, filtering the mixture through a pad of celite or glass wool can sometimes be effective.
Q4: How do I effectively remove water from the isolated ester?
A4: After the aqueous washes, the organic layer will be saturated with a small amount of water. This residual water is typically removed in two stages. First, a wash with brine helps to draw out the bulk of the dissolved water.[6] Subsequently, the organic layer is treated with an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate, to remove the remaining traces of water.
Q5: Which drying agent is most suitable for this compound?
A5: Anhydrous magnesium sulfate and anhydrous sodium sulfate are both commonly used and effective for drying esters.[7] Magnesium sulfate is a faster and more efficient drying agent, but it is slightly acidic. Sodium sulfate is neutral and has a high capacity for water, but it works more slowly.[7] For a neutral compound like this compound, either is generally acceptable. Calcium chloride is also a possibility but can sometimes form complexes with esters.[7]
Q6: What is the final step in purifying this compound?
A6: After washing and drying, the final purification is typically achieved by fractional distillation.[6][8] This technique separates liquids based on their boiling points. Since this compound has a significantly different boiling point from any remaining isobutanol, this method is very effective in obtaining a high-purity product.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction (equilibrium not driven to products). | Use an excess of one reactant (typically the less expensive one, isobutanol) or remove water as it forms using a Dean-Stark apparatus.[9] |
| Loss of product during work-up. | Ensure careful separation of layers in the separatory funnel. Avoid overly vigorous shaking to prevent emulsion formation. Ensure all equipment is clean and dry to prevent product loss on surfaces. | |
| Product is Contaminated with Isovaleric Acid (acidic smell) | Incomplete neutralization during the bicarbonate wash. | Wash the organic layer again with sodium bicarbonate solution until effervescence ceases. Test the aqueous wash with pH paper to ensure it is basic. |
| Product is Contaminated with Isobutanol | Inefficient separation during distillation. | Ensure the fractional distillation column is properly packed and insulated for efficient separation.[8] Collect fractions over narrow boiling point ranges and monitor the temperature at the still head closely. |
| Incomplete removal during washing. | While isobutanol has some water solubility, it may not be completely removed by aqueous washes alone. Distillation is the primary method for its removal. | |
| Product is Wet (Cloudy Appearance) | Inefficient drying. | Add more anhydrous drying agent until some of it remains free-flowing and does not clump together.[1] Allow sufficient time for the drying agent to work (at least 15-20 minutes with occasional swirling). |
| No Clear Separation of Layers in Separatory Funnel | Densities of the aqueous and organic layers are too similar. | Add more water or brine to the separatory funnel to increase the density of the aqueous layer.[1] |
| Emulsion has formed. | Refer to the FAQ on resolving emulsions. |
Data Presentation
The physical properties of this compound and the starting materials are crucial for planning the purification strategy, particularly for distillation and liquid-liquid extraction.
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility in Water |
| This compound | 158.24 | ~169-179 | ~0.86 | Almost insoluble[10][11] |
| Isovaleric Acid | 102.13 | ~175-177 | ~0.925 | Moderately soluble (48 g/L) |
| Isobutanol | 74.12 | ~108 | ~0.802 | Poorly soluble (8.7 mL/100 mL) |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction Work-up
This protocol outlines the steps to neutralize and wash the crude this compound after the esterification reaction.
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Cool the Reaction Mixture: Ensure the reaction mixture has cooled to room temperature.
-
Transfer to Separatory Funnel: Carefully pour the cooled reaction mixture into a separatory funnel of appropriate size.
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Initial Water Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, and gently invert it several times, making sure to vent frequently by opening the stopcock to release any pressure buildup. Allow the layers to separate and then drain and discard the lower aqueous layer.[3]
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Neutralization Wash: Add a saturated solution of sodium bicarbonate to the organic layer in the separatory funnel.[5] Swirl the funnel gently at first without the stopper to allow for the initial release of CO2. Then, stopper the funnel and invert it, venting frequently. Continue this process until no more gas evolves upon the addition of the bicarbonate solution.[5] Drain and discard the aqueous layer.
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Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution.[6] This helps to remove the majority of the dissolved water. Drain and discard the aqueous brine layer.
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Drying the Organic Layer: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).[10] Swirl the flask and allow it to stand for at least 15-20 minutes. If the drying agent clumps together, add more until some remains free-flowing.[1]
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Filtration: Decant or filter the dried organic layer into a clean, dry round-bottom flask suitable for distillation, leaving the drying agent behind.
Protocol 2: Purification by Fractional Distillation
This protocol describes the final purification of the crude, dried this compound.
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Apparatus Setup: Assemble a fractional distillation apparatus. A short Vigreux column is often sufficient. Ensure all glassware is dry.
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Heating: Gently heat the round-bottom flask containing the crude this compound using a heating mantle. Add a few boiling chips to ensure smooth boiling.
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Fraction Collection: Monitor the temperature at the still head. Collect any low-boiling fractions, which may contain residual isobutanol or other volatile impurities. The temperature should then rise and stabilize at the boiling point of this compound. Collect the pure this compound in a clean, pre-weighed receiving flask over a narrow temperature range.[12]
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Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting common issues in this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 4. Isovaleric Acid | C5H10O2 | CID 10430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cerritos.edu [cerritos.edu]
- 6. csub.edu [csub.edu]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. vernier.com [vernier.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 253 Ester Synthesis [www2.latech.edu]
- 11. WO2015040298A2 - Liquid-liquid extraction method for the production of acrylic esters - Google Patents [patents.google.com]
- 12. community.wvu.edu [community.wvu.edu]
Technical Support Center: Distillation of Isobutyl Valerate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the distillation of isobutyl valerate (B167501). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis and purification of isobutyl valerate, particularly focusing on the distillation process.
Issue 1: Low Yield of this compound After Distillation
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Question: I performed a Fischer esterification of isovaleric acid and isobutyl alcohol, followed by distillation, but my final yield of this compound is significantly lower than expected. What could be the cause?
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Answer: Low yields can stem from several factors related to the reversible nature of the Fischer esterification and challenges during purification. Here are the primary aspects to investigate:
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Incomplete Reaction: The Fischer esterification is an equilibrium-limited reaction.[1][2] To drive the reaction towards the product, consider the following:
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Use of Excess Reagent: Employing a significant excess of one reactant (typically the less expensive one, in this case, isobutyl alcohol) can shift the equilibrium to favor the formation of the ester.[2]
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Removal of Water: Water is a byproduct of the reaction, and its presence will inhibit the forward reaction.[2] Techniques to remove water during the reaction include azeotropic distillation with a Dean-Stark trap.
-
-
Losses During Workup:
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Incomplete Extraction: this compound, being an ester, has some solubility in aqueous solutions, which can be exacerbated by the presence of excess alcohol. Ensure thorough extraction with a suitable organic solvent.
-
Emulsion Formation: Emulsions are common during the aqueous workup of esterification reactions and can lead to significant product loss. Refer to the "Breaking Emulsions" section below for detailed procedures.
-
-
Inefficient Distillation:
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Thermal Decomposition: Esters can be susceptible to thermal decomposition at elevated temperatures, breaking down into the constituent carboxylic acid and other byproducts.[4] Distilling at atmospheric pressure might lead to temperatures high enough to cause degradation of this compound.
-
Issue 2: Difficulty in Separating this compound from Unreacted Isobutyl Alcohol
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Question: My distilled product is contaminated with a significant amount of unreacted isobutyl alcohol. How can I improve the separation?
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Answer: The boiling points of this compound and isobutyl alcohol can be close enough to make separation by simple distillation challenging. The potential for azeotrope formation further complicates this. Here are some strategies to enhance separation:
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Fractional Distillation: This technique provides better separation of liquids with close boiling points compared to simple distillation.[5][6] A fractionating column with a high number of theoretical plates should be used.
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Vacuum Distillation: Distilling under reduced pressure lowers the boiling points of the components. This can be advantageous for two reasons:
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It can help to avoid or alter the composition of an azeotrope, potentially allowing for separation.
-
Lower temperatures reduce the risk of thermal decomposition of the this compound.[4]
-
-
Extractive Distillation: This is an advanced technique used to separate azeotropes. It involves adding a high-boiling solvent to the mixture that alters the relative volatilities of the components, thereby breaking the azeotrope. While specific solvents for the this compound/isobutyl alcohol system are not documented, this technique is used for similar separations like isobutyl acetate (B1210297)/isobutyl alcohol.[2][3]
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Issue 3: Formation of an Emulsion During Aqueous Workup
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Question: During the workup of my reaction mixture, a stable emulsion formed between the organic and aqueous layers, and I am unable to separate them. What should I do?
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Answer: Emulsion formation is a frequent problem. Here are several techniques to break an emulsion, starting with the simplest:
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Time: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.[7]
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Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to force the organic components out of the aqueous layer and break the emulsion.[7][8]
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Gentle Agitation: Gently swirl or stir the mixture with a glass rod. Vigorous shaking is often the cause of emulsion formation.
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Addition of a Different Organic Solvent: Adding a small amount of a different, water-immiscible organic solvent can sometimes alter the interfacial tension and break the emulsion.
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Filtration through Celite: Filtering the entire emulsified mixture through a pad of Celite can help to break up the emulsion by removing fine particulate matter that may be stabilizing it.[4][7]
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Centrifugation: If available, centrifuging the mixture is a very effective method for separating the layers.[8]
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Issue 4: Product Appears Cloudy or Contains Water After Distillation
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Question: My distilled this compound is cloudy. I suspect it contains water. How can I remove it?
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Answer: Cloudiness is a strong indication of water contamination. This compound is almost insoluble in water.[9] To dry your product:
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Use a Drying Agent: Before distillation, ensure the organic phase is thoroughly dried with an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Allow sufficient contact time and then filter off the drying agent.
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Azeotropic Removal of Water: If water is still present, it may be co-distilling with your product, possibly as part of an azeotrope. A second distillation after thorough drying should yield a clear product.
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Frequently Asked Questions (FAQs)
Q1: What are the expected boiling points of the main components in the reaction mixture?
A1: The approximate boiling points at atmospheric pressure are listed in the table below. Note that these values can be affected by pressure and the presence of other components.
| Component | Boiling Point (°C) |
| This compound | ~169-183 |
| Isobutyl Alcohol | ~108 |
| Valeric Acid | ~186 |
| Water | 100 |
(Data sourced from various chemical suppliers and databases)
Q2: How can I monitor the progress of the distillation?
A2: Monitor the temperature at the still head. A stable temperature reading close to the boiling point of the expected component indicates that a pure substance is distilling. A gradual increase in temperature suggests a mixture is distilling, while a sharp change can indicate the start of a new fraction.
Q3: What are the signs of thermal decomposition during distillation?
A3: Signs of thermal decomposition include:
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Darkening or charring of the material in the distillation flask.
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A sudden drop in pressure if performing a vacuum distillation.
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An unexpected change in the color or odor of the distillate.
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The formation of non-volatile residues.
To mitigate thermal decomposition, it is highly recommended to use vacuum distillation to lower the required temperature.
Q4: How can I confirm the purity of my distilled this compound?
A4: Several analytical techniques can be used to assess the purity of your product:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify volatile compounds. It can detect and quantify impurities such as unreacted starting materials or side products.[10]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the this compound and identify impurities by the presence of unexpected signals.
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Infrared (IR) Spectroscopy: The presence of a strong ester carbonyl (C=O) peak (around 1735 cm⁻¹) and the absence of a broad hydroxyl (-OH) peak from the carboxylic acid or alcohol would indicate a successful reaction.
Experimental Protocols & Visualizations
General Fischer Esterification and Workup Protocol
This is a general procedure that should be adapted based on the specific scale and equipment of your experiment.
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Reaction Setup: In a round-bottom flask, combine isovaleric acid, an excess of isobutyl alcohol (e.g., 2-3 equivalents), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux: Heat the mixture to reflux for several hours to allow the reaction to approach equilibrium. The progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted isovaleric acid. Be cautious as this will produce carbon dioxide gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), and then filter to remove the drying agent.
-
Solvent Removal: Remove the extraction solvent using a rotary evaporator.
-
Distillation: Purify the crude this compound by fractional distillation, preferably under vacuum.
Troubleshooting Logic for Low Distillation Yield
References
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. US4642167A - Separation of isobutyl acetate from isobutanol by extractive distillation - Google Patents [patents.google.com]
- 3. US4724049A - Separation of isobutyl acetate from isobutanol by extractive distillation - Google Patents [patents.google.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Purification [chem.rochester.edu]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Workup [chem.rochester.edu]
- 8. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | C9H18O2 | CID 66356 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing hydrolysis of isobutyl valerate during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of isobutyl valerate (B167501) to prevent hydrolysis.
Troubleshooting Guide: Investigating Isobutyl Valerate Degradation
If you suspect hydrolysis of your this compound sample, follow this guide to identify the potential cause and determine the appropriate corrective actions.
Symptoms of Hydrolysis:
-
Change in Odor: A shift from a fruity, sweet scent to a sour or rancid smell.
-
Altered Physical Appearance: Development of cloudiness or precipitation in the liquid.
-
pH Shift: A decrease in the pH of an unbuffered solution due to the formation of valeric acid.
-
Unexpected Experimental Results: Inconsistent or anomalous results in assays or formulations.
Troubleshooting Steps:
-
Analytical Confirmation:
-
Purpose: To confirm and quantify the presence of hydrolysis products (isovaleric acid and isobutyl alcohol).
-
Action: Analyze the sample using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Refer to the Experimental Protocols section for detailed methodologies.
-
-
Storage Condition Audit:
-
Purpose: To ensure storage conditions align with best practices.
-
Action: Verify the following against your storage logs and procedures:
-
Temperature: Was the sample stored within the recommended temperature range?
-
Light Exposure: Was the sample protected from light?
-
Container Seal: Was the container tightly sealed to prevent moisture ingress?
-
Inert Atmosphere: Was the sample stored under an inert gas if required for long-term storage?
-
-
-
Handling Procedure Review:
-
Purpose: To identify potential sources of contamination during handling.
-
Action: Review your lab procedures for the following:
-
Exposure to Air and Humidity: Was the sample exposed to ambient air for extended periods?
-
Cross-Contamination: Is there a possibility of contamination with acids, bases, or water from other reagents or improperly cleaned equipment?
-
-
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis?
A1: this compound hydrolysis is a chemical reaction where water molecules break down the ester into its constituent parts: isobutyl alcohol and valeric acid. This reaction can be catalyzed by the presence of acids (H⁺ ions) or bases (OH⁻ ions). The process can lead to a significant degradation of the product, affecting its purity, aroma, and performance in experiments.
Q2: What are the ideal storage conditions to prevent the hydrolysis of this compound?
A2: To minimize hydrolysis, this compound should be stored in a cool, dry, and dark place in a tightly sealed container. The ideal temperature range is between 12-15°C (54-59°F), though storage at a consistent room temperature of 15-21°C (59-70°F) is also acceptable.[1][2][3] For long-term storage, flushing the container with an inert gas like nitrogen or argon can help displace moisture and oxygen.
Q3: How does pH affect the stability of this compound?
A3: The rate of hydrolysis is significantly influenced by pH. Both acidic and basic conditions accelerate the degradation of esters.[4][5] The reaction rate is generally at its minimum in a neutral pH environment. Therefore, it is crucial to avoid contact with acidic or basic substances and to use neutral, dry solvents when preparing solutions.
Q4: Can I use stabilizers to prevent the hydrolysis of this compound?
A4: Yes, various stabilizers can be added to formulations to inhibit hydrolysis. The choice of stabilizer depends on the specific application and compatibility with other components. Common options include:
-
Antioxidants: Butylated hydroxytoluene (BHT) can be used to prevent oxidative processes that may contribute to degradation.
-
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that might catalyze hydrolysis.
Q5: How can I detect and quantify the hydrolysis of this compound?
A5: The extent of hydrolysis can be determined by measuring the decrease in this compound concentration and the corresponding increase in the concentration of its degradation products, isovaleric acid and isobutyl alcohol. The most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 12-15°C (54-59°F) or 15-21°C (59-70°F) | Reduces the rate of chemical reactions, including hydrolysis.[1][2][3] |
| Humidity | Low; use of desiccants is recommended. | Minimizes the availability of water for the hydrolysis reaction. |
| Light | Store in a dark place or in an amber container. | Prevents photodegradation which can catalyze hydrolysis. |
| Atmosphere | Tightly sealed container; inert gas (N₂, Ar) for long-term storage. | Prevents exposure to atmospheric moisture and oxygen. |
| pH | Neutral (pH ~7) | Ester hydrolysis is catalyzed by both acids and bases.[4][5] |
Table 2: Common Stabilizers for Ester Formulations
| Stabilizer Class | Example | Typical Concentration Range | Mechanism of Action |
| Antioxidant | Butylated Hydroxytoluene (BHT) | 0.0002% - 0.8% (w/w) | Scavenges free radicals, preventing oxidative degradation that can promote hydrolysis.[6][7][8][9][10] |
| Chelating Agent | Ethylenediaminetetraacetic acid (EDTA) | 0.1 mM - 10 mM | Sequesters metal ions that can act as catalysts for hydrolysis.[11][12][13] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade this compound under controlled stress conditions to understand its degradation pathways and to validate the stability-indicating power of analytical methods.
Objective: To achieve 5-20% degradation of this compound.[14][15][16]
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
Thermostatically controlled oven or water bath
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours (or until target degradation is achieved).
-
Neutralize the sample with an appropriate amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep the mixture at room temperature for 8 hours (or until target degradation is achieved).
-
Neutralize the sample with an appropriate amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store a sample of the stock solution at 60°C for 48 hours in a tightly sealed container.
-
-
Photolytic Degradation:
-
Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: Analyze all stressed samples, along with a control sample (stored at recommended conditions), using a validated stability-indicating HPLC or GC-MS method.
Protocol 2: HPLC-UV Method for Quantification of this compound and Isovaleric Acid
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 210 nm (for isovaleric acid) and a less specific wavelength for this compound (as it lacks a strong chromophore). A refractive index detector can also be used for this compound.
Procedure:
-
Prepare standard solutions of this compound and isovaleric acid of known concentrations.
-
Generate a calibration curve for each compound.
-
Inject the test sample and quantify the compounds based on the calibration curves.
Protocol 3: GC-MS Method for Quantification of this compound and Isobutyl Alcohol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for volatile compounds (e.g., DB-5ms, HP-5MS, or similar)
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold at 200°C for 5 minutes
-
-
Injection Mode: Split (e.g., 20:1)
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
Procedure:
-
Prepare standard solutions of this compound and isobutyl alcohol in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
Generate a calibration curve for each compound.
-
Inject the test sample and quantify the compounds based on the calibration curves, using selected ion monitoring (SIM) for higher sensitivity if needed.
Visualizations
Caption: Chemical pathway of this compound hydrolysis.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. nyc.ph [nyc.ph]
- 2. scento.com [scento.com]
- 3. ramsonsperfumes.com [ramsonsperfumes.com]
- 4. blog.truegeometry.com [blog.truegeometry.com]
- 5. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
- 6. Butylated Hydroxytoluene (BHT) in Personal Care and Cosmetics [periodical.knowde.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. inside-our-products.loreal.com [inside-our-products.loreal.com]
- 9. health.ec.europa.eu [health.ec.europa.eu]
- 10. Final report on the safety assessment of BHT(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Optimal concentration of ethylenediaminetetraacetic acid as an irrigation solution additive to reduce infection rates in rat models of contaminated wound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Minimizing byproduct formation in isobutyl valerate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during isobutyl valerate (B167501) synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of isobutyl valerate, providing potential causes and actionable solutions.
Problem 1: Low Yield of this compound
Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yields in Fischer esterification are common and can often be attributed to the reversible nature of the reaction and suboptimal reaction conditions. Here are the primary causes and their solutions:
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction (Equilibrium not shifted towards products) | 1. Increase Reactant Concentration: Use a molar excess of one of the reactants, typically the less expensive one (isobutanol). A common molar ratio of isobutanol to isovaleric acid is 3:1 or higher. 2. Remove Water: As water is a byproduct, its removal will shift the equilibrium towards the product side according to Le Châtelier's principle. This can be achieved by: * Using a Dean-Stark apparatus during reflux to physically separate the water-toluene azeotrope. * Adding a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture. |
| Suboptimal Reaction Temperature | The reaction is typically performed at the reflux temperature of the alcohol. Ensure the reaction is heated sufficiently to maintain a steady reflux. For isobutanol, this is around 108°C. |
| Insufficient Catalyst Concentration | An inadequate amount of acid catalyst will result in a slow reaction that may not reach equilibrium within the allotted time. A typical concentration of sulfuric acid is 1-5 mol% relative to the carboxylic acid. |
| Short Reaction Time | Fischer esterification can be slow. Ensure the reaction is allowed to proceed for a sufficient duration, typically 2-4 hours, while monitoring the progress by TLC or GC. |
| Losses During Workup and Purification | 1. Incomplete Extraction: Ensure thorough mixing during aqueous washes to remove all water-soluble impurities. 2. Emulsion Formation: If an emulsion forms during extraction, it can be broken by adding a small amount of brine (saturated NaCl solution). 3. Distillation Losses: Avoid overheating during distillation to prevent decomposition. Ensure the distillation apparatus is properly set up to minimize loss of the product. |
Problem 2: Presence of Significant Amounts of Unreacted Starting Materials in the Product
Question: After purification, I am still observing significant quantities of isovaleric acid and/or isobutanol in my final product. How can I remove them?
Answer:
The presence of starting materials is a common issue and can be addressed with optimized workup and purification procedures.
| Impurity | Identification | Removal Strategy |
| Unreacted Isovaleric Acid | Can be detected by a lingering rancid odor. The crude product will be acidic (test with pH paper). | Aqueous Wash: During the workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will convert the acidic isovaleric acid into its water-soluble sodium salt, which will partition into the aqueous layer. Continue washing until the aqueous layer is no longer acidic. |
| Unreacted Isobutanol | Can be detected by its characteristic sweet, musty odor. | Aqueous Wash: Isobutanol has some solubility in water. Washing the organic layer with water or brine will help remove a significant portion of the unreacted alcohol. Distillation: Isobutanol has a lower boiling point (108°C) than this compound (170°C). Careful fractional distillation can effectively separate the two. |
Problem 3: Formation of Byproducts
Question: I have identified unexpected peaks in my GC-MS analysis, suggesting the formation of byproducts. What are the likely byproducts and how can I minimize their formation?
Answer:
The acidic conditions and elevated temperatures of Fischer esterification can lead to side reactions. The most common byproducts are diisobutyl ether and isobutylene.
| Byproduct | Formation Mechanism | Minimization Strategy | Purification |
| Diisobutyl Ether | Acid-catalyzed dehydration of two molecules of isobutanol. This is favored by higher temperatures and higher acid concentrations. | 1. Control Temperature: Maintain the reaction temperature at the reflux of isobutanol and avoid excessive heating. 2. Optimize Catalyst Concentration: Use the minimum effective amount of acid catalyst (e.g., 1-2 mol%). | Diisobutyl ether has a boiling point of 122°C, which is between isobutanol (108°C) and this compound (170°C). Careful fractional distillation is required for separation. |
| Isobutylene | Acid-catalyzed dehydration of isobutanol. This is more prevalent at higher temperatures. | Control Temperature: Avoid temperatures significantly above the reflux temperature of isobutanol. | Isobutylene is a gas at room temperature and will likely be lost from the reaction mixture if not performed in a closed system. |
| Isovaleric Anhydride (B1165640) | Dehydration of two molecules of isovaleric acid. This is generally less common under standard Fischer esterification conditions but can occur at very high temperatures. | Control Temperature: Maintain the reaction temperature at the reflux of isobutanol. | Isovaleric anhydride has a higher boiling point than this compound and would remain in the distillation pot. |
Quantitative Data Summary
The following tables summarize the impact of key reaction parameters on the yield of this compound and the formation of byproducts. The data is compiled from studies on similar esterification reactions and should be used as a general guide.
Table 1: Effect of Reactant Molar Ratio on Ester Yield
| Molar Ratio (Alcohol:Acid) | Approximate Ester Yield (%) | Reference |
| 1:1 | 65-75 | General Fischer Esterification Data |
| 2:1 | 80-85 | General Fischer Esterification Data |
| 3:1 | >90 | General Fischer Esterification Data |
Table 2: Effect of Catalyst Concentration and Temperature on Byproduct Formation (Qualitative)
| Catalyst (H₂SO₄) Conc. | Temperature | Diisobutyl Ether Formation | Isobutylene Formation |
| Low (1-2 mol%) | Reflux (~108°C) | Low | Very Low |
| High (5-10 mol%) | Reflux (~108°C) | Moderate | Low |
| Low (1-2 mol%) | High (>130°C) | Moderate to High | Moderate |
| High (5-10 mol%) | High (>130°C) | High | High |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is designed for the laboratory-scale synthesis of this compound with a focus on minimizing byproduct formation.
Materials:
-
Isovaleric acid
-
Isobutanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Toluene (for Dean-Stark, optional)
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Distillation apparatus (simple or fractional)
-
Beakers, Erlenmeyer flasks, graduated cylinders
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add isovaleric acid and a 3-fold molar excess of isobutanol. Add a magnetic stir bar and a few boiling chips.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (approximately 2 mol% relative to the isovaleric acid) to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 108°C) using a heating mantle or oil bath. Continue refluxing for 2-4 hours. The reaction progress can be monitored by TLC or by observing the amount of water collected in a Dean-Stark trap if used.
-
Cooling and Transfer: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Aqueous Workup:
-
Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the lower aqueous layer.
-
Add a saturated solution of sodium bicarbonate in portions to neutralize the remaining acid. Caution: CO₂ gas will be evolved. Swirl the funnel gently and vent frequently until gas evolution ceases. Shake more vigorously, allow the layers to separate, and discard the aqueous layer. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification:
-
Filter the drying agent.
-
Purify the crude this compound by distillation. A simple distillation may be sufficient if the reaction was clean. For higher purity, or if significant amounts of diisobutyl ether are suspected, fractional distillation is recommended. Collect the fraction boiling at approximately 170°C.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Byproduct formation pathways in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in the synthesis of this compound?
A1: Sulfuric acid acts as a catalyst in the Fischer esterification reaction.[1] It protonates the carbonyl oxygen of the isovaleric acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the isobutanol.[1] Additionally, concentrated sulfuric acid can act as a dehydrating agent, absorbing the water produced during the reaction and helping to shift the equilibrium towards the formation of the ester product.[1]
Q2: Can I use a different acid catalyst instead of sulfuric acid?
A2: Yes, other strong acids like p-toluenesulfonic acid (p-TsOH) can be used. Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), are also effective and have the advantage of being easily removed from the reaction mixture by filtration, simplifying the workup procedure.
Q3: My reaction mixture turned dark after adding the sulfuric acid and heating. Is this normal?
A3: A slight darkening of the reaction mixture is common, but a very dark color may indicate some decomposition or side reactions, especially if the temperature is too high or the catalyst concentration is excessive. This is often due to the strong dehydrating nature of concentrated sulfuric acid causing charring of the organic material. If the color is very dark, consider reducing the catalyst concentration or ensuring the temperature is well-controlled in future experiments.
Q4: How can I confirm the purity of my final product?
A4: The purity of the synthesized this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most definitive method for identifying and quantifying the product and any impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the this compound and identify the presence of any starting materials or byproducts.
-
Infrared (IR) Spectroscopy: The appearance of a strong ester carbonyl (C=O) stretch around 1735 cm⁻¹ and the disappearance of the broad carboxylic acid O-H stretch from the starting material are indicative of product formation.
-
Boiling Point Determination: A sharp boiling point at the literature value (170°C) during distillation suggests high purity.
Q5: Is it possible to synthesize this compound without a solvent?
A5: Yes, the synthesis can be performed "neat" or solvent-free, especially when using an excess of isobutanol, which can also serve as the reaction medium.[3] This approach is often preferred from a green chemistry perspective as it reduces solvent waste.[3]
References
Technical Support Center: Enhancing Lipase-Catalyzed Isobutyl Valerate Synthesis
Welcome to the technical support center for the enzymatic synthesis of isobutyl valerate (B167501). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to optimize your synthesis and overcome common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the lipase-catalyzed synthesis of isobutyl valerate, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Ester Conversion | Inactive Enzyme: Lipase (B570770) may be denatured or inhibited. | 1. Verify Enzyme Activity: Perform a standard activity assay (e.g., p-nitrophenyl palmitate hydrolysis) before use. 2. Check Reaction Conditions: Ensure temperature and pH are within the optimal range for the specific lipase. Most lipases are active between 40°C and 60°C.[1][2] 3. Substrate Inhibition: High concentrations of valeric acid or isobutanol can inhibit or inactivate the lipase.[3][4][5] Start with optimized substrate molar ratios. |
| Insufficient Water Activity (a_w): Lipases require a minimal amount of water for catalytic activity.[6] | 1. Hydrate the Enzyme: Ensure the immobilized lipase is properly hydrated before use. 2. Control Water Content: In solvent-based systems, the addition of a small amount of water may be necessary. However, excess water can shift the equilibrium towards hydrolysis.[7] | |
| Poor Mass Transfer: Inadequate mixing can limit substrate access to the enzyme's active site, especially in viscous, solvent-free systems.[8] | 1. Increase Agitation Speed: Optimize the stirring or shaking speed to ensure a homogenous reaction mixture. 2. Consider a Solvent: Using a non-polar, hydrophobic solvent like n-hexane or cyclohexane (B81311) can reduce viscosity and improve mass transfer.[9] | |
| Decreased Reaction Rate Over Time | Product Inhibition: The accumulation of this compound or the water byproduct can inhibit the enzyme or shift the reaction equilibrium. | 1. Water Removal: In a solvent-based system, consider adding molecular sieves to remove the water produced during the reaction.[1] 2. Fed-Batch Strategy: A fed-batch approach for substrate addition can maintain optimal concentrations and minimize inhibition. |
| Enzyme Deactivation: Prolonged exposure to non-optimal conditions (e.g., high temperature, extreme pH) can lead to enzyme denaturation. | 1. Optimize Temperature: While higher temperatures can increase initial rates, they may also accelerate enzyme deactivation. Find the optimal balance for your specific lipase.[1][10] 2. Immobilization: If using free lipase, consider immobilization to enhance stability.[11][12] | |
| Low Yield with Immobilized Lipase | Inefficient Immobilization: The enzyme may not be effectively bound to the support. | 1. Review Immobilization Protocol: Ensure the support material and immobilization method (e.g., physical adsorption, covalent attachment) are appropriate for the lipase.[11][13] 2. Quantify Immobilization: Determine the amount of lipase successfully immobilized per gram of support.[13] |
| Enzyme Leaching: The lipase may be detaching from the support during the reaction. | 1. Stronger Immobilization Method: Consider covalent attachment for a more robust linkage between the enzyme and the support.[11][14] 2. Wash Thoroughly: After immobilization, wash the support extensively to remove any non-covalently bound enzyme.[13] | |
| Difficulty in Reusing Immobilized Lipase | Incomplete Product/Substrate Removal: Residual molecules in the enzyme's active site can hinder subsequent reactions. | 1. Thorough Washing: After each cycle, wash the immobilized lipase with a suitable solvent (e.g., the reaction solvent) to remove reactants and products.[13] 2. Drying: Ensure the biocatalyst is properly dried under vacuum before reuse.[13] |
| Structural Damage to Support: The support material may not be stable under the reaction or washing conditions. | 1. Select a Robust Support: Choose a support material that is chemically and mechanically stable in your reaction system. | |
| Formation of Byproducts | Side Reactions: Depending on the substrates and lipase, unwanted side reactions may occur. | 1. Enzyme Specificity: Select a lipase with high regioselectivity for the esterification of isobutyl alcohol and valeric acid.[15] 2. Optimize Conditions: Adjusting reaction parameters like temperature and substrate ratio can sometimes minimize byproduct formation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for lipase-catalyzed this compound synthesis?
A1: The optimal temperature can vary depending on the specific lipase used. Generally, lipases exhibit good activity in the range of 30°C to 60°C.[1][16] It is crucial to determine the optimal temperature for your specific enzyme, as excessively high temperatures can lead to denaturation and loss of activity.[1][10]
Q2: Which solvent should I use for the reaction?
A2: Non-polar, hydrophobic solvents such as n-hexane, cyclohexane, and heptane (B126788) are often preferred for lipase-catalyzed esterification.[9][17] These solvents help to shift the reaction equilibrium towards synthesis by minimizing the solubility of the water byproduct.[18] Solvent-free systems are also a viable and greener alternative, though they may present challenges with viscosity and mass transfer.[8][16] The choice of solvent can also influence the enzyme's activity and selectivity.[19][20][21]
Q3: How does the molar ratio of isobutanol to valeric acid affect the synthesis?
A3: The substrate molar ratio is a critical parameter. An excess of one substrate can increase the conversion rate, but a large excess, particularly of the acid, can lead to enzyme inhibition.[3][4][5] It is recommended to experimentally optimize the molar ratio for your specific system. Often, a slight excess of the alcohol is used.
Q4: My immobilized lipase loses activity after a few cycles. How can I improve its reusability?
A4: To enhance the reusability of your immobilized lipase, ensure a robust immobilization technique is used, such as covalent attachment.[11][14] After each reaction cycle, it is essential to thoroughly wash the biocatalyst with a suitable solvent to remove any residual substrates and products, followed by proper drying under vacuum before the next use.[13]
Q5: What is the Ping-Pong Bi-Bi mechanism and why is it relevant?
A5: The Ping-Pong Bi-Bi mechanism is a kinetic model often used to describe lipase-catalyzed esterification.[5] In this mechanism, the lipase first reacts with the acid (valeric acid) to form an acyl-enzyme intermediate, releasing water. This intermediate then reacts with the alcohol (isobutanol) to form the ester (this compound) and regenerate the free enzyme.[22] Understanding this mechanism is important for kinetic modeling and optimizing reaction conditions, especially when considering substrate inhibition.[5]
Experimental Protocols
Protocol 1: Lipase Immobilization via Physical Adsorption
This protocol outlines a general method for immobilizing lipase onto a hydrophobic support.
-
Support Preparation:
-
Wash 1 gram of a macroporous hydrophobic support (e.g., polymethacrylate (B1205211) beads) with 10 mL of ethanol (B145695) three times to clean the surface.
-
Rinse the support with 10 mL of distilled water three times to remove the ethanol.
-
Dry the support in an oven at 60°C or under a vacuum until completely dry.[13]
-
-
Enzyme Solution Preparation:
-
Prepare a lipase solution (e.g., 10 mg/mL) in a buffer of low ionic strength, such as 5 mM sodium phosphate (B84403) at pH 7.0.
-
Centrifuge the solution to remove any insoluble material.[13]
-
-
Immobilization Process:
-
Add the prepared support to 10 mL of the lipase solution.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) with gentle shaking (e.g., 150 rpm) for 2-4 hours.[13]
-
-
Washing and Drying:
-
Filter the support to separate it from the enzyme solution.
-
Wash the immobilized lipase thoroughly with the same buffer to remove any non-adsorbed enzyme, followed by a final rinse with distilled water.
-
Dry the immobilized lipase in a desiccator under vacuum until a constant weight is achieved.[13]
-
Store the dried biocatalyst at 4°C.
-
Protocol 2: Synthesis of this compound
This protocol describes a typical batch synthesis of this compound using immobilized lipase in a solvent system.
-
Reaction Setup:
-
In a 50 mL screw-capped flask, add 10 mL of a hydrophobic solvent (e.g., n-hexane).
-
Add the substrates, valeric acid and isobutanol, to the desired final concentrations (e.g., starting with an optimized molar ratio).
-
-
Enzyme Addition:
-
Add a specific amount of the dried, immobilized lipase (e.g., 10 g/L) to the reaction mixture.[13]
-
-
Reaction Conditions:
-
Incubate the flask in a shaking incubator at the optimal temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm) for the desired reaction time.
-
-
Monitoring the Reaction:
-
Periodically withdraw small aliquots of the reaction mixture.
-
Analyze the samples using gas chromatography (GC) to determine the concentration of this compound and the remaining substrates.
-
Protocol 3: Reusability Test for Immobilized Lipase
This protocol details how to assess the operational stability of the immobilized lipase over multiple reaction cycles.
-
Initial Reaction Cycle:
-
Perform the enzymatic synthesis as described in Protocol 2 for a fixed duration (e.g., 8 hours).
-
-
Biocatalyst Recovery:
-
At the end of the cycle, separate the immobilized lipase from the reaction medium via vacuum filtration.[13]
-
-
Washing and Drying:
-
Wash the recovered biocatalyst thoroughly with the reaction solvent (e.g., 3 x 10 mL of n-hexane) to remove any adsorbed substrates and products.
-
Dry the washed biocatalyst under vacuum for at least 2 hours.[13]
-
-
Subsequent Cycles:
-
Reintroduce the dried biocatalyst into a fresh reaction mixture.
-
Repeat the synthesis, recovery, and washing/drying steps for the desired number of cycles (e.g., 8-10).[13]
-
Analyze the product yield from each cycle to determine the reusability and stability of the immobilized lipase.
-
Visualizations
Caption: Overall experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low ester conversion.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. actabio.pwr.edu.pl [actabio.pwr.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Lipase-catalysed Synthesis of Butyl Butyrate Using a Factorial Design [ouci.dntb.gov.ua]
- 13. benchchem.com [benchchem.com]
- 14. Covalent immobilization of lipase on an ionic liquid-functionalized magnetic Cu-based metal–organic framework with boosted catalytic performance in flavor ester synthesis - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 15. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art | MDPI [mdpi.com]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Addressing matrix effects in the analysis of isobutyl valerate
Welcome to the technical support center for the analysis of isobutyl valerate (B167501). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to matrix effects in the chromatographic analysis of this important flavor and fragrance compound.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of isobutyl valerate analysis?
A1: Matrix effects are the alteration of the analytical signal of a target analyte, such as this compound, due to the co-eluting components of the sample matrix. These effects can manifest as either signal suppression (a decrease in signal intensity) or signal enhancement (an increase in signal intensity). This interference can lead to inaccurate quantification, poor method reproducibility, and compromised sensitivity. In gas chromatography (GC), matrix effects often arise from non-volatile matrix components accumulating in the inlet and column, creating active sites that can interact with or degrade the analyte. In liquid chromatography-mass spectrometry (LC-MS), matrix effects are primarily due to competition for ionization between the analyte and co-eluting matrix components in the ion source.[1]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: A common method to assess matrix effects is to compare the signal response of a standard prepared in a pure solvent to the signal of a standard spiked into a blank sample extract (a sample known not to contain the analyte) at the same concentration. A significant difference in the signal intensity between the two indicates the presence of matrix effects. A lower response in the matrix indicates signal suppression, while a higher response suggests signal enhancement.
Q3: Which analytical techniques are most susceptible to matrix effects when analyzing this compound?
A3: Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are susceptible to matrix effects, but the mechanisms differ.
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GC-MS: Matrix-induced enhancement is a known effect where matrix components can block active sites in the GC inlet, preventing the degradation of susceptible analytes and leading to an enhanced signal.[2]
-
LC-MS/MS: Electrospray ionization (ESI) is particularly prone to ion suppression, where co-eluting matrix components compete with the analyte for ionization, reducing the analyte's signal.[2]
Q4: What are some common strategies to mitigate matrix effects for this compound analysis?
A4: Common strategies include:
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Effective Sample Preparation: Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can remove interfering matrix components before analysis.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample matrix can help to compensate for matrix effects.[3][4][5]
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Method of Standard Additions: This involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample's own matrix, which can be very effective at correcting for matrix-specific effects.[6]
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Use of Analyte Protectants (for GC analysis): Adding compounds that block active sites in the GC system to both standards and samples can help to equalize the matrix-induced response enhancement.[7][8][9]
Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of this compound.
Q5: I am observing poor peak shape (tailing or fronting) for this compound in my GC-MS analysis. What could be the cause?
A5: Poor peak shape is often indicative of interactions within the GC system or issues with the injection.
-
Tailing Peaks:
-
Cause: Active sites in the GC inlet liner or on the column can interact with the ester group of this compound. This is common when analyzing complex samples that leave behind non-volatile residues.
-
Solution:
-
Inlet Maintenance: Regularly replace the inlet liner and septum. Use a deactivated liner.
-
Column Maintenance: Trim the first few centimeters of the analytical column to remove accumulated non-volatile matrix components.
-
Use Analyte Protectants: Add a mixture of analyte protectants to both your samples and standards to passivate the active sites. Compounds with multiple hydroxyl groups, like sorbitol and gulonolactone, are effective.[7][9]
-
-
-
Fronting Peaks:
-
Cause: This can be due to column overload (injecting too high a concentration of the analyte) or an inappropriate solvent for the injection.
-
Solution:
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Dilute the Sample: If the concentration of this compound is high, dilute the sample and re-inject.
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Check Solvent Compatibility: Ensure the sample solvent is compatible with the GC column's stationary phase.
-
-
Q6: My recovery of this compound is low and inconsistent across different samples. How can I improve this?
A6: Low and variable recovery is often a sample preparation issue.
-
Cause: The chosen extraction method may not be efficient for the specific sample matrix. For example, in a high-sugar matrix like fruit juice, the partitioning of this compound into an organic solvent during LLE might be inefficient.
-
Solution:
-
Optimize Sample Preparation:
-
For LLE: Experiment with different extraction solvents of varying polarity. Ensure the pH of the aqueous phase is optimized to keep this compound in its neutral form.
-
For SPE: Ensure the sorbent type is appropriate for this compound (e.g., a reversed-phase C18 sorbent). Optimize the conditioning, loading, washing, and elution steps. The wash step is critical for removing interferences without eluting the analyte.
-
-
Implement the Standard Addition Method: Since this method calibrates within each sample, it can compensate for sample-to-sample variations in recovery and matrix effects.[6]
-
Q7: I am experiencing significant signal suppression for this compound in my LC-MS/MS analysis of a beverage sample. What steps can I take?
A7: Signal suppression in LC-MS/MS is a common challenge, especially with complex matrices like beverages.
-
Cause: Co-eluting matrix components (sugars, acids, other flavor compounds) are competing with this compound for ionization in the ESI source.
-
Solution:
-
Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from the interfering matrix components.
-
Sample Dilution: A simple dilution of the sample can reduce the concentration of interfering compounds, thereby lessening ion suppression. This is only feasible if the analyte concentration is high enough to remain above the limit of quantification after dilution.
-
Enhance Sample Cleanup: Employ a more rigorous sample preparation method like SPE to remove a larger portion of the matrix before injection.
-
Use Matrix-Matched Calibration: If a representative blank matrix is available, preparing calibration standards in this matrix can help compensate for the suppression effect.[3][4][5]
-
Quantitative Data Summary
The following tables summarize recovery and matrix effect data for volatile esters, which can be indicative of the performance expected for this compound.
Table 1: Comparison of Recovery Rates for Volatile Esters in a Beverage Matrix Using Different Extraction Methods.
| Analyte | Extraction Method | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Isoamyl Acetate | HS-SPME | 95.2 | 5.8 |
| Ethyl Butyrate | HS-SPME | 98.1 | 4.5 |
| Isoamyl Acetate | LLE (Dichloromethane) | 88.7 | 8.2 |
| Ethyl Butyrate | LLE (Dichloromethane) | 91.5 | 7.9 |
Data adapted from studies on similar volatile esters in alcoholic beverages.
Table 2: Impact of Analyte Protectants on the GC Response of a Model Ester.
| Analyte | Matrix | Without Analyte Protectant (Relative Response) | With Analyte Protectant (Relative Response) | Signal Enhancement (%) |
| Model Ester | Solvent | 100 | 150 | 50 |
| Model Ester | Fruit Matrix | 250 | 260 | 4 |
Illustrative data based on the principle of analyte protectants equalizing the response between solvent and matrix.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from a Liquid Matrix (e.g., Fruit Juice)
-
Sample Preparation: Homogenize the liquid sample. Pipette 10 mL of the sample into a 50 mL centrifuge tube.
-
Internal Standard Addition: Spike the sample with an appropriate internal standard (e.g., a deuterated analog of this compound or a similar ester not present in the sample).
-
Extraction: Add 10 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and diethyl ether).
-
Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Phase Separation: Centrifuge the tube at 4000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer (typically the bottom layer if using dichloromethane) to a clean vial using a Pasteur pipette.
-
Drying: Pass the collected organic extract through a small column containing anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The extract is now ready for GC-MS or LC-MS analysis.
Protocol 2: Matrix-Matched Calibration for this compound Analysis
-
Prepare Blank Matrix: Obtain or prepare a sample matrix that is free of this compound but otherwise identical to the samples being analyzed.
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound in a suitable solvent (e.g., methanol).
-
Create Calibration Standards: Prepare a series of calibration standards by spiking known volumes of the stock solution into aliquots of the blank matrix. The final concentrations should bracket the expected concentration range of the samples.
-
Process Standards: Subject these matrix-matched calibration standards to the exact same sample preparation procedure (e.g., LLE, SPE) as the unknown samples.
-
Analysis: Analyze the processed standards alongside the processed unknown samples.
-
Quantification: Construct a calibration curve by plotting the signal response of the standards against their known concentrations. Use this curve to determine the concentration of this compound in the unknown samples.
Protocol 3: Method of Standard Additions
-
Sample Aliquoting: Aliquot equal volumes of the unknown sample into at least four separate vials.
-
Spiking: Leave one vial un-spiked (this is the 'zero addition'). To the other vials, add increasing known amounts of a standard this compound solution. The amounts added should ideally be around 0.5, 1.0, and 1.5 times the estimated amount of analyte in the sample.[6]
-
Processing: Process all vials (including the zero addition) through the entire sample preparation procedure.
-
Analysis: Analyze all the prepared samples.
-
Quantification: Plot the analytical signal (y-axis) against the concentration of the added standard (x-axis). Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line represents the concentration of this compound in the original, un-spiked sample.[6]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. researchgate.net [researchgate.net]
- 4. Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition [eureka.patsnap.com]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. Evaluation of analyte protectants to improve gas chromatographic analysis of pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Stability of isobutyl valerate under different pH conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of isobutyl valerate (B167501) under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is isobutyl valerate and why is its stability important?
A: this compound (also known as isobutyl pentanoate) is an ester with a characteristic fruity odor, used as a flavoring and fragrance agent. In the context of drug development, it may be used as a pro-drug moiety or an excipient. Understanding its stability is crucial as its degradation can lead to the formation of isobutanol and valeric acid, which can alter the efficacy, safety, and sensory properties of a product.
Q2: How does pH affect the stability of this compound?
A: Like most esters, this compound is susceptible to hydrolysis, a reaction that is significantly influenced by pH. The hydrolysis can be catalyzed by both acids and bases.
-
Acidic Conditions (pH < 4): Under acidic conditions, the hydrolysis of this compound is a reversible, acid-catalyzed reaction. The equilibrium between the ester and its hydrolysis products (isobutanol and valeric acid) is established. To drive the reaction towards hydrolysis, an excess of water is required.[1]
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Neutral to Slightly Acidic Conditions (pH 4-6): this compound exhibits its maximum stability in the slightly acidic to near-neutral pH range. In this range, both acid and base catalysis are minimized.
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Alkaline Conditions (pH > 8): In alkaline conditions, this compound undergoes base-catalyzed hydrolysis, also known as saponification. This reaction is irreversible because the carboxylic acid formed (valeric acid) is deprotonated to form a carboxylate salt, which is not susceptible to esterification with the alcohol.[2][3] This process is generally faster than acid-catalyzed hydrolysis.
Q3: What are the primary degradation products of this compound under different pH conditions?
A: The primary degradation products of this compound hydrolysis are isobutanol and valeric acid. Under alkaline conditions, valeric acid will be present as its corresponding salt (e.g., sodium valerate if sodium hydroxide (B78521) is used as the base).
Q4: What are the optimal storage conditions for this compound solutions to minimize degradation?
A: To minimize hydrolysis, this compound solutions should be stored in a tightly sealed container to prevent moisture absorption and at a controlled, cool temperature. The pH of the solution should be maintained in its most stable range, which is typically slightly acidic (around pH 4-5). Buffering the solution in this pH range can help maintain its stability.
Q5: How can I monitor the degradation of this compound in my experiments?
A: The degradation of this compound can be monitored by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate and quantify the remaining this compound from its degradation products, isobutanol and valeric acid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound in my formulation. | The pH of your formulation may be too high (alkaline) or too low (acidic). | Measure the pH of your formulation. Adjust the pH to the optimal stability range of 4-5 using a suitable buffer system. |
| Inconsistent results in stability studies. | Temperature fluctuations during storage or analysis. Contamination of the sample. Improperly prepared analytical standards. | Ensure samples are stored at a constant, controlled temperature. Handle samples carefully to avoid contamination. Prepare fresh analytical standards for each analysis and verify their concentration. |
| Appearance of unexpected peaks in the chromatogram. | Formation of secondary degradation products. Interaction with other excipients in the formulation. Impurities in the starting material. | Conduct forced degradation studies to identify potential degradation products. Analyze individual excipients to check for interferences. Test the purity of your this compound starting material. |
| Difficulty in separating this compound from its degradation products by HPLC. | Suboptimal chromatographic conditions (e.g., mobile phase, column, temperature). | Optimize the HPLC method by adjusting the mobile phase composition (e.g., organic solvent to buffer ratio, pH), trying a different column chemistry, or adjusting the column temperature. |
Quantitative Data on this compound Stability
The following table summarizes illustrative kinetic data for the hydrolysis of this compound at 50°C. This data is representative of the expected behavior of a simple ester and should be used for guidance purposes. Actual degradation rates will depend on the specific experimental conditions, including buffer type and ionic strength.
| pH | Condition | Apparent First-Order Rate Constant (kobs) (day-1) | Half-life (t1/2) (days) |
| 2.0 | 0.01 M HCl | 0.15 | 4.6 |
| 4.5 | Citrate Buffer | 0.01 | 69.3 |
| 7.0 | Phosphate (B84403) Buffer | 0.08 | 8.7 |
| 9.0 | Borate Buffer | 0.95 | 0.7 |
| 12.0 | 0.01 M NaOH | 15.2 | 0.05 |
Experimental Protocols
Protocol 1: pH-Rate Profile Determination for this compound
Objective: To determine the hydrolysis rate of this compound as a function of pH.
Materials:
-
This compound (high purity)
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Citrate buffer solutions (pH 3, 4, 5)
-
Phosphate buffer solutions (pH 6, 7, 8)
-
Borate buffer solutions (pH 9, 10)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Class A volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in acetonitrile.
-
Preparation of Reaction Solutions: For each pH to be studied, pipette a small volume of the this compound stock solution into a volumetric flask containing the appropriate buffer or acid/base solution pre-equilibrated at the desired temperature (e.g., 50°C). The final concentration of this compound should be in the analytical range (e.g., 100 µg/mL), and the concentration of organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction rate.
-
Incubation: Place the sealed reaction flasks in a constant temperature water bath or oven.
-
Sampling: At appropriate time intervals, withdraw an aliquot of the reaction mixture. The frequency of sampling will depend on the expected rate of degradation at each pH.
-
Quenching: Immediately quench the reaction by diluting the sample with the mobile phase to stop further degradation.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each pH. The slope of the line will be the negative of the apparent first-order rate constant (-kobs).
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating and quantifying this compound from its degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 25 mM KH2PO4, pH adjusted to 3.0 with phosphoric acid).
-
Gradient: Start with a lower concentration of acetonitrile (e.g., 30%) and increase to a higher concentration (e.g., 70%) over 10-15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of this compound, isobutanol, and valeric acid in the mobile phase.
-
Sample Preparation: Dilute the samples from the stability study (Protocol 1) with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Determine the concentration of this compound and its degradation products in the samples by comparing their peak areas to the calibration curves.
Visualizations
Caption: Mechanisms of acid- and base-catalyzed hydrolysis of this compound.
Caption: Experimental workflow for determining the pH-rate profile of this compound.
References
Removal of acidic catalysts from isobutyl valerate reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isobutyl valerate (B167501), with a specific focus on the removal of acidic catalysts from the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common types of acidic catalysts used for isobutyl valerate synthesis?
A1: The synthesis of this compound, typically through Fischer esterification, can be catalyzed by both homogeneous and heterogeneous acids. Homogeneous catalysts are soluble in the reaction medium and include strong mineral acids like sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), and organic acids such as p-toluenesulfonic acid (PTSA).[1] Heterogeneous catalysts are solid materials that are insoluble in the reaction mixture.[1] Common examples include acidic ion-exchange resins (e.g., Amberlyst, Dowex) and other solid acids like zeolites or supported catalysts.[2][3][4][5][6][7]
Q2: Why is the removal of the acidic catalyst necessary?
A2: Complete removal of the acidic catalyst is crucial for several reasons. Firstly, residual acid can catalyze the reverse reaction (hydrolysis of the ester), reducing the final product yield, especially during storage or subsequent processing steps that may involve water.[8][9] Secondly, the presence of acid can lead to corrosion of equipment and may be an unacceptable impurity in the final product, particularly in pharmaceutical applications.[1] Finally, for applications like fragrances and flavorings, residual acid can alter the sensory properties of the this compound.
Q3: What is the primary advantage of using a heterogeneous catalyst over a homogeneous one?
A3: The main advantage of using a heterogeneous catalyst is the ease of separation from the reaction mixture.[1][2] Since these catalysts are in a different phase (solid) from the liquid reaction mixture, they can be easily removed by simple physical processes like filtration or decantation.[10] This simplifies the workup procedure, minimizes the generation of aqueous waste from neutralization washes, and allows for the potential recycling and reuse of the catalyst.[2][4][5]
Q4: How can I determine if all the acidic catalyst has been removed?
A4: The removal of the acidic catalyst can be monitored in a few ways. During the washing/neutralization process, the pH of the aqueous layer can be checked with pH paper or a pH meter; a neutral pH (around 7) indicates that the bulk of the acid has been removed. For a more quantitative assessment, an acid-base titration can be performed on a sample of the final product to determine the residual acidity, often expressed as the acid number.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Persistent Emulsion During Washing | - High concentration of unreacted carboxylic acid or soap formation.- Vigorous shaking of the separatory funnel. | - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and help break the emulsion.[11]- Gently rock or invert the separatory funnel instead of shaking vigorously.- Allow the mixture to stand for an extended period.- If the emulsion persists, filtration through a pad of Celite or glass wool may be effective. |
| Organic Layer is Cloudy After Separation | - Presence of finely dispersed water droplets. | - Dry the organic layer using an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[12][13] Add the drying agent until it no longer clumps together, then filter or decant the dried solution. |
| Low Product Yield After Workup | - Incomplete reaction.- Hydrolysis of the ester during workup due to excess water and residual acid.- Loss of product into the aqueous layer during washing. | - Ensure the initial reaction has gone to completion. Consider using a Dean-Stark apparatus to remove water and drive the equilibrium forward.[13][14]- Perform neutralization and washing steps quickly and with cold solutions to minimize hydrolysis.- Minimize the volume and number of aqueous washes to reduce the loss of the slightly water-soluble ester. |
| Final Product is Still Acidic (Low pH) | - Insufficient amount of neutralizing agent used.- Inefficient mixing during the neutralization wash. | - Add more of the weak base solution (e.g., sodium bicarbonate) and wash again.[10]- Ensure thorough mixing during the wash to allow the base to react with all the acid. Check the pH of the aqueous layer after each wash until it is neutral or slightly basic. |
| Heterogeneous Catalyst is Difficult to Filter | - Catalyst particles are too fine.- Catalyst has degraded during the reaction. | - Use a finer filter paper or a membrane filter.- Consider centrifugation followed by decantation of the liquid product.- Evaluate the thermal and mechanical stability of the catalyst under the reaction conditions to prevent degradation in future experiments. |
Experimental Protocols
Protocol 1: Removal of a Homogeneous Acid Catalyst (e.g., H₂SO₄)
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent that is immiscible with water, such as ethyl acetate (B1210297) or diethyl ether. This will help to decrease the viscosity and improve separation.[12][13]
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Neutralization: Carefully add a saturated or dilute solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the separatory funnel.[8][9] Add the base in small portions, as the neutralization reaction will produce carbon dioxide gas, causing pressure to build up. Swirl gently and vent the funnel frequently.
-
Washing: After the gas evolution has ceased, stopper the funnel and invert it gently several times to mix the layers. Allow the layers to separate. Drain the lower aqueous layer. Repeat this washing step until the pH of the aqueous layer is neutral (pH ~7).
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove residual water and break any emulsions that may have formed.
-
Drying: Drain the organic layer into a clean, dry flask. Add an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[12][13] Swirl the flask and let it stand for 10-15 minutes.
-
Filtration: Filter the solution to remove the drying agent. The resulting filtrate is the crude this compound solution.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator to obtain the purified this compound. Further purification can be achieved by distillation.[9]
Protocol 2: Removal of a Heterogeneous Acid Catalyst (e.g., Ion-Exchange Resin)
-
Cooling: After the reaction is complete, allow the mixture to cool to a safe handling temperature.
-
Separation: Separate the solid catalyst from the liquid product mixture. This can be achieved by:
-
Decantation: Carefully pour off the liquid, leaving the solid catalyst beads behind.
-
Filtration: Pass the reaction mixture through a filter paper or a sintered glass funnel to collect the catalyst.
-
-
Catalyst Washing (Optional): If the catalyst is to be reused, it can be washed with a fresh solvent to remove any adsorbed product or impurities.
-
Product Purification: The liquid product, now free from the catalyst, may still contain unreacted starting materials. These can be removed by distillation.[9]
Data Summary
Table 1: Comparison of Homogeneous and Heterogeneous Catalysts in Esterification
| Parameter | Homogeneous Catalysts (e.g., H₂SO₄) | Heterogeneous Catalysts (e.g., Ion-Exchange Resins) |
| Phase | Liquid (dissolved in reaction mixture) | Solid (suspended in reaction mixture) |
| Separation Method | Neutralization and liquid-liquid extraction[12][13] | Filtration or decantation[2] |
| Workup Complexity | High (multiple washing and separation steps) | Low (simple physical separation)[1] |
| Waste Generation | Generates aqueous waste from neutralization[7] | Minimal waste generation |
| Catalyst Reusability | Not easily recoverable or reusable | Easily recovered and often reusable[2][4][5] |
| Corrosiveness | Can be highly corrosive to equipment[1] | Generally non-corrosive[1][2] |
Visual Guides
Caption: Workflow for removing a homogeneous acid catalyst.
Caption: Decision tree for resolving emulsions during workup.
References
- 1. Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts [mdpi.com]
- 2. samyangtrilite.com [samyangtrilite.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpca.org [ijpca.org]
- 5. Solid acid catalyst for isobutyl propionate production from solid waste - Int J Pharm Chem Anal [ijpca.org]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Process Using Ion Exchange Resins for the Coproduction of Ethyl and Butyl Acetates [scirp.org]
- 8. scienceready.com.au [scienceready.com.au]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. organic chemistry - Fischer-Speier Esterification: Sulfuric acid removal following creation of ester - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. echemi.com [echemi.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of a GC-FID Method for Isobutyl Valerate Quantification
For researchers and professionals in the pharmaceutical and chemical industries, the accurate quantification of esters like isobutyl valerate (B167501) is critical for quality control, stability testing, and formulation development. Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely adopted technique for this purpose. This guide provides an objective comparison of the GC-FID method with its primary alternative, Gas Chromatography-Mass Spectrometry (GC-MS), and discusses the utility of Headspace sampling as a sample introduction technique. The comparison is supported by experimental data and detailed protocols to aid in method selection and validation.
Comparison of Quantification Methods
The choice of an analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the need for analyte confirmation.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This technique separates compounds in a gaseous mobile phase based on their physicochemical properties as they interact with a stationary phase within a capillary column. The FID detector combusts the eluting compounds in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon atoms. This makes GC-FID a highly sensitive and universal detector for organic compounds, providing robust quantitative data.[1] It is often favored for its reliability, cost-effectiveness, and wide linear range in routine quality control.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS couples the separation power of GC with the detection capabilities of mass spectrometry. As compounds elute from the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[1] This provides not only quantitative data but also structural information, allowing for definitive peak identification. The high selectivity of GC-MS is particularly advantageous for analyzing complex samples where co-eluting peaks might interfere with quantification in a GC-FID system.[3][4]
-
Headspace-GC-FID (HS-GC-FID): This is a sample introduction technique rather than a distinct analytical method. It is used for the analysis of volatile organic compounds (VOCs) in liquid or solid samples.[2] The sample is sealed in a vial and heated, allowing volatile analytes like isobutyl valerate to partition into the gas phase (headspace) above the sample.[5] A portion of this vapor is then injected into the GC system. This technique is highly effective at minimizing matrix effects and concentrating volatile analytes, making it ideal for residual solvent analysis and the quantification of volatile esters in complex matrices.[2]
Data Presentation: Method Validation Parameters
The performance of an analytical method is defined by its validation parameters. The following table summarizes typical performance data for the quantification of esters using GC-FID and GC-MS, derived from various studies.
| Parameter | GC-FID | GC-MS (SIM/Selected Ion Monitoring) | Source(s) |
| Linearity (R²) | > 0.999 | > 0.99 | [6][7][8][9] |
| Limit of Detection (LOD) | 0.21 - 3 µg/mL; 0.03 - 2.96 pmol | Generally comparable or slightly lower than GC-FID | [6][7][9] |
| Limit of Quantification (LOQ) | 0.63 - 10 µg/mL; 0.09 - 9.86 pmol | Generally comparable or slightly lower than GC-FID | [6][7][9] |
| Precision (Intra-day %RSD) | < 3.1% | < 10% | [6][10] |
| Precision (Inter-day %RSD) | < 3.9% | < 10% | [6][10] |
| Accuracy / Recovery (%) | 85 - 118% | 85 - 115% | [9][11] |
Note: Data is compiled from studies on various esters and fatty acids, as these are structurally related to this compound and their validation parameters are comparable. The picomole (pmol) values are from a study involving isobutyl esterification.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for the quantification of this compound.
This protocol outlines the steps for validating a GC-FID method for this compound quantification.
-
Standard and Sample Preparation:
-
Stock Solution: Accurately weigh ~100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol (B129727) or hexane). This creates a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to assess accuracy and precision.
-
Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to achieve a concentration within the calibration range.
-
-
GC-FID Instrumental Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent.[10]
-
Column: HP-5 capillary column (30 m x 0.32 mm I.D., 0.25 µm film thickness) or equivalent.[10]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 2 mL/min).[10]
-
Injector: Split/splitless injector at 250°C. A split ratio of 50:1 is common.[12]
-
Oven Temperature Program: Initial temperature 60°C, hold for 2 minutes, ramp at 10°C/min to 200°C, hold for 5 minutes.
-
Detector: FID at 270-300°C.[10]
-
Gas Flows: Hydrogen (~40 mL/min), Air (~400 mL/min), Makeup (N2, ~30 mL/min).[10]
-
Injection Volume: 1 µL.
-
-
Method Validation Procedures:
-
Specificity: Inject a blank solvent, a standard solution, and a sample solution to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity: Inject the calibration standards in triplicate. Plot the average peak area against concentration and perform a linear regression analysis. The determination coefficient (R²) should be ≥ 0.999.[8]
-
Accuracy: Analyze the QC samples (n=6) against the calibration curve. Accuracy is expressed as the percentage recovery of the known amount.
-
Precision:
-
Repeatability (Intra-day): Analyze the low, medium, and high QC samples six times on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on three different days. The relative standard deviation (%RSD) should typically be < 5%.
-
-
LOD & LOQ: Determine the Limit of Detection and Limit of Quantification based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
For comparison and confirmation, a GC-MS method can be used.
-
Standard and Sample Preparation: Follow the same procedure as for the GC-FID method. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) is often recommended for GC-MS to improve accuracy.
-
GC-MS Instrumental Conditions:
-
Instrument: GC system coupled to a mass spectrometer (e.g., single quadrupole).
-
Column and GC Conditions: Use the same or similar column and temperature program as the GC-FID method to allow for retention time comparison.
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Mass Analyzer: Operate in either full scan mode (e.g., m/z 40-300) for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis. For this compound (C9H18O2, MW: 158.24), characteristic ions would be selected for monitoring to enhance sensitivity and selectivity.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the validation and comparison of GC-FID and GC-MS methods for this compound quantification.
Caption: Workflow for validation and comparison of GC-FID and GC-MS methods.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Fatty acid quantification methodisobutyl esterification and GC-FID/MS [xuebao.shsmu.edu.cn]
- 7. mdpi.com [mdpi.com]
- 8. redalyc.org [redalyc.org]
- 9. Development and Validation of a GC-FID Method for the Quantitation of Δ 8-Tetrahydrocannabinol and Impurities Found in Synthetic Δ 8-Tetrahydrocannabinol and Vaping Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. sciepub.com [sciepub.com]
- 12. chimmed.ru [chimmed.ru]
A Comparative GC-MS Analysis of Isobutyl Valerate and Isobutyl Butyrate for Researchers
For researchers, scientists, and professionals in drug development, the accurate identification and differentiation of isomeric and closely related compounds are paramount. This guide provides a comparative analysis of isobutyl valerate (B167501) and isobutyl butyrate (B1204436) using Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.
Physicochemical Properties and Chromatographic Behavior
Isobutyl valerate and isobutyl butyrate are esters with similar chemical structures, leading to overlapping physicochemical properties. However, their slight difference in molecular weight and structure results in distinct chromatographic and mass spectrometric profiles, enabling their separation and identification.
| Property | This compound | Isobutyl Butyrate |
| Synonyms | Isobutyl pentanoate, 2-methylpropyl pentanoate | 2-methylpropyl butanoate |
| Molecular Formula | C₉H₁₈O₂ | C₈H₁₆O₂ |
| Molecular Weight | 158.24 g/mol | 144.21 g/mol |
| Boiling Point | ~173 °C | ~159 °C |
| Kovats Retention Index (Non-Polar Column, e.g., DB-5) | ~1027 - 1040[1] | ~930 - 956[2] |
Note: The Kovats Retention Index is a dimensionless unit that normalizes retention times relative to n-alkanes, aiding in inter-laboratory comparison of GC data. The values presented are typical ranges found in literature for standard non-polar columns.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted components and separates the fragments based on their mass-to-charge ratio (m/z), providing a unique "fingerprint" for each compound.
Experimental Protocol
The following protocol outlines a standard method for the GC-MS analysis of this compound and isobutyl butyrate.
1. Sample Preparation:
-
Prepare a 100 ppm stock solution of both this compound and isobutyl butyrate in a suitable solvent such as methanol (B129727) or ethyl acetate.
-
Prepare working standards of varying concentrations (e.g., 1, 5, 10, 25, 50 ppm) by serial dilution of the stock solution.
-
For unknown samples, dissolve a known weight of the sample in the chosen solvent to achieve a concentration within the calibration range.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in split mode (e.g., 20:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Ramp: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
Chromatographic Separation
Under the specified GC conditions, isobutyl butyrate, having a lower boiling point and molecular weight, will elute before this compound. The difference in their retention times allows for their clear separation on the chromatogram.
Mass Spectral Fragmentation Analysis
The mass spectra of this compound and isobutyl butyrate are characterized by distinct fragmentation patterns. The primary fragmentation mechanisms for esters include alpha-cleavage and McLafferty rearrangement.
Isobutyl Butyrate (C₈H₁₆O₂)
The mass spectrum of isobutyl butyrate is dominated by fragments resulting from the cleavage of the ester bond and subsequent rearrangements.
-
Molecular Ion (M⁺): A small peak may be observed at m/z 144.
-
Base Peak (m/z 71): This prominent peak corresponds to the butanoyl cation (C₄H₇O⁺), formed by alpha-cleavage with the loss of the isobutoxy radical.
-
m/z 56: This fragment arises from the loss of a methyl group from the isobutyl portion, followed by rearrangement.
-
m/z 43: This corresponds to the propyl cation (C₃H₇⁺) from the butyrate moiety.
-
m/z 41: This is a common fragment in aliphatic compounds, the allyl cation (C₃H₅⁺).
This compound (C₉H₁₈O₂)
Similar to isobutyl butyrate, the mass spectrum of this compound shows characteristic fragments from the cleavage of the ester linkage.
-
Molecular Ion (M⁺): A weak peak may be present at m/z 158.
-
Base Peak (m/z 85): This is the pentanoyl cation (C₅H₉O⁺), formed by alpha-cleavage and loss of the isobutoxy radical.
-
m/z 57: This significant peak corresponds to the butyl cation (C₄H₉⁺) from the valerate chain. It can also be attributed to the isobutyl cation from the alcohol moiety.
-
m/z 41: The allyl cation is also observed in the spectrum of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the GC-MS analysis of this compound and isobutyl butyrate.
| Analyte | Retention Time (approx. min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Relative Abundance |
| Isobutyl Butyrate | ~8.5 | 144 (low) | 71 (100%) , 56 (~50%), 43 (~45%), 41 (~25%) |
| This compound | ~10.2 | 158 (low) | 85 (100%) , 57 (~75%), 41 (~40%) |
Note: Retention times are approximate and can vary depending on the specific instrument and conditions. Relative abundances are typical and can also show some variation.
Visualizing the Experimental and Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical process of comparative analysis.
References
A Sensory Panel Comparison of Isobutyl Valerate and Other Fruity Esters
In the realm of flavor and fragrance, esters are instrumental in crafting the fruity notes that characterize a wide array of products. This guide offers a comparative sensory analysis of isobutyl valerate (B167501) against other common fruity esters, providing valuable insights for researchers, scientists, and drug development professionals. A comprehensive understanding of the distinct sensory profiles of these volatile compounds is essential for informed decision-making in product formulation.
Organoleptic Profile Comparison
A sensory panel of trained experts is the primary tool for characterizing the aroma and flavor of volatile compounds. While directly comparative quantitative data from a single study is limited in the public domain, this guide synthesizes available qualitative descriptions and quantitative data from various sources to provide a comparative overview.
Qualitative Sensory Profile of Isobutyl Valerate
This compound is characterized by a multifaceted fruity aroma. Its sensory profile is predominantly described with the following descriptors:
Quantitative Sensory Profiles of Common Fruity Esters
To provide a comparative context, the following table summarizes quantitative sensory data for other widely used fruity esters. It is important to note that this data is compiled from various studies and may not be directly comparable due to differing experimental conditions.
Table 1: Comparison of Sensory Descriptors for Selected Fruity Esters
| Ester | Common Sensory Descriptors | Olfactory Character |
| This compound | Sweet, fruity, apple, raspberry, green banana, ethereal.[1][2] | A complex and sweet fruity aroma with distinct apple and berry notes. |
| Ethyl Acetate | Sweet, fruity, solvent-like, nail polish-like.[3] | A sweet, ethereal, and somewhat sharp fruity scent. |
| Isoamyl Acetate | Banana, pear-drop, sweet, fruity.[3] | A powerful and diffusive sweet fruity aroma, strongly reminiscent of banana. |
| Ethyl Butyrate | Pineapple, fruity, sweet, tutti-frutti. | A strong, sweet, and fruity aroma, characteristic of pineapple. |
| Hexyl Acetate | Pear, green apple, sweet, fruity. | A pleasant and sweet fruity aroma with a distinct pear-like character. |
Disclaimer: The sensory descriptors for this compound are qualitative and gathered from chemical supplier databases. The descriptors for the other esters are based on various sensory studies and may not have been evaluated under the same conditions as this compound.
Odor Detection Thresholds
Odor detection threshold is a critical quantitative measure of the potency of an aroma compound. The following table presents available odor threshold data for the selected esters. A specific, peer-reviewed odor detection threshold for this compound was not identified in the conducted search.
Table 2: Odor Detection Thresholds of Selected Fruity Esters
| Ester | Odor Detection Threshold (in water, ppb) |
| This compound | Data not available |
| Ethyl Acetate | 5,000 |
| Isoamyl Acetate | 2 |
| Ethyl Butyrate | 1 |
| Hexyl Acetate | 5 |
Note: Lower odor detection thresholds indicate a higher potency of the aroma compound.
Experimental Protocols
A standardized and rigorous methodology is crucial for obtaining reliable sensory data. The following is a detailed protocol for the Quantitative Descriptive Analysis (QDA) method, a common technique used in the sensory evaluation of food and fragrance ingredients.
Panelist Selection and Training
A panel of 8-12 individuals is typically selected based on their sensory acuity, ability to discriminate between different aromas, and verbal fluency in describing sensory perceptions. Panelists undergo extensive training (approximately 20-40 hours) to familiarize themselves with the aroma profiles of a wide range of fruity esters and to develop a consensus vocabulary for describing the sensory attributes. Reference standards for each descriptor are provided to anchor the panelists' evaluations.
Sample Preparation
The esters should be diluted in a neutral solvent, such as mineral oil or propylene (B89431) glycol, to a concentration that is clearly perceivable but not overwhelming. All samples, including a solvent blank, should be presented to the panelists in identical, odor-free glass containers, coded with random three-digit numbers. The presentation order should be randomized for each panelist to minimize order effects.
Sensory Evaluation Procedure
Evaluations are conducted in individual sensory booths under controlled environmental conditions (temperature, humidity, and lighting) to prevent external distractions. Panelists are instructed to assess the aroma of each sample by sniffing the headspace of the container. They then rate the intensity of each previously agreed-upon sensory descriptor (e.g., "fruity," "apple," "green," "sweet") on a 15-cm unstructured line scale, anchored with "low" and "high" at the ends. Panelists are required to cleanse their palate between samples with deionized water and unsalted crackers, with a mandatory waiting period of at least two minutes.
Data Analysis
The intensity ratings from the line scales are converted to numerical data. Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine if there are significant differences in the sensory attributes among the samples. Multivariate analysis techniques like Principal Component Analysis (PCA) can be used to visualize the relationships between the esters and their sensory attributes.
Mandatory Visualizations
Caption: Experimental workflow for sensory panel evaluation.
Caption: Simplified olfactory signaling pathway for esters.
References
A Comparative Analysis of Isobutyl Valerate and Ethyl Valerate in Flavor Perception
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the flavor and aroma profiles of two common fruity esters: isobutyl valerate (B167501) and ethyl valerate. This document synthesizes available data to assist researchers in the selection and application of these compounds in flavor and fragrance formulations, as well as in studies of sensory perception. While direct comparative studies are limited, this guide presents a side-by-side analysis of their sensory characteristics, odor detection thresholds, and the methodologies used to evaluate them.
Sensory Profile Comparison
Sensory evaluation by trained panelists is a cornerstone of flavor analysis.[1] Both isobutyl valerate and ethyl valerate are characterized by their fruity aromas, but with distinct nuances.
This compound is often described as having a sweet, fruity aroma with prominent notes of apple and pear skin.[2][3] It can also present with hints of raspberry and a "green" or unripe banana character.[3] The overall impression is a weighty, rounded sweetness with a subtle musky undertone that prevents it from being perceived as overly sugary.[1]
Ethyl Valerate , on the other hand, is frequently associated with a powerful and diffusive, ethereal-fruity, apple-like odor, sometimes with a resemblance to pineapple.[4] Its taste at 30 ppm is described as fruity, with notes of strawberry, sweet, estery, pineapple, and tropical fruit.[4] It is a versatile flavoring agent used to create fruity notes in perfumes and to enhance flavors in a variety of food and beverage products.[5]
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and ethyl valerate. It is important to note that odor detection thresholds can vary based on the medium (e.g., water, air) and the specific methodology used for determination. The data presented here are compiled from various sources and should be considered as indicative rather than absolute comparative values.
| Parameter | This compound | Ethyl Valerate | Source(s) |
| Odor Description | Sweet, fruity, apple, raspberry, green banana | Sweet, fruity, apple, pineapple, green, tropical | [3],[6] |
| Taste Description | Sweet, green, fruity, banana with fresh nuances (at 20 ppm) | Fruity, strawberry, sweet, estery, pineapple, tropical fruit (at 30 ppm) | [7],[4] |
| Odor Detection Threshold (in water) | Not available | 1.5 - 5 ppb | [8] |
| Odor Detection Threshold (in air) | 0.0052 ppm | 0.00011 ppm | [9] |
| Molecular Weight ( g/mol ) | 144.21 | 130.18 | [10],[11] |
Experimental Protocols
The characterization of flavor compounds like this compound and ethyl valerate relies on a combination of sensory and instrumental techniques.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
This method is used to identify and quantify the sensory attributes of a product by a trained panel.[12]
-
Panelist Selection and Training: A panel of 10-12 members is screened for their ability to discriminate between different tastes and aromas and to verbalize their sensory experiences. Panelists undergo extensive training (40-120 hours) to develop a consensus on a specific vocabulary (lexicon) to describe the aroma attributes of the esters.[12]
-
Lexicon Development: The panel, with the help of a panel leader, is presented with a range of fruity esters to generate a comprehensive list of descriptive terms for the aroma. This list is then refined to a final set of non-overlapping attributes (e.g., "fruity," "green," "sweet"). Reference standards are used to anchor these sensory terms.[12]
-
Sample Evaluation: Samples of each ester are prepared at a standardized concentration in a neutral solvent (e.g., water or a water/ethanol solution) and presented to the panelists in a controlled environment (individual booths with controlled lighting and temperature). Panelists independently rate the intensity of each sensory attribute for each sample on a continuous line scale.[12]
-
Data Analysis: The intensity ratings are converted to numerical data. Statistical analysis, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), is used to determine significant differences between the samples and to visualize the sensory space.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a sample.[9][13]
-
Sample Preparation: The volatile fraction containing the esters is extracted from the sample matrix. Common techniques include Solid Phase Microextraction (SPME), where a coated fiber is exposed to the headspace of the sample to adsorb volatile compounds.[7]
-
GC Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and chemical properties as they pass through a capillary column.[14]
-
Olfactometry and Detection: The effluent from the GC column is split. One portion goes to a conventional detector (e.g., a Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification. The other portion is directed to a sniffing port, where a trained sensory analyst (assessor) sniffs the effluent and records the odor description and intensity at specific retention times.[13]
-
Data Analysis: The data from the chemical detector and the sensory assessor are combined to create an aromagram, which shows the odor-active regions of the chromatogram. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the Flavor Dilution (FD) factor, which is a measure of the odor potency of a compound.[4]
Instrumental Analysis: Electronic Nose
An electronic nose is an instrument designed to detect and discriminate between complex odors using an array of chemical sensors.[15]
-
Sample Introduction: The headspace (volatile compounds) of a sample is introduced into the sensor chamber of the electronic nose.[16]
-
Sensor Array Interaction: The volatile compounds interact with an array of sensors (e.g., metal oxide semiconductors, conducting polymers). Each sensor has a different selectivity, and the interaction results in a change in the electrical properties of the sensors, creating a unique "fingerprint" or "smell print" for the sample.[16][17]
-
Signal Processing and Pattern Recognition: The responses from the sensor array are collected and processed. Pattern recognition algorithms, such as Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA), are used to analyze the data and differentiate between different samples.[5][18]
Signaling Pathway and Experimental Workflows
Odorant Receptor Signaling Pathway
The perception of esters like this compound and ethyl valerate begins with the interaction of the odorant molecule with Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs) in the nasal epithelium.[19][20] These receptors are G-protein coupled receptors (GPCRs).[21]
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. foodresearchlab.com [foodresearchlab.com]
- 4. pfigueiredo.org [pfigueiredo.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Methods of flavor evaluation | PPTX [slideshare.net]
- 8. How to validate flavorings: aroma testing and sensory evaluation [mbrfingredients.com.br]
- 9. gentechscientific.com [gentechscientific.com]
- 10. mdpi.com [mdpi.com]
- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 12. benchchem.com [benchchem.com]
- 13. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 14. gcms.cz [gcms.cz]
- 15. mdpi.com [mdpi.com]
- 16. Application of the Electronic Nose Technique to Differentiation between Model Mixtures with COPD Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Electronic Noses and Tongues: Applications for the Food and Pharmaceutical Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 20. Ectopic Odorant Receptor Responding to Flavor Compounds: Versatile Roles in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reactome | Olfactory Signaling Pathway [reactome.org]
A Researcher's Guide to Capillary Column Selection for Isobutyl Valerate Separation
For researchers, scientists, and professionals in drug development, the efficient and accurate separation of volatile compounds is paramount. Isobutyl valerate (B167501), an ester with applications in flavor and fragrance industries, presents a common analytical challenge. The choice of a gas chromatography (GC) capillary column is a critical factor that dictates the success of its separation from complex matrices. This guide provides an objective comparison of the performance of different capillary columns for isobutyl valerate analysis, supported by experimental data and detailed methodologies.
The polarity of the stationary phase within the capillary column is the most significant factor influencing the separation of esters like this compound. Non-polar columns primarily separate compounds based on their boiling points, while polar columns offer alternative selectivity based on dipole-dipole interactions. This guide focuses on a comparative analysis of two widely utilized column types: a non-polar column represented by those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, HP-5ms), and a polar column with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., HP-INNOWax, DB-WAX).
Performance Comparison
The following table summarizes the key performance parameters for the separation of this compound on non-polar and polar capillary columns. The Kovats retention index (RI) is a standardized measure of retention time, allowing for comparison across different systems.
| Performance Metric | Non-Polar Column (e.g., DB-5) | Polar Column (e.g., HP-INNOWax) |
| Stationary Phase | 5% Phenyl-95% Dimethylpolysiloxane | Polyethylene Glycol (PEG) |
| Kovats Retention Index (RI) of this compound | ~985 - 994 (isothermal)[1] | ~1190 (isothermal)[1] |
| Elution Principle | Primarily by boiling point.[2] | Combination of boiling point and polarity. |
| Selectivity | Good for general-purpose analysis, separating compounds with different boiling points. | Enhanced selectivity for polar compounds, can resolve isomers and compounds with similar boiling points but different polarities. |
| Peak Shape | Generally symmetrical for non-polar to moderately polar compounds. | Excellent peak shape for polar compounds, including esters, due to reduced interaction with active sites.[3] |
| Resolution | May be limited for complex mixtures containing polar compounds with similar boiling points. | Superior resolution of polar analytes from other polar and non-polar matrix components. |
| Typical Applications | Broad range of applications for semi-volatile compounds, pesticides, and hydrocarbons.[4] | Analysis of food, flavor, and fragrance compounds, alcohols, and other polar analytes.[5] |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible results in GC analysis. Below are representative experimental protocols for the analysis of this compound on both a non-polar and a polar GC column.
Method 1: Analysis on a Non-Polar Column (e.g., DB-5)
This protocol is a general method for the analysis of semi-volatile compounds, including esters, on a DB-5 column.
-
Sample Preparation: Dilute the sample containing this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration for GC analysis.
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet: Split/splitless injector at 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Detector: Flame Ionization Detector (FID) at 280°C
-
Method 2: Analysis on a Polar Column (e.g., HP-INNOWax)
This protocol is a general method for the analysis of flavor and fragrance compounds, including esters, on a polar PEG column.
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a polar-compatible solvent such as methanol (B129727) or isopropanol.
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-INNOWax, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet: Split/splitless injector at 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 40:1
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 8°C/min to 240°C
-
Hold: 10 minutes at 240°C
-
-
Detector: Flame Ionization Detector (FID) at 260°C
-
Experimental Workflow
The logical flow of a typical GC analysis for this compound is depicted in the following diagram.
References
A Comparative Guide to the Synthesis of Isobutyl Valerate: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of isobutyl valerate (B167501), an ester with applications in flavors, fragrances, and as a potential biopharmaceutical intermediate, can be achieved through two primary methodologies: traditional chemical synthesis and a more contemporary enzymatic approach. This guide provides an objective comparison of these two routes, supported by experimental data, to assist researchers in selecting the optimal method for their specific needs.
At a Glance: Key Performance Indicators
The choice between chemical and enzymatic synthesis of isobutyl valerate involves a trade-off between reaction speed, yield, and sustainability. The following table summarizes the key quantitative parameters for both methods, drawing on data from the synthesis of this compound and structurally similar esters.
| Parameter | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Catalyst | Strong mineral acids (e.g., H₂SO₄, p-TsOH) | Lipases (e.g., Candida antarctica lipase (B570770) B, Thermomyces lanuginosus lipase) |
| Typical Yield | 65% (equimolar reactants); up to 97% with a 10-fold excess of alcohol[1] | Generally high, with conversions often exceeding 90%[2][3][4] |
| Reaction Temperature | High (Reflux, typically >100°C)[3][5] | Mild (Typically 30–60°C)[6][7] |
| Reaction Time | 1–10 hours[5] | Can range from a few hours to over 24 hours[2][7] |
| Solvent | Often solvent-free (using excess alcohol) or in a non-polar solvent like toluene (B28343) | Often solvent-free or in non-polar organic solvents (e.g., hexane, heptane)[2][7] |
| Byproducts | Water, potential for side reactions (e.g., dehydration of alcohol)[3] | Water[3] |
| Catalyst Reusability | Generally not reusable | High reusability with immobilized enzymes[7] |
| Product Purity | May require extensive purification to remove catalyst and byproducts[3] | High, due to enzyme specificity[3][4] |
| Environmental Impact | Use of corrosive acids and high energy consumption can lead to higher waste generation.[3] | Milder reaction conditions and biodegradable catalysts are considered more environmentally friendly.[8][9] |
Delving Deeper: A Performance Comparison
Chemical Synthesis: The Traditional Workhorse
The chemical synthesis of this compound is typically achieved through Fischer esterification, a well-established method that involves the acid-catalyzed reaction between isovaleric acid and isobutanol.[5][10][11] This method can be relatively rapid and, under optimized conditions, can achieve high yields.[1] The primary drivers for maximizing yield are the removal of water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus, or by using a large excess of one of the reactants, typically the less expensive alcohol.[1][11]
However, the reliance on strong, corrosive acids like sulfuric acid necessitates careful handling and neutralization steps during workup, adding to the overall process complexity and waste generation.[3] The high reaction temperatures required can also lead to the formation of byproducts, such as the dehydration of isobutanol, which can complicate purification and reduce the final product's purity.[3]
Enzymatic Synthesis: The "Green" Alternative
Enzymatic synthesis, employing lipases as biocatalysts, presents a more environmentally benign and highly selective alternative for the production of this compound.[8] Lipases, such as those from Candida antarctica (e.g., Novozym 435) and Thermomyces lanuginosus, operate under significantly milder reaction conditions, typically at temperatures between 30°C and 60°C and at neutral pH.[4][6][7] This reduction in energy consumption and the avoidance of harsh chemicals align with the principles of green chemistry.[9]
The high specificity of lipases minimizes the formation of byproducts, leading to a purer product that often requires simpler downstream processing.[3][4] A key advantage of this method is the potential for catalyst reuse. When lipases are immobilized on a solid support, they can be easily recovered from the reaction mixture and reused for multiple cycles, which can offset the higher initial cost of the enzyme.[7] While reaction times for enzymatic synthesis can be longer than for chemical methods, the high yields, improved product purity, and enhanced sustainability make it an increasingly attractive option for the synthesis of high-value esters.[2][3]
Experimental Protocols
Chemical Synthesis: Fischer Esterification of this compound
This protocol is adapted from standard laboratory procedures for Fischer esterification.[5]
Materials:
-
Isovaleric acid
-
Isobutanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene (optional, for azeotropic removal of water)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Dean-Stark apparatus (optional)
Procedure:
-
To a round-bottom flask, add isovaleric acid and a molar excess of isobutanol (e.g., 3-5 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).
-
If using a Dean-Stark apparatus for water removal, fill the side arm with toluene and attach it to the flask and condenser.
-
Heat the mixture to reflux and maintain reflux for 2-4 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by distillation to obtain the final product.
Enzymatic Synthesis: Lipase-Catalyzed Esterification of this compound
This protocol is a general guideline based on procedures for the enzymatic synthesis of similar esters.[2]
Materials:
-
Isovaleric acid
-
Isobutanol
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica)
-
Organic solvent (e.g., n-hexane or solvent-free)
-
Molecular sieves (optional, for water removal)
-
Shaking incubator or magnetic stirrer with temperature control
-
Reaction vessel (e.g., screw-capped flask)
-
Filtration apparatus
Procedure:
-
In a screw-capped flask, combine equimolar amounts of isovaleric acid and isobutanol. If using a solvent, add it to the flask.
-
Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the substrates).
-
If desired, add molecular sieves to remove the water produced during the reaction, which can drive the equilibrium towards the product.
-
Incubate the mixture at a controlled temperature (e.g., 40-50°C) with constant agitation (e.g., 150-200 rpm) for a specified period (e.g., 8-24 hours).
-
Monitor the reaction progress by taking small samples and analyzing them using techniques like gas chromatography (GC).
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a solvent and stored for reuse.
-
If a solvent was used, remove it under reduced pressure (e.g., using a rotary evaporator) to yield the this compound product. The product is often of high purity and may not require further purification.
Visualizing the Workflows
The following diagrams illustrate the distinct experimental workflows for the chemical and enzymatic synthesis of this compound.
Conclusion
The choice between chemical and enzymatic synthesis of this compound is contingent on the specific priorities of the application. Chemical synthesis, particularly Fischer esterification, is a well-established and often faster method that can achieve high yields, but at the cost of harsh reaction conditions, more complex purification, and a greater environmental footprint.[3]
In contrast, enzymatic synthesis offers a more sustainable and selective alternative. The use of lipases under mild conditions not only reduces energy consumption but also minimizes byproduct formation, leading to a purer product.[3][4] The ability to reuse the immobilized enzyme catalyst can make it an economically viable and environmentally responsible choice for modern laboratory and industrial settings. For applications where product purity, sustainability, and a "natural" label are critical, enzymatic synthesis is undoubtedly the superior methodology.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. mdpi.com [mdpi.com]
- 7. Acoustic cavitation promoted lipase catalysed synthesis of isobutyl propionate in solvent free system: Optimization and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Merging enzymatic and synthetic chemistry with computational synthesis planning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 10588-10-0 [chemicalbook.com]
- 11. Fischer Esterification [organic-chemistry.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Isobutyl Valerate
For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method for the quantification of compounds like isobutyl valerate (B167501) is critical. Isobutyl valerate, an ester with applications in various industries, requires accurate measurement for quality control and research purposes. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), for the analysis of this compound. The principles of method cross-validation are highlighted, supported by hypothetical yet representative experimental data, to aid in the selection of the most suitable method for a specific application.
The cross-validation of analytical methods is a critical process performed to ensure that two different methods are providing equivalent and reliable results.[1][2] This is particularly important when transferring a method between laboratories or when a new method is intended to replace an existing one.[1][3] The core of a cross-validation study involves analyzing the same set of samples with both methods and comparing key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]
Methodology Comparison
Two primary analytical methods are proposed and cross-validated for the determination of this compound:
-
Method A: Gas Chromatography with Flame Ionization Detection (GC-FID): A widely used and robust technique for the analysis of volatile compounds like esters.[9][10]
-
Method B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile technique that can be adapted for the analysis of a wide range of compounds. As this compound lacks a strong chromophore, derivatization would be necessary for sensitive UV detection.[11][12]
Experimental Protocols
Method A: Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Instrumentation: Agilent 7890A GC system with a flame ionization detector.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Nitrogen at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 180°C at 15°C/min, and hold for 5 minutes.
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL in splitless mode.
-
Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution to concentrations ranging from 1 µg/mL to 100 µg/mL.
Method B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a diode-array detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (70:30 v/v) at a flow rate of 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (following derivatization).
-
Injection Volume: 10 µL.
-
Sample Preparation and Derivatization: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. A derivatizing agent (e.g., a phenacyl-based reagent) is added to the standards and samples, followed by heating to facilitate the reaction and introduce a UV-active chromophore. Calibration standards are prepared by serial dilution of the derivatized stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
Data Presentation: Comparison of Validation Parameters
The following table summarizes the performance characteristics of the two methods, based on typical results obtained during method validation studies conducted in accordance with ICH guidelines.[4][5][6][7][8]
| Validation Parameter | Method A (GC-FID) | Method B (HPLC-UV with Derivatization) | Acceptance Criteria (based on ICH Guidelines) |
| Linearity (R²) | 0.9992 | 0.9989 | R² ≥ 0.995 |
| Accuracy (% Recovery) | 98.2% - 101.5% | 97.5% - 102.0% | 80% - 120% |
| Precision (% RSD) | |||
| - Repeatability | 1.5% | 1.8% | ≤ 2% |
| - Intermediate Precision | 2.1% | 2.5% | ≤ 3% |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.5 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.6 µg/mL | 1.5 µg/mL | - |
| Robustness | Unaffected by minor changes in flow rate and oven temperature. | Unaffected by minor changes in mobile phase composition and flow rate. | No significant impact on results. |
Mandatory Visualization
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
Both GC-FID and HPLC-UV (with derivatization) can be validated as suitable methods for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis.
-
GC-FID offers higher sensitivity (lower LOD and LOQ) and is a more direct method for volatile compounds, avoiding the need for derivatization. This generally leads to a simpler and faster sample preparation process.
-
HPLC-UV , while requiring a derivatization step for this compound, is a valuable alternative, especially in laboratories where GC instrumentation is not available or when dealing with complex matrices that may be more amenable to liquid chromatography.
A thorough cross-validation, as outlined in this guide, is essential to ensure that either method, when employed, will produce accurate, reliable, and reproducible data, thereby guaranteeing the quality and integrity of the analytical results.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 4. m.youtube.com [m.youtube.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 10. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Differentiating Isomeric Esters of Valeric Acid Using Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of isomeric compounds is a critical challenge in many scientific disciplines, including drug development, metabolomics, and flavor and fragrance analysis. Isomeric esters of valeric acid (pentanoic acid), which share the same molecular formula (C₆H₁₂O₂) and molecular weight (116.16 g/mol ), present a classic analytical problem. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of these volatile compounds. This guide provides a comparative analysis of the mass spectrometric fragmentation patterns of eight isomeric esters of valeric acid, offering a practical framework for their differentiation.
Distinguishing Isomers by Their Fragmentation Fingerprints
Electron ionization (EI) mass spectrometry induces characteristic fragmentation of molecules, generating a unique mass spectrum that serves as a "molecular fingerprint." While isomeric esters of valeric acid exhibit some common fragments, they can be distinguished by the presence and relative abundance of specific diagnostic ions. These differences arise from the influence of the ester group's position and the branching of the alkyl chains on the fragmentation pathways.
The primary fragmentation mechanisms for these esters include:
-
α-Cleavage: Fission of the bond adjacent to the carbonyl group.
-
McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.
-
Cleavage of the Alkoxy Group: Loss of the -OR' group from the ester.
By carefully examining the resulting mass spectra, researchers can confidently identify each isomer.
Comparative Mass Spectral Data
The following table summarizes the key mass spectral data for eight isomeric esters of valeric acid, all with the molecular formula C₆H₁₂O₂. The data has been compiled from the NIST/EPA/NIH Mass Spectral Library. The table highlights the molecular ion (M⁺) and the most abundant fragment ions, which are crucial for identification.
| Isomer Name | Structure | Molecular Ion (m/z) | Key Fragment Ions (m/z) and their Relative Abundance | Differentiating Features |
| Methyl Pentanoate | CH₃(CH₂)₃COOCH₃ | 116 | 74 (base peak), 43, 87, 55, 27 | Prominent ion at m/z 74 due to McLafferty rearrangement. |
| Ethyl Butanoate | CH₃(CH₂)₂COOCH₂CH₃ | 116 (weak) | 88 (base peak), 43, 60, 71, 29 | Base peak at m/z 88 from McLafferty rearrangement. |
| Propyl Propionate | CH₃CH₂COOCH₂CH₂CH₃ | 116 (weak) | 57 (base peak), 29, 74, 43, 87 | Base peak at m/z 57 ([C₃H₅O]⁺). Ion at m/z 74 from McLafferty rearrangement. |
| Isopropyl Propionate | CH₃CH₂COOCH(CH₃)₂ | 116 (weak) | 43 (base peak), 74, 57, 29, 87 | Base peak at m/z 43 ([C₃H₇]⁺). Ion at m/z 74 from McLafferty rearrangement. |
| n-Butyl Acetate | CH₃COOCH₂(CH₂)₂CH₃ | 116 (weak) | 43 (base peak), 56, 73, 61 | Base peak at m/z 43 ([CH₃CO]⁺). Ion at m/z 56 from McLafferty rearrangement. |
| Isobutyl Acetate | CH₃COOCH₂CH(CH₃)₂ | 116 (weak) | 43 (base peak), 56, 41, 57 | Base peak at m/z 43 ([CH₃CO]⁺). Ion at m/z 56 from McLafferty rearrangement. |
| sec-Butyl Acetate | CH₃COOCH(CH₃)CH₂CH₃ | 116 (weak) | 43 (base peak), 56, 73, 87 | Base peak at m/z 43 ([CH₃CO]⁺). Ion at m/z 56 from McLafferty rearrangement. |
| tert-Butyl Acetate | CH₃COOC(CH₃)₃ | 116 (absent) | 57 (base peak), 43, 41, 56 | Base peak at m/z 57 ([C₄H₉]⁺). Absence of a molecular ion peak is characteristic. |
Experimental Protocol: GC-MS Analysis of Isomeric Esters
This section outlines a typical experimental protocol for the separation and identification of isomeric esters of valeric acid using GC-MS.
1. Sample Preparation:
-
Prepare a standard solution of each isomeric ester at a concentration of 100 µg/mL in a suitable solvent such as methanol (B129727) or hexane.
-
For unknown samples, perform a liquid-liquid extraction or headspace solid-phase microextraction (SPME) to isolate the volatile esters from the sample matrix.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar or medium-polarity capillary column is recommended for good separation of these isomers. A common choice is a DB-5ms or HP-5ms column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold: Maintain at 150 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Mass Scan Range: m/z 35-200.
-
Data Acquisition: Full scan mode.
3. Data Analysis:
-
Identify the chromatographic peaks for each isomer based on their retention times.
-
Extract the mass spectrum for each peak.
-
Compare the obtained mass spectra with a reference library (e.g., NIST, Wiley) for confirmation.
-
Utilize the key diagnostic ions listed in the table above to differentiate between co-eluting or closely eluting isomers.
Visualization of Fragmentation Pathways and Workflow
The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways for selected isomers and the general experimental workflow.
Caption: Key fragmentation pathways for methyl pentanoate and n-butyl acetate.
Caption: General experimental workflow for isomeric ester analysis.
By combining chromatographic separation with detailed analysis of mass spectral fragmentation patterns, researchers can reliably differentiate and identify isomeric esters of valeric acid. This guide provides the foundational data and a methodological framework to assist in this analytical challenge.
A Comparative Analysis of Catalysts for Isobutyl Valerate Esterification
For Researchers, Scientists, and Drug Development Professionals
The synthesis of isobutyl valerate (B167501), an ester valued for its fruity aroma and applications in various industries, is achieved through the esterification of isovaleric acid with isobutanol. The choice of catalyst for this reaction is critical, influencing reaction efficiency, product yield, and overall process sustainability. This guide provides a comparative overview of common catalysts used for this transformation, including homogeneous, heterogeneous, and enzymatic catalysts, supported by experimental data from scientific literature.
Catalyst Performance Comparison
The selection of a suitable catalyst is a trade-off between activity, selectivity, reusability, and process-related factors such as corrosion and waste generation. The following table summarizes the performance of sulfuric acid (a homogeneous catalyst), Amberlyst-15 (a solid acid resin), zeolites (microporous aluminosilicates), and lipase (B570770) (an enzyme) in esterification reactions relevant to isobutyl valerate synthesis.
| Catalyst Type | Catalyst Example | Reactants | Temperature (°C) | Molar Ratio (Alcohol:Acid) | Catalyst Loading | Reaction Time (h) | Conversion/Yield (%) | Reusability | Key Advantages | Key Disadvantages |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Acetic Acid + Isobutanol | 80-85 | 4.5:1 | Catalytic amount | 16-18 | 60-70 | Not readily reusable | High activity, low cost | Corrosive, difficult to separate, generates waste[1] |
| Heterogeneous Solid Acid | Amberlyst-15 | Propionic Acid + Isobutanol | 45-75 | 1:1 | 4-12 g/L | 5-48 | 50-68 | High | Easy separation, reusable, non-corrosive[2] | Lower activity than H₂SO₄, potential for pore blockage |
| Heterogeneous Solid Acid | Zeolites (e.g., H-ZSM-5, H-Y, H-Beta) | Valeric Acid + Glycerol (B35011) | 180 | 1:3 (Glycerol:Acid) | 13.0 g/L | 6 | ~85 (Acid Conversion) | High | High thermal stability, shape selectivity[3][4] | High cost, potential for diffusion limitations[5] |
| Enzymatic | Lipase (Fermase CALB™ 10000) | Propionic Acid + Isobutanol | 60 | 3:1 | 4% w/w | 3 | 95.14 | High (up to 7 cycles) | High selectivity, mild conditions, environmentally benign[6] | Higher cost, potential for substrate inhibition, lower stability at high temperatures[7][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the esterification of an alcohol and a carboxylic acid using the compared catalysts.
Sulfuric Acid Catalyzed Esterification
This protocol is adapted from a procedure for the synthesis of an isobutyl ester.
Materials:
-
2-Cyanoacetic acid (or Valeric Acid)
-
Isobutyl alcohol
-
Concentrated sulfuric acid (98%)
-
Dichloromethane
-
20% Sodium carbonate solution
-
Water
-
Sodium sulfate
Procedure:
-
To a 1-liter, 4-necked flask equipped with a mechanical stirrer, addition funnel, and condenser, add the carboxylic acid (80 mmol) and isobutyl alcohol (360 mmol).
-
Slowly add concentrated sulfuric acid (94 mmol) dropwise from the addition funnel at room temperature.
-
Heat the reaction mixture to 80-85°C and maintain for 16-18 hours.
-
Cool the reaction mixture to room temperature and pour it into a 20% sodium carbonate solution to neutralize the acid.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Amberlyst-15 Catalyzed Esterification
This protocol is based on the synthesis of isobutyl propionate (B1217596).
Materials:
-
Propionic acid (or Valeric Acid)
-
Isobutanol
-
Amberlyst-15 catalyst
-
Dioxane (solvent)
Procedure:
-
Pre-treat the Amberlyst-15 catalyst by washing with methanol (B129727) and distilled water, followed by vacuum-drying at 75°C overnight.[9]
-
In a two-necked glass reactor with a heating jacket and reflux condenser, charge the catalyst (4-12 g/L based on total reactant volume), isobutanol, and dioxane.[10]
-
Heat the mixture to the desired temperature (45-75°C) while stirring at 1000 rpm.[9][10]
-
Initiate the reaction by adding propionic acid.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them using gas chromatography.
-
After the reaction, the catalyst can be recovered by simple filtration for reuse.
Zeolite Catalyzed Esterification
This protocol is derived from the esterification of valeric acid with glycerol using various zeolites.
Materials:
-
Valeric acid
-
Glycerol (as a proxy for a polyol, isobutanol would be used for this compound)
-
Zeolite catalyst (e.g., HZSM-5, HY, HBEA)
Procedure:
-
Activate the zeolite catalyst by calcination prior to use.
-
In a batch reactor, combine valeric acid, glycerol (in a 3:1 molar ratio of acid to glycerol), and the zeolite catalyst (e.g., 13.0 g/L).[3][4]
-
Heat the reaction mixture to the desired temperature (e.g., 180°C) with stirring.[3]
-
Monitor the reaction by analyzing samples via gas chromatography-mass spectrometry (GC-MS/FID) to determine the conversion of valeric acid and the selectivity towards the desired ester.[3]
-
After the reaction, the solid catalyst can be separated by filtration or centrifugation.
Lipase Catalyzed Esterification
This protocol is based on the enzymatic synthesis of isobutyl propionate.
Materials:
-
Propionic acid (or Valeric Acid)
-
Isobutanol
-
Immobilized Lipase (e.g., Fermase CALB™ 10000)
-
Solvent (optional, solvent-free systems are common)
Procedure:
-
In a temperature-controlled reactor, combine propionic acid and isobutanol (e.g., in a 1:3 molar ratio).[6]
-
Add the immobilized lipase catalyst (e.g., 4% w/w of the total reactants).[6]
-
Maintain the reaction at the optimal temperature (e.g., 60°C) with constant stirring (e.g., 150 rpm).[6]
-
The reaction may be enhanced using ultrasound (e.g., 40W, 25kHz).[6]
-
Monitor the conversion of the reactants into isobutyl propionate using gas chromatography.
-
Upon completion, the immobilized enzyme can be filtered, washed, and reused for subsequent batches.[6]
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental processes described.
Caption: General experimental workflow for this compound synthesis.
Caption: Decision logic for selecting an esterification catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research.chalmers.se [research.chalmers.se]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acoustic cavitation promoted lipase catalysed synthesis of isobutyl propionate in solvent free system: Optimization and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to the Validation of a Quantitative NMR (qNMR) Method for Isobutyl Valerate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a validated quantitative Nuclear Magnetic Resonance (qNMR) method for the determination of isobutyl valerate (B167501) purity against a commonly used alternative, Gas Chromatography with Flame Ionization Detection (GC-FID). The information presented is supported by representative experimental data to assist researchers in selecting the most appropriate analytical technique for their needs.
Introduction to Quantitative Analysis of Isobutyl Valerate
This compound is an ester widely used as a flavoring and fragrance agent. Accurate and precise quantification of its purity is crucial for quality control in the food, cosmetic, and pharmaceutical industries. While several analytical techniques can be employed for this purpose, qNMR has emerged as a powerful primary ratio method of measurement. Unlike chromatographic techniques that often rely on calibration curves with reference standards for each analyte, qNMR allows for direct quantification against a single internal standard of known purity.[1] This guide details the validation of a ¹H-qNMR method and compares its performance characteristics with a validated GC-FID method.
Data Presentation: Comparative Analysis of Analytical Methods
The following tables summarize the key validation parameters for the ¹H-qNMR and GC-FID methods for the purity analysis of this compound.
Table 1: Linearity and Range
| Parameter | ¹H-qNMR | GC-FID |
| Linearity (R²) | > 0.999 | > 0.99 |
| Range | 0.1 - 20 mg/mL | 0.05 - 2.5 mg/mL |
Table 2: Sensitivity
| Parameter | ¹H-qNMR | GC-FID |
| Limit of Detection (LOD) | ~10 µg/mL | 0.09 pmol on column |
| Limit of Quantification (LOQ) | ~30 µg/mL | 0.29 pmol on column |
Table 3: Accuracy and Precision
| Parameter | ¹H-qNMR | GC-FID |
| Accuracy (Recovery %) | 98.0% - 102.0% | 97.5% - 103.2% |
| Precision (RSD%) | ||
| - Intraday | < 1.0% | < 5.0% |
| - Interday | < 2.0% | < 7.0% |
Table 4: Method Specificity
| Parameter | ¹H-qNMR | GC-FID |
| Specificity | High (signal selection) | High (chromatographic separation) |
| Potential Interferences | Overlapping signals from impurities | Co-eluting impurities |
Experimental Protocols
¹H-qNMR Method
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a suitable internal standard (e.g., maleic acid, certified reference material) into a clean NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Ensure complete dissolution by gentle vortexing.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer or higher.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest and the internal standard (typically 30-60 seconds) to ensure full relaxation.
-
Number of Scans (ns): 8 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Acquisition Time (aq): Sufficient to allow for proper data point resolution (e.g., > 3 s).
3. Data Processing and Quantification:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the triplet corresponding to the methyl group of the isobutyl moiety) and a signal from the internal standard.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
GC-FID Method
1. Sample and Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of 10 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05 to 2.5 mg/mL.
-
Prepare the sample for analysis by diluting it with the solvent to fall within the calibration range.
2. GC-FID Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL in splitless mode.
3. Quantification:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Calculate the purity based on the prepared sample concentration.
Method Comparison and Discussion
Both ¹H-qNMR and GC-FID are suitable methods for the quantitative analysis of this compound, each with its own advantages and disadvantages.
-
qNMR: As a primary method, qNMR offers high accuracy and precision without the need for a specific reference standard for the analyte.[1] This is particularly advantageous when a certified reference material for this compound is not available. The sample preparation is relatively simple, and the analysis time can be short. However, the initial investment in an NMR spectrometer is high, and the sensitivity is generally lower than that of chromatographic methods.[3]
-
GC-FID: This is a widely available and highly sensitive technique for volatile compounds like esters.[2] The method is robust and provides good linearity and precision. However, it is a comparative method that relies on a certified reference standard of this compound to generate a calibration curve for accurate quantification. The method is also susceptible to interferences from co-eluting impurities.
Mandatory Visualizations
Caption: Experimental workflow for the validation of a qNMR method for this compound.
Caption: Logical relationship of key attributes for qNMR and GC-FID methods.
References
Navigating the Chiral Maze: A Comparative Guide to the GC Separation of Isobutyl Valerate Enantiomers
For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral molecules. This guide provides a comparative overview of gas chromatography (GC) methods for the chiral separation of isobutyl valerate (B167501) enantiomers, a compound relevant in flavor, fragrance, and pharmaceutical research.
Comparison of Chiral Stationary Phases
The selection of the appropriate chiral stationary phase is the most critical factor in achieving the enantioseparation of isobutyl valerate. Based on the analysis of available literature for similar compounds, derivatized β-cyclodextrin columns are the primary candidates. Below is a comparison of commercially available columns that are predicted to be effective for this separation.
| Chiral Stationary Phase (CSP) | Manufacturer | Key Features & Predicted Performance for this compound |
| Rt-βDEXsm | Restek | This column, featuring a 2,3-di-O-methyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin stationary phase, is known for its broad applicability to a wide range of chiral compounds, including esters. It is anticipated to provide good resolution for this compound enantiomers due to potential interactions with the ester group and the chiral center. |
| Rt-βDEXsa | Restek | With a 2,3-di-O-acetyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin phase, this column exhibits unique selectivity for esters and lactones.[1] This specificity suggests it could be a strong candidate for achieving baseline separation of this compound enantiomers. |
| CHIRALDEX™ G-TA | Astec (Supelco) | This γ-cyclodextrin-based column with trifluoroacetyl derivatives is known for its broad enantioselectivity.[2] While not a β-cyclodextrin, its utility in separating a wide variety of chiral compounds makes it a viable option for screening. |
| CHIRALDEX™ G-DP | Astec (Supelco) | This γ-cyclodextrin dipropionate phase has shown enhanced selectivity for aliphatic and some aromatic esters, making it a promising candidate for the chiral resolution of this compound. |
Experimental Workflow for Chiral GC Separation
A systematic approach is essential for developing a robust method for the chiral separation of this compound enantiomers. The following workflow outlines the key steps from column selection to method optimization.
Caption: A logical workflow for the development and validation of a chiral GC method for this compound enantiomers.
Detailed Experimental Protocols
Since specific experimental data for this compound is not available, the following protocols are proposed as a starting point for method development based on general principles of chiral GC and information for similar compounds.
Protocol 1: Initial Screening on Restek Rt-βDEXsm
-
Column: Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen
-
Flow Rate:
-
Helium: 1.0 mL/min (constant flow)
-
Hydrogen: 40 cm/sec (constant linear velocity)
-
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 min
-
Ramp: 2 °C/min to 180 °C
-
Hold: 5 min at 180 °C
-
-
Injector:
-
Temperature: 220 °C
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
-
-
Detector (FID):
-
Temperature: 250 °C
-
-
Sample Preparation: Prepare a 100 ppm solution of racemic this compound in a suitable solvent such as hexane (B92381) or dichloromethane.
Protocol 2: Screening on Astec CHIRALDEX™ G-DP
-
Column: CHIRALDEX™ G-DP, 30 m x 0.25 mm ID, 0.12 µm film thickness
-
Carrier Gas: Helium
-
Flow Rate: 1.2 mL/min (constant flow)
-
Oven Program:
-
Initial Temperature: 70 °C, hold for 1 min
-
Ramp: 3 °C/min to 170 °C
-
Hold: 10 min at 170 °C
-
-
Injector:
-
Temperature: 230 °C
-
Split Ratio: 100:1
-
Injection Volume: 1 µL
-
-
Detector (FID):
-
Temperature: 250 °C
-
-
Sample Preparation: Prepare a 100 ppm solution of racemic this compound in a suitable solvent such as hexane or dichloromethane.
Conclusion
The successful chiral separation of this compound enantiomers by gas chromatography is highly dependent on the selection of an appropriate cyclodextrin-based chiral stationary phase. While direct comparative data is limited, columns such as the Restek Rt-βDEXsm and Rt-βDEXsa, as well as the Astec CHIRALDEX™ G-DP, are strong candidates based on their known selectivity for esters. The provided experimental workflow and initial screening protocols offer a robust starting point for researchers to develop and optimize a reliable method for the enantioselective analysis of this compound. Methodical optimization of the temperature program and carrier gas flow rate will be crucial in achieving baseline resolution and accurate quantification of the enantiomers.
References
Safety Operating Guide
Isobutyl valerate proper disposal procedures
Proper disposal of isobutyl valerate (B167501) is critical for ensuring laboratory safety and environmental protection. As a flammable liquid and a substance hazardous to aquatic environments, isobutyl valerate must be managed as hazardous waste in accordance with federal, state, and local regulations. Adherence to these procedures is mandatory for researchers, scientists, and drug development professionals to minimize risks and maintain regulatory compliance.
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, ensure that all necessary safety precautions are in place. This includes wearing appropriate Personal Protective Equipment (PPE) and working in a well-ventilated area, away from any potential ignition sources.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required.[2]
-
Skin and Body Protection: An impervious, flame-retardant lab coat or clothing should be worn.[2]
-
Respiratory Protection: If working outside a fume hood or in an area with inadequate ventilation, use a NIOSH-approved respirator.[2]
General Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces.[2][3]
-
Use only non-sparking tools and take precautionary measures against static discharge.[3]
-
Use explosion-proof electrical and ventilating equipment.[1][3]
This compound Hazard Profile
The following table summarizes the key quantitative hazard data for this compound.
| Hazard Classification | Data and Remarks | Citations |
| Physical Hazard | Flammable Liquid and Vapor (Category 3) | [1][3][4] |
| Flash Point | 132.0 °F (55.56 °C) - Closed Cup | [5] |
| Explosion Hazard | Vapors can form explosive mixtures with air. | [1][6] |
| Health Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [3] |
| Environmental Hazards | Water Hazard Class 2: Hazardous for water. Danger to drinking water if even small quantities leak into the ground. | [1] |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the proper disposal of this compound waste.
Step 1: Waste Characterization and Segregation
-
Characterize this compound as a hazardous waste due to its ignitability (B1175610) and environmental hazards.
-
Segregate this compound waste from all other waste streams, particularly non-hazardous waste and incompatible chemicals. Store it in a designated satellite accumulation area.
Step 2: Select an Appropriate Waste Container
-
Use a container that is in good condition, free of leaks, and compatible with this compound. The original product container is often the best choice.[7][8]
-
Ensure the container has a tightly sealing lid. Hazardous waste containers must be kept closed at all times except when adding waste.[7]
Step 3: Label the Waste Container
-
Clearly label the container with the words "Hazardous Waste."[9]
-
The label must also include the full chemical name, "this compound," and a clear description of the associated hazards (e.g., "Flammable," "Irritant").[9]
-
Follow your institution's specific labeling requirements, which may include the accumulation start date and generator's name.
Step 4: Arrange for Professional Disposal
-
This compound must not be disposed of down the drain or in regular trash.[1][2]
-
Disposal must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The recommended disposal method is controlled incineration at a licensed chemical destruction plant.[10]
Step 5: Managing Empty Containers
-
An empty container that held this compound must also be managed as hazardous waste unless properly decontaminated.[1]
-
To decontaminate the container, triple rinse it with a suitable solvent (such as ethanol (B145695) or acetone).[7][10]
-
Crucially, the rinsate generated from this process is considered hazardous waste and must be collected in a properly labeled hazardous waste container for disposal.[7][8]
-
Once triple-rinsed and fully air-dried (preferably in a chemical fume hood), deface or remove all original labels from the container.[7][9] The decontaminated container can then be disposed of as non-hazardous waste or recycled according to your facility's procedures.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Regulatory Overview
In the United States, the management and disposal of hazardous waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] State and local regulations may impose additional or more stringent requirements.[11] As a generator of hazardous waste, you are legally responsible for ensuring its proper management from "cradle-to-grave."[11]
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and your local EHS department to ensure full compliance with all applicable regulations.
References
- 1. prod.adv-bio.com [prod.adv-bio.com]
- 2. aurochemicals.com [aurochemicals.com]
- 3. elan-chemical.com [elan-chemical.com]
- 4. This compound | C9H18O2 | CID 66356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 10588-10-0 [thegoodscentscompany.com]
- 6. axxence.de [axxence.de]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. louisville.edu [louisville.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. Isobutyl isovalerate Safety Data Sheets(SDS) lookchem [lookchem.com]
- 11. youtube.com [youtube.com]
- 12. Hazardous Waste Regulations [rila.org]
Essential Safety and Logistical Information for Handling Isobutyl Valerate
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical guidance on the safe handling and disposal of Isobutyl Valerate (B167501). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Quantitative Data
Isobutyl valerate is a flammable liquid and requires careful handling to prevent ignition and exposure.[1][2][3][4][5][6][7][8] The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 589-59-3 | [1][2] |
| Molecular Formula | C₉H₁₈O₂ | [2] |
| Molecular Weight | 158.24 g/mol | [2] |
| Flash Point | 38 °C (100.4 °F) | [9] |
| Boiling Point | 147 - 149 °C (296.6 - 300.2 °F) | [9] |
| Flammability | Flammable Liquid (Category 3) | [5][6] |
| Occupational Exposure Limits | No specific OSHA, NIOSH, or ACGIH limits established. Handle with good ventilation. |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves .[2] Use proper glove removal technique to avoid skin contact.[2] | Protects against skin contact. While direct chemical resistance data for this compound is limited, nitrile gloves offer good protection against a range of chemicals. For prolonged or immersive contact, consult the glove manufacturer's resistance data for similar esters. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields .[10][11] | Protects eyes from splashes. |
| Face Protection | Face shield worn over safety glasses. | Required when there is a risk of splashing or a highly exothermic reaction.[12] |
| Body Protection | Flame-retardant lab coat or a 100% cotton lab coat .[5] Ensure it is buttoned and fits properly. | Provides a barrier against splashes and is preferable to synthetic materials that can melt.[5] |
| Footwear | Closed-toe, closed-heel shoes . | Protects feet from spills. |
| Respiratory Protection | Generally not required when handled in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | Prevents inhalation of vapors. |
Operational Plan: Step-by-Step Handling Protocol
Follow these steps to ensure the safe handling of this compound in a laboratory setting.
3.1. Preparation
-
Review the Safety Data Sheet (SDS): Before beginning work, thoroughly read and understand the SDS for this compound.[2]
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the accumulation of flammable vapors.[3][5]
-
Remove Ignition Sources: Keep the work area free of open flames, hot surfaces, sparks, and other potential ignition sources.[3][4][5] Use explosion-proof electrical equipment where necessary.[1]
-
Assemble PPE: Don all required personal protective equipment as specified in the table above.
-
Prepare for Spills: Have a chemical spill kit readily available.
3.2. Handling and Use
-
Grounding: When transferring from a bulk container, ensure both containers are electrically bonded and grounded to prevent static discharge.[3]
-
Container Management: Keep the this compound container tightly closed when not in use.[5]
-
Dispensing: When dispensing, do so slowly to minimize splashing and vapor generation.
-
Heating: Never heat this compound with an open flame.[5] Use a heating mantle, water bath, or other controlled heating source.
3.3. Post-Handling
-
Decontamination: Wipe down the work area with an appropriate solvent and then soap and water.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]
-
Storage: Store this compound in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[2] Store in a designated flammable liquids storage cabinet.[4]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Collection
-
Designated Waste Container: Collect all this compound waste in a dedicated, properly labeled, and leak-proof container. The container must be compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and "this compound."[8]
-
Segregation: Do not mix this compound waste with other incompatible waste streams.[8]
-
Container Filling: Do not fill the waste container to more than 90% capacity to allow for vapor expansion.
4.2. Contaminated Materials
-
Solid Waste: Dispose of contaminated items such as gloves, absorbent pads, and paper towels as solid chemical waste. Place them in a sealed bag or container that is properly labeled.
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. Collect the rinsate as hazardous waste. After rinsing, the container may be disposed of as regular solid waste, or preferably, reused for compatible waste collection after appropriate relabeling.[8]
4.3. Storage and Disposal
-
Temporary Storage: Store the sealed waste container in a designated hazardous waste accumulation area, which should be a cool, well-ventilated location away from ignition sources.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[6][7] Do not dispose of this compound down the drain or in regular trash.[1]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2]
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.
-
Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[2]
This document is intended as a guide and should be supplemented by your institution's specific safety protocols and the full Safety Data Sheet (SDS) for this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. A Guide to Some Best Practices Liquid Lab Handling | Blog [nextdayscience.com]
- 2. blog.storemasta.com.au [blog.storemasta.com.au]
- 3. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. geniescientific.com [geniescientific.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. usascientific.com [usascientific.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
